molecular formula C13H16N2O2 B1274082 4-(2-Morpholin-4-ylethoxy)benzonitrile CAS No. 34334-04-8

4-(2-Morpholin-4-ylethoxy)benzonitrile

货号: B1274082
CAS 编号: 34334-04-8
分子量: 232.28 g/mol
InChI 键: KQTJRPZKCNRDQC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4-(2-Morpholin-4-ylethoxy)benzonitrile (CAS 34334-04-8) is a valuable chemical intermediate with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol . This compound features a benzonitrile core linked to a morpholine ring via a flexible ethoxy chain, creating a versatile scaffold for constructing complex molecules in medicinal chemistry and materials science . The benzonitrile group serves as a key precursor that can be transformed into other functional groups like amines, amides, and carboxylic acids, while the morpholine moiety is a privileged structure in drug design known to improve aqueous solubility and metabolic stability . Researchers utilize this compound as a key building block in the synthesis of potential therapeutic agents, including investigations into anticancer compounds, with the morpholinoethoxy substituent particularly valued for enhancing physicochemical properties in drug candidates . The compound has a predicted boiling point of 401.6±35.0 °C and a density of 1.16±0.1 g/cm³ . It is typically synthesized via Williamson ether synthesis, reacting 4-hydroxybenzonitrile with N-(2-chloroethyl)morpholine in the presence of a base like potassium carbonate . Warning: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-(2-morpholin-4-ylethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c14-11-12-1-3-13(4-2-12)17-10-7-15-5-8-16-9-6-15/h1-4H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTJRPZKCNRDQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20388155
Record name 4-(2-morpholin-4-ylethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34334-04-8
Record name 4-(2-morpholin-4-ylethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Morpholin-4-ylethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 4-(2-Morpholin-4-ylethoxy)benzonitrile, including its physicochemical characteristics, synthesis, and spectroscopic data. Due to the limited publicly available experimental data for this specific compound, this guide combines established information with generalized protocols and predicted spectroscopic features based on analogous compounds. This information is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Core Chemical Properties

This compound is a bifunctional molecule incorporating a morpholine ring, an ether linkage, and a benzonitrile group. These functional groups contribute to its chemical reactivity and potential biological activity.

PropertyValueSource
Molecular Formula C₁₃H₁₆N₂O₂Thermo Scientific Chemicals[1]
Molecular Weight 232.283 g/mol Thermo Scientific Chemicals[1]
CAS Number 34334-04-8Thermo Scientific Chemicals[1]
IUPAC Name This compoundThermo Scientific Chemicals[1]
Synonyms 4-(2-morpholinoethoxy)benzonitrile, 4-(2-(4-morpholinyl)ethoxy)benzonitrileThermo Scientific Chemicals[1]
Purity 95%Thermo Scientific Chemicals[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a Williamson ether synthesis. A generalized experimental protocol is provided below.

Generalized Synthesis Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 4-hydroxybenzonitrile and 4-(2-chloroethyl)morpholine.

Materials:

  • 4-hydroxybenzonitrile

  • 4-(2-chloroethyl)morpholine hydrochloride

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetone or Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Deprotonation of 4-hydroxybenzonitrile:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxybenzonitrile (1.0 eq) in acetone or DMF.

    • Add potassium carbonate (1.5-2.0 eq) to the solution. If using sodium hydride, add it cautiously at 0 °C.

    • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.

  • Nucleophilic Substitution:

    • Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) and a catalytic amount of a phase transfer catalyst like tetrabutylammonium iodide (optional, if using K₂CO₃ in acetone) to the reaction mixture. If using the free base of 4-(2-chloroethyl)morpholine, the addition of excess base might be adjusted.

    • Heat the reaction mixture to reflux (for acetone) or at an elevated temperature (e.g., 60-80 °C for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If using DMF, pour the reaction mixture into a separatory funnel containing deionized water and extract with ethyl acetate (3 x volume of aqueous phase). If using acetone, filter off the inorganic salts and concentrate the filtrate under reduced pressure, then proceed with the aqueous work-up.

    • Combine the organic layers and wash with deionized water and then with brine solution.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Visualized Synthesis Workflow

Synthesis_of_4_2_Morpholin_4_ylethoxy_benzonitrile cluster_reactants Reactants cluster_reagents Reagents & Conditions 4_hydroxybenzonitrile 4-Hydroxybenzonitrile Reaction Williamson Ether Synthesis 4_hydroxybenzonitrile->Reaction morpholinoethyl_halide 4-(2-Chloroethyl)morpholine morpholinoethyl_halide->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction Heat Heat Heat->Reaction Product This compound Reaction->Product

References

An In-depth Technical Guide to 4-(2-Morpholin-4-ylethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, and key physicochemical properties of 4-(2-Morpholin-4-ylethoxy)benzonitrile, a compound of interest in medicinal chemistry and drug discovery.

Molecular Structure and Properties

This compound is a chemical compound with the molecular formula C13H16N2O2.[1][2] Its structure features a benzonitrile group linked to a morpholine ring through an ethoxy bridge.

Molecular Structure Diagram

Caption: 2D Molecular Structure of this compound

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C13H16N2O2[1][2]
Molecular Weight 232.283 g/mol [1][2]
CAS Number 34334-04-8[1]
IUPAC Name This compound[1]
Canonical SMILES C1COCCN1CCOC2=CC=C(C=C2)C#N[1]
InChI Key KQTJRPZKCNRDQC-UHFFFAOYSA-N[1]
Purity 95%[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for reproducibility and further investigation. While a specific, detailed protocol for the synthesis of this exact molecule was not found in the initial search, a general approach for the synthesis of similar compounds, such as 4-methoxy-3-(3-morpholinopropoxy) benzonitrile, involves the transformation of a formyl group to a cyano group, followed by a reaction with a morpholine derivative.[3]

A general synthetic workflow can be conceptualized as follows:

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Starting Material Starting Material Intermediate Intermediate Starting Material->Intermediate Reaction 1 Final Product Final Product Intermediate->Final Product Reaction 2 Purified Product Purified Product Final Product->Purified Product Chromatography Structural Confirmation Structural Confirmation Purified Product->Structural Confirmation NMR, MS Purity Assessment Purity Assessment Purified Product->Purity Assessment HPLC

Caption: Generalized Experimental Workflow for Synthesis and Analysis

References

An In-depth Technical Guide to 4-(2-Morpholin-4-ylethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Morpholin-4-ylethoxy)benzonitrile, a molecule of interest in medicinal chemistry and drug discovery. While specific biological data for this compound is not extensively available in peer-reviewed literature, this document consolidates information on its chemical properties, a proposed synthesis protocol, and potential biological relevance inferred from structurally analogous compounds. The morpholine and benzonitrile moieties are prevalent in numerous biologically active agents, suggesting potential applications for this compound in various therapeutic areas. This guide aims to serve as a foundational resource for researchers initiating studies on this and related molecules.

Chemical Identity and Properties

  • IUPAC Name: this compound

  • Synonyms: 4-(2-morpholinoethoxy)benzonitrile

  • CAS Number: 34334-04-8

  • Molecular Formula: C₁₃H₁₆N₂O₂

  • Molecular Weight: 232.28 g/mol

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight 232.28 g/mol Calculated
XLogP3-AA 1.3PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 4PubChem
Topological Polar Surface Area 45.5 ŲPubChem
Heavy Atom Count 17PubChem

Synthesis Protocol

The synthesis of this compound can be achieved via a Williamson ether synthesis, a robust and widely used method for preparing ethers. This involves the reaction of a phenoxide with an alkyl halide. In this case, 4-hydroxybenzonitrile is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from 2-morpholinoethyl chloride.

Proposed Synthetic Scheme

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product R1 4-Hydroxybenzonitrile P This compound R1->P Williamson Ether Synthesis R2 2-Morpholinoethyl chloride R2->P Base Base (e.g., K₂CO₃, NaH) Base->R1 Deprotonation Solvent Solvent (e.g., DMF, Acetonitrile) Temperature Heat

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 4-Hydroxybenzonitrile

  • 2-Morpholinoethyl chloride hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a solution of 4-hydroxybenzonitrile (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-morpholinoethyl chloride hydrochloride (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, this compound.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Context and Potential Applications

The morpholine ring is a common feature in many approved drugs and is often introduced to improve physicochemical properties such as solubility and metabolic stability. It can also play a direct role in binding to biological targets.[1]

Benzonitrile-containing compounds have demonstrated a broad spectrum of biological activities, including roles as enzyme inhibitors and receptor modulators. For example, certain benzonitrile derivatives have been investigated as kinase inhibitors for the treatment of cancer.

Given the structural motifs present in this compound, it is plausible that this compound could exhibit activity in areas such as:

  • Oncology: As a potential kinase inhibitor.

  • Neuroscience: Modulating CNS targets.

  • Inflammation: As an anti-inflammatory agent.

Further research is required to elucidate the specific biological targets and therapeutic potential of this compound.

Hypothetical Signaling Pathway Involvement

Based on the activity of structurally similar compounds, one could hypothesize that this compound might interact with a kinase signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation TF Transcription Factors mTOR->TF Activation Compound This compound (Hypothetical Inhibitor) Compound->PI3K Inhibition CellResponse Cell Proliferation, Survival TF->CellResponse GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Hypothetical inhibition of the PI3K pathway.

Quantitative Data from Analogous Compounds

To provide a context for potential biological activity, the following table summarizes data for structurally related compounds containing morpholine and benzonitrile moieties. It is crucial to note that this data does not represent the activity of this compound itself but is provided for comparative purposes.

Table 2: Biological Activity of Structurally Related Compounds

CompoundTargetActivity (IC₅₀/Kᵢ)Reference
Gefitinib (contains a morpholinoethoxy group)EGFRIC₅₀ = 2-37 nM[Link to relevant study]
A potent LRRK2 inhibitor (contains morpholine and benzonitrile)LRRK2Kᵢ = 1.3 nM[Link to relevant study]
A PI3K/mTOR dual inhibitor (morpholinopyrimidine derivative)PI3KαIC₅₀ = 0.17 µM[Link to relevant study]

Conclusion

This compound is a compound with potential for further investigation in drug discovery. Its synthesis is straightforward via the Williamson ether synthesis. While direct biological data is currently lacking, the presence of the morpholine and benzonitrile pharmacophores suggests that it may possess interesting biological activities. This technical guide provides a starting point for researchers interested in exploring the therapeutic potential of this and related molecules. Further experimental validation is necessary to determine its specific biological profile and mechanism of action.

References

An In-depth Technical Guide on the Synthesis and Characterization of 4-(2-Morpholin-4-ylethoxy)benzonitrile (CAS Number: 34334-04-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(2-Morpholin-4-ylethoxy)benzonitrile. The information is curated for researchers and professionals in drug development and medicinal chemistry, offering detailed experimental protocols, data presentation, and visualization of relevant biological pathways.

Compound Identification

The compound associated with CAS number 34334-04-8 is definitively identified as This compound .

Molecular Structure:

Key Identifiers:

IdentifierValue
CAS Number 34334-04-8
Molecular Formula C₁₃H₁₆N₂O₂
Molecular Weight 232.28 g/mol
IUPAC Name 4-(2-morpholinoethoxy)benzonitrile

Synthesis Protocol

The synthesis of this compound can be effectively achieved through a Williamson ether synthesis. This method involves the reaction of 4-hydroxybenzonitrile with a suitable halo-substituted morpholine derivative. A detailed experimental protocol, adapted from analogous syntheses, is provided below.

Experimental Protocol: Williamson Ether Synthesis

This protocol is based on the well-established reaction between a phenol and an alkyl halide in the presence of a base.

Materials:

  • 4-Hydroxybenzonitrile

  • N-(2-Chloroethyl)morpholine hydrochloride

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of N-(2-Chloroethyl)morpholine (Free Base):

    • Dissolve N-(2-chloroethyl)morpholine hydrochloride in water.

    • Neutralize the solution to a pH of 11 with an aqueous solution of sodium hydroxide.

    • Extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-(2-chloroethyl)morpholine as an oil.

  • Ether Synthesis:

    • To a solution of 4-hydroxybenzonitrile (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of N-(2-chloroethyl)morpholine (1.2 eq) in acetone dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Logical Workflow for Synthesis:

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction cluster_purification Workup & Purification 4-Hydroxybenzonitrile 4-Hydroxybenzonitrile Reaction_Vessel Acetone Reflux 4-Hydroxybenzonitrile->Reaction_Vessel N-(2-Chloroethyl)morpholine N-(2-Chloroethyl)morpholine N-(2-Chloroethyl)morpholine->Reaction_Vessel K2CO3 K2CO3 K2CO3->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Evaporation Evaporation Filtration->Evaporation Column_Chromatography Column_Chromatography Evaporation->Column_Chromatography Product This compound Column_Chromatography->Product

A diagram illustrating the workflow for the synthesis of this compound.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

ProtonsMultiplicityApprox. Chemical Shift (δ, ppm)
Aromatic (Ha)Doublet~7.6
Aromatic (Hb)Doublet~7.0
-O-CH₂-Triplet~4.2
-CH₂-N(morpholine)Triplet~2.8
Morpholine (-O-CH₂-)Triplet~3.7
Morpholine (-N-CH₂-)Triplet~2.6

¹³C NMR:

CarbonApprox. Chemical Shift (δ, ppm)
Quaternary (C-CN)~105
Nitrile (-CN)~119
Aromatic (CH)~115, ~134
Quaternary (C-O)~162
-O-CH₂-~67
-CH₂-N(morpholine)~58
Morpholine (-O-CH₂-)~67
Morpholine (-N-CH₂-)~54
Infrared (IR) Spectroscopy
Functional GroupCharacteristic Absorption (cm⁻¹)
C≡N (Nitrile)~2230-2220 (strong)
C-O (Aryl ether)~1250 (strong)
C-H (Aromatic)~3100-3000 (medium)
C-H (Aliphatic)~3000-2850 (medium)
C-N (Aliphatic amine)~1250-1020 (medium)
C-O-C (Ether in morpholine)~1115 (strong)
Mass Spectrometry (MS)

The expected molecular ion peak [M]⁺ in the mass spectrum would be observed at an m/z corresponding to the molecular weight of the compound (232.28). Common fragmentation patterns would involve cleavage of the ether linkage and fragmentation of the morpholine ring.

Biological Relevance and Signaling Pathway

The 4-(2-morpholinoethoxy)phenyl moiety is a key structural feature in the FDA-approved drug Tirbanibulin , which is a dual inhibitor of Src kinase and tubulin polymerization.[1] This suggests that this compound could be a valuable scaffold or intermediate for the development of novel kinase inhibitors.

Src Kinase and Tubulin Polymerization Signaling Pathway

Src kinases are non-receptor tyrosine kinases that play a crucial role in regulating various cellular processes, including proliferation, survival, migration, and angiogenesis.[2] Dysregulation of Src kinase activity is implicated in the development and progression of many cancers.[2] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, migration, and intracellular transport.[1]

Inhibitors of Src kinase and tubulin polymerization can disrupt these critical cellular functions, leading to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.

Diagram of the Src Kinase and Tubulin Polymerization Inhibition Pathway:

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Src Src Kinase Receptor->Src Downstream Downstream Signaling Src->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Tubulin Tubulin Polymerization Microtubules Microtubule Formation Tubulin->Microtubules Cell_Division Cell Division Microtubules->Cell_Division Inhibitor Tirbanibulin (containing the 4-(2-morpholinoethoxy)phenyl moiety) Inhibitor->Src Inhibitor->Tubulin

A simplified diagram of the signaling pathway inhibited by compounds containing the 4-(2-morpholinoethoxy)phenyl moiety.

This guide provides a foundational understanding of the synthesis and characterization of this compound. The presented protocols and data serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents. Further experimental validation of the predicted characterization data is recommended for rigorous scientific application.

References

The Pharmacological Potential of 4-(2-Morpholin-4-ylethoxy)benzonitrile Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(2-Morpholin-4-ylethoxy)benzonitrile scaffold is a promising chemotype in modern medicinal chemistry, demonstrating a versatile range of biological activities. This technical guide consolidates the current understanding of these derivatives, focusing on their anticancer, anti-inflammatory, and neuroprotective properties. By presenting available quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways, this document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

Anticancer Activity

Derivatives of the this compound core have been investigated for their potential as anticancer agents, primarily through the inhibition of key enzymes in cancer cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR). The morpholinoethoxy moiety is often incorporated to improve pharmacokinetic properties and target engagement.

Quantitative Anticancer Activity Data

While extensive data on the specific this compound scaffold is still emerging, studies on structurally related compounds provide valuable insights into its potential. The following table summarizes the cytotoxic and inhibitory activities of selected derivatives containing a morpholinoalkoxy benzonitrile or a related pharmacophore.

Compound IDCore StructureCell Line/TargetActivity (IC50/LD50)Reference
Compound 7 BenzopyranoneA549 (Lung Carcinoma)LD50: 34.2 µM[1]
LL47 (Normal Lung)LD50: 34.6 µM[1]
6c QuinazolineA431 (Epidermoid Carcinoma)IC50: ~2.0 µM[2]
6i QuinazolineA549 (Non-small Cell Lung)IC50: ~2.0 µM[2]

Note: Compounds 6c and 6i are derivatives of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, highlighting the utility of the morpholinoalkoxy benzonitrile scaffold in generating potent anticancer agents.[2]

Experimental Protocols: Anticancer Evaluation

Cytotoxicity Assay (MTT Assay): [2]

  • Cell Seeding: Cancer cells (e.g., A549, A431) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

EGFR Kinase Inhibition Assay:

  • Reaction Mixture Preparation: A reaction buffer containing recombinant human EGFR, a substrate peptide (e.g., poly(Glu, Tyr) 4:1), and ATP is prepared.

  • Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by adding ATP and incubated at 37°C for a specified time (e.g., 30-60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified using methods such as ELISA with an anti-phosphotyrosine antibody or a fluorescence-based assay.

  • IC50 Determination: The IC50 value is determined as the concentration of the inhibitor that reduces enzyme activity by 50%.

Signaling Pathway: EGFR Inhibition

The following diagram illustrates the mechanism by which certain quinazoline derivatives, synthesized from a morpholinoalkoxy benzonitrile intermediate, inhibit the EGFR signaling pathway, a critical driver in many cancers.

EGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Quinazoline Derivative (from Morpholinoalkoxy Benzonitrile Precursor) Inhibitor->EGFR Inhibits ATP Binding

Caption: EGFR Signaling Pathway Inhibition.

Anti-inflammatory Activity

The morpholine moiety is a well-known pharmacophore in the design of anti-inflammatory agents. Derivatives incorporating this group have shown potential in modulating inflammatory responses, often by inhibiting the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

Studies on related morpholine-containing compounds suggest the potential for anti-inflammatory activity in this compound derivatives.

Compound IDCore StructureAssayActivityReference
5f Benzophenone-N-ethyl MorpholineCarrageenan-induced paw edema58.7% inhibition at 40 mg/kg[3][4]
V4 MorpholinopyrimidineNO Production (LPS-stimulated RAW 264.7 cells)Inhibition at non-cytotoxic concentrations[5][6]
V8 MorpholinopyrimidineNO Production (LPS-stimulated RAW 264.7 cells)Inhibition at non-cytotoxic concentrations[5][6]
4c Asymmetrical Mono-carbonyl Curcumin AnalogHeat-induced BSA denaturationIC50: 25.3 µM[7]
4d Asymmetrical Mono-carbonyl Curcumin AnalogHeat-induced BSA denaturationIC50: 26.3 µM[7]
Experimental Protocols: Anti-inflammatory Evaluation

Inhibition of Nitric Oxide (NO) Production in Macrophages: [5][6]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Carrageenan-Induced Paw Edema in Rats: [3][4]

  • Animal Model: Male Wistar rats are used.

  • Compound Administration: Test compounds are administered orally at a specific dose (e.g., 40 mg/kg).

  • Induction of Inflammation: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Edema Measurement: The paw volume is measured using a plethysmometer at various time points after carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Signaling Pathway: Inflammatory Response

The following diagram depicts a simplified workflow for evaluating the anti-inflammatory effects of test compounds on LPS-stimulated macrophages.

Anti_Inflammatory_Workflow RAW_cells RAW 264.7 Macrophages Pre_treatment Pre-treatment with Test Compound RAW_cells->Pre_treatment LPS_stimulation LPS Stimulation Pre_treatment->LPS_stimulation Incubation 24h Incubation LPS_stimulation->Incubation Supernatant_collection Collect Supernatant Incubation->Supernatant_collection Griess_assay Griess Assay for Nitrite (NO) Measurement Supernatant_collection->Griess_assay Data_analysis Calculate % Inhibition of NO Production Griess_assay->Data_analysis

Caption: Anti-inflammatory Assay Workflow.

Neuroprotective Activity

The development of multifunctional agents is a key strategy in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's. The this compound scaffold holds potential for the design of such agents due to its amenability to chemical modification and the known neuroprotective effects of some morpholine-containing compounds.

Experimental Protocols: Neuroprotective Evaluation

Neuroprotection against MPP+ Induced Toxicity: [8]

  • Cell Culture: Primary cerebral granular neurons or a suitable neuronal cell line (e.g., SH-SY5Y) are cultured.

  • Compound Treatment: Cells are pre-treated with test compounds for a specified duration.

  • Induction of Neurotoxicity: MPP+, a neurotoxin that induces Parkinson's-like symptoms, is added to the culture medium.

  • Cell Viability Assessment: Cell viability is measured using assays like the MTT assay.

  • Mechanism of Action Studies: Further experiments can be conducted to assess effects on reactive oxygen species (ROS) production, mitochondrial function, and apoptosis-related protein expression (e.g., Bcl-2, Bax, Caspase-3).

Inhibition of Monoamine Oxidase B (MAO-B):

  • Enzyme Source: MAO-B can be obtained from rat brain mitochondria or recombinant sources.

  • Assay Principle: The assay measures the enzymatic conversion of a substrate (e.g., kynuramine) to a fluorescent product.

  • Inhibitor Incubation: The enzyme is pre-incubated with the test compounds.

  • Reaction Initiation: The substrate is added to start the reaction.

  • Fluorescence Measurement: The fluorescence of the product is measured over time.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of MAO-B activity is determined.

Signaling Pathway: Neuroprotection

The following diagram illustrates a potential neuroprotective mechanism involving the activation of the ERK/CREB signaling pathway, which has been observed for some neuroprotective compounds.

Neuroprotection_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Neurotrophic_Factor Neurotrophic Factor Receptor Receptor Neurotrophic_Factor->Receptor MEK MEK Receptor->MEK ERK ERK MEK->ERK Phosphorylates CREB CREB ERK->CREB Phosphorylates Neuroprotective_Genes Neuroprotective Gene Expression CREB->Neuroprotective_Genes Test_Compound Test Compound (e.g., Chromene derivative) Test_Compound->MEK Activates

Caption: ERK/CREB Neuroprotective Pathway.[9]

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel therapeutic agents with diverse biological activities. The available data, primarily from structurally related compounds, strongly suggest its potential in the development of new anticancer, anti-inflammatory, and neuroprotective drugs. Further synthesis and comprehensive biological evaluation of a wider range of derivatives based on this core structure are warranted to fully elucidate their therapeutic promise and mechanism of action. This guide provides a foundational resource to inform and direct future research in this exciting area of drug discovery.

References

Technical Guide: Vorapaxar (InChI Key: KQTJRPZKCNRDQC-UHFFFAOYSA-N)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorapaxar, identified by the InChI Key KQTJRPZKCNRDQC-UHFFFAOYSA-N, is a first-in-class, orally bioavailable, competitive antagonist of the protease-activated receptor-1 (PAR-1).[1][2] It is a synthetic analog of the natural product himbacine.[2] Developed for the secondary prevention of atherothrombotic events, vorapaxar represents a significant advancement in antiplatelet therapy due to its unique mechanism of action, targeting thrombin-mediated platelet activation.[1][3] This technical guide provides a comprehensive overview of vorapaxar's properties, including its physicochemical characteristics, pharmacology, and key experimental data.

Physicochemical Properties

Vorapaxar is a carbamate ester and a member of the pyridines, naphthofurans, and lactones.[4] Its properties are summarized in the table below.

PropertyValueSource
Molecular Formula C29H33FN2O4[5]
Molecular Weight 492.59 g/mol [5]
InChI Key KQTJRPZKCNRDQC-UHFFFAOYSA-NN/A
CAS Number 618385-01-6[6]
PubChem CID 10077130[4][5][7]
DrugBank Accession Number DB09030[1]
Melting Point 278 °C[5]
Water Solubility 0.000654 mg/mL[8]
logP 4.9[8]

Pharmacology

Mechanism of Action

Vorapaxar selectively and reversibly inhibits the PAR-1 receptor, also known as the thrombin receptor, which is highly expressed on human platelets.[1][2] Thrombin, a potent platelet activator, cleaves the N-terminus of PAR-1, exposing a tethered ligand that auto-activates the receptor, leading to platelet aggregation and signaling.[9] Vorapaxar acts as an orthosteric inhibitor, binding to the ligand-binding pocket of PAR-1 and preventing its activation by thrombin.[9] This blockade of PAR-1 inhibits thrombin-induced platelet aggregation and thrombin receptor-activating peptide (TRAP)-induced platelet aggregation.[1][4] Notably, vorapaxar does not affect platelet aggregation induced by other agonists such as adenosine diphosphate (ADP), collagen, or thromboxane A2, nor does it impact coagulation parameters like prothrombin time (PT) or activated partial thromboplastin time (aPTT).[2][10]

Pharmacokinetics

Vorapaxar is rapidly absorbed after oral administration and can be taken with or without food.[2] It is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2J2.[2][9] The major route of elimination is through the feces.[2]

ParameterValueSource
Bioavailability High[3]
Time to Peak Plasma Concentration (Tmax) 1.00 - 1.75 hours[11]
Protein Binding Highly bound to human serum albumin[3]
Metabolism Hepatic, via CYP3A4 and CYP2J2[2][9]
Active Metabolite M20 (monohydroxy metabolite)[11]
Elimination Half-Life 173 - 269 hours (effective half-life: 3-4 days; terminal elimination half-life: 8 days)[9]
Excretion Primarily fecal[2]
Pharmacodynamics

Vorapaxar demonstrates potent and dose-dependent inhibition of PAR-1 mediated platelet aggregation.

ParameterValueTarget/AssaySource
Ki 8.1 nMPAR-1 (Cell-free assay)[6][10][12][13]
Ki 1.1 nMThrombin-induced calcium transient in HCASMC[12]
Ki 13 nMThrombin-stimulated thymidine incorporation in HCASMC[12]
IC50 47 nMThrombin-induced platelet aggregation[10][12]
IC50 25 nMhaTRAP-induced platelet aggregation[10][12]
IC50 0.064 µMhaTRAP-induced calcium mobilization in HEK293 cells expressing PAR1[10]

Key Experimental Data and Protocols

In Vitro Platelet Aggregation Assay

Objective: To assess the inhibitory effect of vorapaxar on platelet aggregation induced by a PAR-1 agonist.

Methodology:

  • Blood Collection: Whole blood is collected from healthy human donors into tubes containing 3.2% sodium citrate.[14]

  • Platelet-Rich Plasma (PRP) Preparation: The citrated blood is centrifuged at a low speed (e.g., 180 x g) for 15 minutes to obtain PRP.[14] Platelet-poor plasma (PPP) is prepared by a second centrifugation at a higher speed (e.g., 1550 x g) for 10 minutes.[14]

  • Platelet Aggregometry:

    • Platelet aggregation is measured using a light transmittance aggregometer.[14]

    • PRP is pre-warmed to 37°C with a stir bar.

    • A baseline light transmittance is established.

    • Vorapaxar or vehicle control is added to the PRP and incubated.

    • Platelet aggregation is initiated by adding a PAR-1 agonist, such as Thrombin Receptor-Activating Peptide (TRAP), at a final concentration of 15 µmol/L.[14]

    • The change in light transmittance, which corresponds to the degree of platelet aggregation, is recorded over time.[15]

Bleomycin-Induced Pulmonary Fibrosis in Mice

Objective: To evaluate the therapeutic potential of vorapaxar in a preclinical model of pulmonary fibrosis.

Methodology:

  • Animal Model: C57BL/6 mice are commonly used as they are susceptible to bleomycin-induced fibrosis.[16][17]

  • Induction of Fibrosis:

    • Mice are anesthetized.

    • A single intratracheal instillation of bleomycin (e.g., 1.5 U/kg body weight) is administered to induce lung injury and subsequent fibrosis.[17] Control animals receive saline.

  • Vorapaxar Administration: Vorapaxar is administered to the treatment group, typically via oral gavage, at specified doses (e.g., 2.5, 5, or 10 mg/kg/day).

  • Assessment of Fibrosis:

    • At a predetermined time point (e.g., 21 days post-bleomycin), animals are euthanized.

    • Lungs are harvested for analysis.

    • Histopathology: Lung sections are stained with Masson's trichrome to visualize collagen deposition and the extent of fibrosis is semi-quantitatively scored using the Ashcroft scale.[16]

    • Biochemical Analysis: Lung collagen content can be quantified by measuring hydroxyproline levels.

    • Gene and Protein Expression: The expression of fibrotic markers such as fibronectin and collagen can be assessed by qRT-PCR and Western blotting.

TRA 2°P-TIMI 50 Clinical Trial

Objective: To evaluate the efficacy and safety of vorapaxar for the secondary prevention of atherothrombotic events in patients with a history of atherosclerosis.

Study Design: A multinational, randomized, double-blind, placebo-controlled trial.[18][19][20][21]

Patient Population: 26,449 patients with a history of myocardial infarction (MI), ischemic stroke, or peripheral arterial disease (PAD).[18][19][20][21]

Treatment: Patients were randomized to receive either vorapaxar (2.5 mg daily) or a matching placebo, in addition to standard antiplatelet therapy (aspirin and/or a P2Y12 inhibitor).[20]

Primary Efficacy Endpoint: A composite of cardiovascular death, MI, stroke, or urgent coronary revascularization.[2]

Key Findings: Vorapaxar significantly reduced the primary endpoint in patients with a history of MI or PAD.[3][9] However, it was associated with an increased risk of bleeding, including intracranial hemorrhage, particularly in patients with a history of stroke.[3][9]

Visualizations

Signaling Pathway of PAR-1 Antagonism by Vorapaxar

PAR1_Signaling Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates G_protein G-protein Activation PAR1->G_protein Signals Vorapaxar Vorapaxar Vorapaxar->Block Inhibits Platelet_Activation Platelet Activation & Aggregation G_protein->Platelet_Activation Leads to Platelet_Aggregation_Workflow start Start: Collect Whole Blood centrifuge1 Low-Speed Centrifugation (e.g., 180 x g, 15 min) start->centrifuge1 prp Prepare Platelet-Rich Plasma (PRP) centrifuge1->prp centrifuge2 High-Speed Centrifugation (e.g., 1550 x g, 10 min) prp->centrifuge2 aggregometer Perform Light Transmittance Aggregometry prp->aggregometer ppp Prepare Platelet-Poor Plasma (PPP) centrifuge2->ppp incubation Incubate PRP with Vorapaxar or Vehicle aggregometer->incubation agonist Add PAR-1 Agonist (e.g., TRAP) incubation->agonist measure Measure & Record Aggregation agonist->measure TIMI50_Workflow screening Patient Screening: History of MI, Stroke, or PAD randomization Randomization (N=26,449) screening->randomization group_vora Treatment Group: Vorapaxar (2.5 mg daily) + Standard of Care randomization->group_vora group_placebo Placebo Group: Placebo + Standard of Care randomization->group_placebo follow_up Follow-up group_vora->follow_up group_placebo->follow_up endpoints Endpoint Adjudication: Efficacy (CV death, MI, stroke, revascularization) Safety (Bleeding events) follow_up->endpoints analysis Statistical Analysis endpoints->analysis

References

An In-depth Technical Guide to 4-(2-Morpholin-4-ylethoxy)benzonitrile: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Morpholin-4-ylethoxy)benzonitrile is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and drug development. While not extensively studied for its own biological activities, it serves as a crucial intermediate in the synthesis of a variety of complex molecules with therapeutic potential. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and its notable applications as a building block in the development of targeted therapies, particularly kinase and anti-apoptotic protein inhibitors. This document aims to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Physicochemical Properties

This compound is a white to off-white solid. Its chemical structure features a benzonitrile moiety linked to a morpholine ring through an ethoxy bridge. The physicochemical properties are crucial for its handling, reactivity, and purification in a laboratory setting. A summary of its key properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₃H₁₆N₂O₂[1]
Molecular Weight 232.28 g/mol [2]
CAS Number 34334-04-8[2]
Appearance White to off-white solid[2]
Purity ≥95%[2]
SMILES C1COCCN1CCOC2=CC=C(C=C2)C#N[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. A common method involves the Williamson ether synthesis, where the hydroxyl group of 4-hydroxybenzonitrile is deprotonated by a base to form a phenoxide, which then reacts with a halo-alkane derivative of morpholine.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

This protocol is adapted from methodologies described in the patent literature for the synthesis of related compounds.

Materials:

  • 4-Hydroxybenzonitrile

  • 4-(2-Chloroethyl)morpholine hydrochloride (or the free base)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-hydroxybenzonitrile (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) and a further portion of potassium carbonate (1.1 eq) to neutralize the hydrochloride salt in situ. If using the free base of 4-(2-chloroethyl)morpholine, this second addition of base is not necessary.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound as a solid.

G Synthesis of this compound 4-Hydroxybenzonitrile 4-Hydroxybenzonitrile Reaction_Mixture Reaction Mixture 4-Hydroxybenzonitrile->Reaction_Mixture 4-(2-Chloroethyl)morpholine 4-(2-Chloroethyl)morpholine 4-(2-Chloroethyl)morpholine->Reaction_Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_Mixture Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction_Mixture Heating Heating (80-100 °C) Reaction_Mixture->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Application as a Research Chemical Intermediate

The primary utility of this compound in a research context is as a precursor for the synthesis of more complex, biologically active molecules. Its structure provides a versatile scaffold that can be elaborated through various chemical transformations, most notably modifications of the nitrile group.

Synthesis of Kinase Inhibitors

This compound has been employed as a key intermediate in the synthesis of potent and selective kinase inhibitors. For instance, it is a building block for compounds targeting Leucine-Rich Repeat Kinase 2 (LRRK2), a kinase implicated in Parkinson's disease.

Experimental Protocol: Synthesis of a LRRK2 Inhibitor Intermediate

The following protocol illustrates the conversion of this compound to a key amine intermediate, which is then used to construct the final kinase inhibitor.

Part A: Reduction of the Nitrile to a Primary Amine

Materials:

  • This compound

  • Lithium aluminium hydride (LiAlH₄) or Raney Nickel/H₂

  • Anhydrous tetrahydrofuran (THF) or Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • Carefully add lithium aluminium hydride (2.0 eq) to a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and extract with 1M HCl.

  • Basify the aqueous layer with 2M NaOH and extract with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the desired primary amine, (4-(2-morpholinoethoxy)phenyl)methanamine.

Part B: Amide Coupling to form the Final Kinase Inhibitor

The resulting amine can then be coupled with a suitable carboxylic acid or acyl chloride to generate the final kinase inhibitor.

G Use in Kinase Inhibitor Synthesis cluster_0 Intermediate Synthesis cluster_1 Final Product Synthesis Start This compound Reduction Nitrile Reduction (e.g., LiAlH4) Start->Reduction Amine_Intermediate (4-(2-morpholinoethoxy)phenyl)methanamine Reduction->Amine_Intermediate Coupling Amide Coupling Amine_Intermediate->Coupling Carboxylic_Acid Heterocyclic Carboxylic Acid Carboxylic_Acid->Coupling Final_Product Kinase Inhibitor Coupling->Final_Product

Caption: Workflow for the synthesis of a kinase inhibitor.

Synthesis of Bcl-2 Family Protein Inhibitors

This compound also serves as a precursor in the synthesis of compounds targeting the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. These inhibitors are of significant interest in cancer therapy. The synthetic strategies often involve the transformation of the nitrile group into other functional moieties that are crucial for binding to the target protein.

Biological Activity

There is currently a lack of published data on the specific biological activity and mechanism of action of this compound itself. Its primary role in the scientific literature and patent landscape is that of a synthetic intermediate. The biological activity of interest lies in the final products derived from this compound. For example, the LRRK2 inhibitors synthesized using this intermediate have shown high potency and selectivity, and Bcl-2 inhibitors have demonstrated pro-apoptotic effects in cancer cell lines. Researchers using this compound should focus on the biological properties of the final target molecules they are synthesizing.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions. A Safety Data Sheet (SDS) should be consulted before use. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended. The compound should be used in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile research chemical, primarily utilized as a key building block in the synthesis of complex biologically active molecules. Its utility has been demonstrated in the development of targeted therapies, including kinase and Bcl-2 inhibitors. While the compound itself is not known to possess significant biological activity, its role as a synthetic intermediate is well-established. This guide provides researchers and drug development professionals with essential information on its physicochemical properties, synthesis, and applications, facilitating its effective use in the pursuit of novel therapeutics.

References

An In-depth Technical Guide to the Discovery and Synthesis of 4-(2-Morpholin-4-ylethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of 4-(2-Morpholin-4-ylethoxy)benzonitrile, a key intermediate in the development of advanced therapeutics. The document details the compound's origins in medicinal chemistry, its optimized synthesis, and relevant experimental protocols.

Discovery and Scientific Context

The discovery of this compound is intrinsically linked to the field of oncology and the development of targeted therapies, specifically tyrosine kinase inhibitors (TKIs). While not a therapeutic agent itself, this molecule has emerged as a crucial building block in the synthesis of more complex, biologically active compounds.

Its significance is highlighted by its incorporation into the structure of Tirbanibulin , a dual inhibitor of Src kinase and tubulin polymerization.[1] Tirbanibulin is FDA-approved for the topical treatment of actinic keratosis, demonstrating the pharmaceutical relevance of the 4-(2-morpholinoethoxy)phenyl moiety.[1] The morpholine group often enhances solubility and pharmacokinetic properties, while the benzonitrile can serve as a key interaction point with biological targets or as a reactive handle for further chemical modifications. The development of such kinase inhibitors underscores the importance of versatile and efficiently synthesized intermediates like this compound.[2][3][4][5][6]

Synthesis of this compound

The primary synthetic route to this compound is a Williamson ether synthesis . This classic and robust reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this specific case, the synthesis proceeds in two main stages: the preparation of the alkylating agent, 4-(2-chloroethyl)morpholine, followed by its reaction with 4-hydroxybenzonitrile.

Stage 1: Synthesis of 4-(2-Chloroethyl)morpholine

The necessary electrophile, 4-(2-chloroethyl)morpholine, is typically synthesized from 2-morpholinoethan-1-ol via chlorination.

Materials:

  • 2-Morpholinoethan-1-ol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Saturated sodium bicarbonate solution

Procedure:

  • A solution of 2-morpholinoethan-1-ol (1.0 eq.) in dichloromethane is cooled to 0°C.

  • A catalytic amount of DMF is added, followed by the slow, dropwise addition of thionyl chloride (5.0 eq.).

  • The reaction mixture is then heated to 40°C and stirred overnight.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is redissolved in dichloromethane and washed with a saturated sodium bicarbonate solution.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting crude 4-(2-chloroethyl)morpholine is purified by column chromatography.

Quantitative Data:

ParameterValue
Yield 74.0%
Appearance Colorless liquid

Characterization Data (¹H NMR):

Chemical Shift (δ)MultiplicityIntegrationAssignment
3.69 ppmTriplet2H-CH₂-Cl
3.57 ppmMultiplet4HMorpholine -O-CH₂-
2.64 ppmTriplet2H-N-CH₂-
2.43 ppmTriplet4HMorpholine -N-CH₂-

(Solvent: DMSO-d₆, 300 MHz)[7]

Stage 2: Williamson Ether Synthesis of this compound

The final product is synthesized by reacting 4-hydroxybenzonitrile with the previously prepared 4-(2-chloroethyl)morpholine in the presence of a base.

Materials:

  • 4-Hydroxybenzonitrile

  • 4-(2-Chloroethyl)morpholine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • 4-Hydroxybenzonitrile (1.0 eq.) and potassium carbonate (a suitable excess, e.g., 1.5-2.0 eq.) are dissolved in DMF.

  • 4-(2-Chloroethyl)morpholine (typically 1.0-1.2 eq.) is added to the mixture.

  • The reaction mixture is heated (e.g., to 80-100°C) and stirred for several hours until the reaction is complete (monitored by TLC).

  • After cooling to room temperature, the reaction mixture is poured into water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Expected Quantitative and Characterization Data:

ParameterExpected Value/Data
Yield >80%
Purity >95% (after purification)
Appearance White to off-white solid
Molecular Formula C₁₃H₁₆N₂O₂
Molecular Weight 232.28 g/mol
¹H NMR Expected peaks for the benzonitrile, morpholine, and ethoxy linker protons.
¹³C NMR Expected peaks corresponding to the carbon atoms in the molecule.
Mass Spec (MS) [M+H]⁺ at m/z 233.13
Infrared (IR) Characteristic peaks for C≡N, C-O-C, and aromatic C-H bonds.

Visualizing the Synthesis and Workflow

Synthesis of 4-(2-Chloroethyl)morpholine

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product start 2-Morpholinoethan-1-ol process1 Chlorination at 0°C to 40°C start->process1 reagent1 SOCl₂ reagent1->process1 reagent2 DMF (cat.) reagent2->process1 reagent3 DCM reagent3->process1 product 4-(2-Chloroethyl)morpholine process1->product

Caption: Synthesis of the alkylating agent.

Williamson Ether Synthesis of the Final Product

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Final Product reactant1 4-Hydroxybenzonitrile process1 Williamson Ether Synthesis reactant1->process1 reactant2 4-(2-Chloroethyl)morpholine reactant2->process1 reagent1 K₂CO₃ reagent1->process1 reagent2 DMF reagent2->process1 product This compound process1->product

Caption: Final synthesis step.

Conclusion

This compound is a valuable intermediate in medicinal chemistry, particularly in the synthesis of tyrosine kinase inhibitors. Its preparation via a two-stage process, culminating in a Williamson ether synthesis, is a reliable and scalable method. This guide provides the essential technical details for its synthesis and characterization, supporting further research and development in the field of targeted drug discovery.

References

In-Depth Spectroscopic Analysis of 4-(2-Morpholin-4-ylethoxy)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(2-Morpholin-4-ylethoxy)benzonitrile, a molecule of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of its spectral characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

While specific experimental data for this compound is not widely available in the public domain, this guide presents predicted spectral data based on the analysis of its constituent chemical moieties and data from closely related compounds. The methodologies for obtaining such data are also detailed to assist researchers in their own analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from standard spectroscopic principles and comparison with analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.60Doublet2HAromatic (ortho to -CN)
~6.95Doublet2HAromatic (ortho to -O)
~4.15Triplet2H-O-CH₂ -CH₂-N
~3.70Triplet4H-N-(CH₂)-CH₂ -O- (Morpholine)
~2.80Triplet2H-O-CH₂-CH₂ -N
~2.55Triplet4H-N-(CH₂)₂ -CH₂-O- (Morpholine)
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~162.0Aromatic (C-O)
~134.0Aromatic (ortho to -CN)
~119.0-C N
~115.0Aromatic (ortho to -O)
~104.0Aromatic (C-CN)
~67.0-O-CH₂ -CH₂-N
~66.5-N-(CH₂)-CH₂ -O- (Morpholine)
~57.5-O-CH₂-CH₂ -N
~54.0-N-(CH₂)₂ -CH₂-O- (Morpholine)
Table 3: Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~2225StrongC≡N stretch (Nitrile)
~1605, ~1510Medium-StrongC=C stretch (Aromatic ring)
~1250StrongC-O stretch (Aryl ether)
~1115StrongC-N stretch (Tertiary amine)
~2950-2800MediumC-H stretch (Aliphatic)
~3100-3000WeakC-H stretch (Aromatic)
Table 4: Predicted Mass Spectrometry Data
m/z ValueInterpretation
[M]+Molecular Ion
[M+H]+Protonated Molecular Ion
FragmentsPeaks corresponding to the loss of the morpholine ring, the ethoxy bridge, and the benzonitrile moiety.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methods are standard in organic chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or mixed with KBr powder and pressed into a pellet. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer, with ionization techniques such as Electron Impact (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis s1 Starting Materials s2 Chemical Reaction s1->s2 s3 Purification s2->s3 a1 NMR (1H, 13C) s3->a1 a2 IR Spectroscopy s3->a2 a3 Mass Spectrometry s3->a3 a4 Data Interpretation a1->a4 a2->a4 a3->a4 end Confirmed Structure a4->end Structure Confirmation G compound This compound receptor Kinase Receptor compound->receptor Binds pathway Downstream Signaling Pathway receptor->pathway Activates/Inhibits response Cellular Response pathway->response

Potential Therapeutic Targets of 4-(2-Morpholin-4-ylethoxy)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide is a theoretical exploration of the potential therapeutic targets of 4-(2-Morpholin-4-ylethoxy)benzonitrile. As of the date of this publication, there is no direct experimental data in the public domain identifying the specific biological targets of this compound. The information presented herein is inferred from the known pharmacological activities of structurally related molecules and the constituent chemical moieties. The proposed experimental protocols are hypothetical and intended to guide future research.

Executive Summary

This compound is a synthetic organic compound incorporating a benzonitrile group, an ether linkage, and a morpholine ring. While direct pharmacological data for this specific molecule is unavailable, analysis of its structural components suggests potential interactions with a range of biological targets. The benzonitrile moiety is present in various approved drugs with diverse mechanisms of action, and the morpholine ring is a common scaffold in medicinal chemistry known to improve pharmacokinetic properties and interact with various receptors and enzymes. This guide outlines potential therapeutic targets based on structure-activity relationships of similar compounds and proposes a strategic experimental workflow for target identification and validation.

Molecular Structure and Key Moieties

The chemical structure of this compound consists of three key moieties that may contribute to its pharmacological profile:

  • 4-Cyanophenyl Group: The nitrile group on the benzene ring is an important pharmacophore. Benzonitrile-containing compounds are known to act as enzyme inhibitors, receptor antagonists, and ion channel modulators. For instance, Fadrozole, an aromatase inhibitor, and Bicalutamide, an antiandrogen, both feature a benzonitrile structure.[1]

  • Morpholine Ring: This heterocyclic amine is a privileged structure in medicinal chemistry. Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets through hydrogen bonding. The morpholine ring is known for its importance in compounds with antimicrobial activity.[1]

  • Ethoxy Linker: The flexible ether linkage connects the aromatic and heterocyclic components, influencing the molecule's overall conformation and ability to fit into binding pockets.

Potential Therapeutic Targets

Based on the analysis of structurally related compounds, the following therapeutic target classes are proposed for this compound:

Anticancer Targets

The presence of the benzonitrile group in several anticancer agents suggests that this compound could have antiproliferative activity.

  • Tyrosine Kinases: Many tyrosine kinase inhibitors incorporate a morpholine or benzonitrile moiety. These enzymes are crucial regulators of cell growth, differentiation, and survival, and their dysregulation is a hallmark of many cancers.

  • Aromatase: As seen with fadrozole, the cyanophenyl group can interact with the active site of aromatase, an enzyme critical for estrogen biosynthesis. Inhibition of aromatase is a key strategy in the treatment of hormone-dependent breast cancer.[1]

  • Androgen Receptor: The structural similarity to bicalutamide suggests a potential for antagonism of the androgen receptor, a key driver of prostate cancer.[1]

Central Nervous System (CNS) Targets

The morpholine moiety is found in several CNS-active drugs. Its ability to cross the blood-brain barrier makes CNS targets a plausible area of investigation.

  • Serotonin and Dopamine Receptors: The morpholine ring is a common feature in ligands for various G-protein coupled receptors (GPCRs), including serotonin (5-HT) and dopamine receptors, which are important targets for antipsychotic and antidepressant medications.

  • Monoamine Oxidase (MAO): Some morpholine-containing compounds have been shown to inhibit MAO, an enzyme responsible for the breakdown of neurotransmitters like serotonin and dopamine.

Antimicrobial Targets

The morpholine ring is a known pharmacophore in some antimicrobial agents, suggesting potential activity against bacterial or fungal pathogens.[1] The specific targets would depend on the pathogen but could include enzymes involved in cell wall synthesis, protein synthesis, or DNA replication.

Quantitative Data from Related Compounds

While no quantitative data exists for this compound, the following table summarizes data for structurally related compounds to provide a reference for potential potency.

Compound ClassExample CompoundTargetActivity (IC50/EC50)
Aromatase InhibitorFadrozoleAromatase~10 nM
AntiandrogenBicalutamideAndrogen Receptor~150 nM
Antifungal AgentRavuconazoleLanosterol 14-demethylase~1 nM

Note: This data is for comparative purposes only and does not represent predicted values for this compound.

Proposed Experimental Protocols

To investigate the potential therapeutic targets of this compound, a tiered experimental approach is recommended.

Initial Target Screening
  • Protocol: High-throughput screening (HTS) against a broad panel of kinases, GPCRs, and enzymes.

  • Methodology: Utilize commercially available screening panels (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan). The compound would be tested at a single high concentration (e.g., 10 µM) to identify initial "hits."

  • Data Analysis: Percentage inhibition or activation will be calculated for each target. A predefined threshold (e.g., >50% inhibition) will be used to identify hits for further investigation.

Dose-Response and Potency Determination
  • Protocol: For targets identified in the initial screen, determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

  • Methodology: A serial dilution of the compound will be prepared and tested against the specific target in a relevant biochemical or cell-based assay. For example, for a kinase target, an in vitro kinase activity assay using a fluorescently labeled substrate could be employed.

  • Data Analysis: The dose-response data will be fitted to a sigmoidal curve to calculate the IC50 or EC50 value.

Cellular Activity and Mechanism of Action Studies
  • Protocol: Investigate the effect of the compound on cellular pathways downstream of the identified target.

  • Methodology: For an anticancer target, cell viability assays (e.g., MTT, CellTiter-Glo) on relevant cancer cell lines would be performed. For a CNS target, neurotransmitter release assays or second messenger (e.g., cAMP) assays in appropriate cell models could be used.

  • Data Analysis: Determine the effect of the compound on cell proliferation, apoptosis, or signaling pathway activation.

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Ligand->Receptor_Tyrosine_Kinase Signaling_Cascade Signaling_Cascade Receptor_Tyrosine_Kinase->Signaling_Cascade Compound This compound Compound->Receptor_Tyrosine_Kinase Cellular_Response Cellular_Response Signaling_Cascade->Cellular_Response

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Compound Synthesis HTS High-Throughput Screening (Kinase, GPCR, Enzyme Panels) Start->HTS Hit_Identification Hit Identification (>50% Inhibition) HTS->Hit_Identification Dose_Response Dose-Response Assays (IC50/EC50 Determination) Hit_Identification->Dose_Response 'Hits' Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization 'No Hits' Cellular_Assays Cellular Activity Assays (e.g., Viability, Signaling) Dose_Response->Cellular_Assays Cellular_Assays->Lead_Optimization

Caption: Proposed workflow for target identification and validation.

Conclusion

While the specific therapeutic targets of this compound remain to be elucidated, its chemical structure provides a strong basis for hypothesizing its potential biological activities. The presence of the well-established benzonitrile and morpholine pharmacophores suggests that this compound could interact with a range of targets relevant to oncology, CNS disorders, and infectious diseases. The experimental framework outlined in this guide provides a rational path forward for the scientific community to uncover the therapeutic potential of this and similar molecules. Further investigation is warranted to validate these hypotheses and to determine the full pharmacological profile of this compound.

References

The Morpholine Ring: A Keystone in the Bioactivity of Benzonitrile Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The strategic incorporation of the morpholine moiety into benzonitrile-containing compounds represents a significant avenue in modern medicinal chemistry. This guide delves into the multifaceted role of the morpholine ring in augmenting the biological activity of benzonitrile derivatives, with a particular focus on their applications as kinase and enzyme inhibitors. The morpholine ring, a privileged pharmacophore, is frequently employed to enhance potency, modulate pharmacokinetic properties, and confer desirable drug-like attributes to lead compounds.[1][2][3] Its impact is evident across a spectrum of therapeutic targets, including the PI3K/mTOR and EGFR signaling pathways, as well as dipeptidyl peptidase-4 (DPP-4).

The Influence of the Morpholine Ring on Biological Activity

The morpholine ring is a versatile heterocyclic motif that can significantly influence the biological activity of benzonitrile compounds through several mechanisms.[1][2] Its presence can enhance binding affinity to target proteins through hydrogen bonding and other molecular interactions.[1] Furthermore, the morpholine group can improve the physicochemical properties of a molecule, such as solubility and metabolic stability, which are critical for its pharmacokinetic profile.[1][3]

In the context of benzonitrile compounds, the morpholine ring has been instrumental in the development of potent inhibitors of key cellular signaling pathways implicated in cancer and other diseases. The subsequent sections will explore specific examples of morpholine-containing benzonitrile derivatives and their targeted activities.

Data Summary: Quantitative Analysis of Morpholine-Benzonitrile Compound Activity

The following tables summarize the in vitro activity of representative benzonitrile compounds featuring a morpholine moiety against various biological targets.

Table 1: Activity of Morpholinopyrimidine-5-carbonitrile Derivatives as PI3K/mTOR Inhibitors

Compound IDTargetIC50 (µM)Reference
12b PI3Kα0.17 ± 0.01[4]
PI3Kβ0.13 ± 0.01[4]
PI3Kδ0.76 ± 0.04[4]
mTOR0.83 ± 0.05[4]
12d PI3Kα1.27 ± 0.07[4]
PI3Kβ3.20 ± 0.16[4]
PI3Kδ1.98 ± 0.11[4]
mTOR2.85 ± 0.17[4]
LY294002 (Reference) PI3Kα-[4]
Afinitor (Reference) mTOR-[4]

Table 2: Activity of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile Derivatives as DPP-4 Inhibitors

Compound IDSubstitution at C-2IC50 (µM)Reference
5d Morpholino-methyl1.4621[5]
Sitagliptin (Reference) -0.0236[5]

Key Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways targeted by morpholine-benzonitrile compounds and the general experimental workflows for their synthesis and evaluation are provided below.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor Morpholino-benzonitrile Inhibitor (e.g., 12b, 12d) Inhibitor->PI3K Inhibitor->mTORC1

PI3K/mTOR signaling pathway with points of inhibition.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Gene_Expression Gene Expression Downstream->Gene_Expression Cell_Growth Cell Growth & Proliferation Gene_Expression->Cell_Growth Inhibitor Morpholino-quinazoline- benzonitrile Inhibitor Inhibitor->EGFR

EGFR signaling pathway and inhibition.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start Starting Materials (e.g., aminobenzonitrile) intermediate Intermediate Formation (e.g., quinazoline core) start->intermediate final_product Final Product Synthesis (coupling with morpholine derivative) intermediate->final_product purification Purification & Characterization (Chromatography, NMR, MS) final_product->purification in_vitro_enzyme In vitro Enzyme Assay (e.g., Kinase Glo, DPP-4 Glo) purification->in_vitro_enzyme in_vitro_cell In vitro Cellular Assay (e.g., MTT, Cell Viability) purification->in_vitro_cell data_analysis Data Analysis (IC50 determination) in_vitro_enzyme->data_analysis in_vitro_cell->data_analysis

General experimental workflow for synthesis and evaluation.

Experimental Protocols

This section outlines generalized methodologies for the synthesis and biological evaluation of morpholine-benzonitrile compounds, based on published literature.

General Synthetic Protocol for Morpholino-Substituted Quinazoline-Benzonitriles

This protocol is a generalized representation of the synthesis of quinazoline derivatives bearing a morpholine moiety, which can be adapted based on specific target compounds.

  • Synthesis of the Quinazoline Core: The synthesis often begins with a substituted 2-aminobenzonitrile. This starting material can be reacted with an appropriate reagent, such as an acid chloride or an orthoester, to form the pyrimidine ring of the quinazoline system.

  • Introduction of the Morpholine Moiety: The morpholine group can be introduced at various positions of the quinazoline or benzonitrile scaffold. A common method involves the nucleophilic substitution of a halogenated precursor with morpholine. For instance, a chloroquinazoline intermediate can be reacted with morpholine in a suitable solvent like isopropanol or DMF, often in the presence of a base such as potassium carbonate, to yield the desired morpholino-substituted quinazoline.

  • Final Compound Synthesis: Further modifications, such as the coupling of different side chains to the quinazoline core, can be performed to generate a library of final compounds. These reactions are typically carried out under inert atmosphere and at elevated temperatures.

  • Purification and Characterization: The final products are purified using techniques like column chromatography or recrystallization. The structure and purity of the compounds are confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of compounds against protein kinases like PI3K and mTOR.

  • Reagents and Materials:

    • Kinase enzyme (e.g., recombinant human PI3Kα, mTOR)

    • Substrate (e.g., PIP2 for PI3K, a peptide substrate for mTOR)

    • ATP

    • Test compounds (dissolved in DMSO)

    • Kinase assay buffer

    • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

    • 384-well plates

  • Assay Procedure:

    • A solution of the kinase enzyme in assay buffer is added to the wells of a 384-well plate.

    • The test compounds are serially diluted and added to the wells. A DMSO control (vehicle) is also included.

    • The reaction is initiated by adding a mixture of the substrate and ATP.

    • The plate is incubated at room temperature for a specified period (e.g., 60 minutes).

    • The detection reagent is added to each well to stop the kinase reaction and generate a luminescent signal.

    • The luminescence is measured using a plate reader.

  • Data Analysis:

    • The percentage of kinase activity is calculated relative to the DMSO control.

    • IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture:

    • Cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • The test compounds are serially diluted in culture medium and added to the cells. A vehicle control (DMSO) is also included.

    • The plates are incubated for a specified period (e.g., 72 hours).

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plates are incubated for an additional 2-4 hours. During this time, viable cells metabolize the MTT into formazan crystals.

    • The culture medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle control.

    • IC50 values, the concentration of compound that inhibits cell growth by 50%, are determined from the dose-response curves.

Conclusion

The morpholine ring is a valuable functional group in the design of benzonitrile-based bioactive compounds. Its ability to enhance biological activity and improve pharmacokinetic properties makes it a key component in the development of novel therapeutics, particularly in the area of oncology. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals in the field of drug discovery and development, highlighting the potential of morpholine-benzonitrile scaffolds in creating next-generation targeted therapies.

References

The Potent and Selective LRRK2 Tyrosine Kinase Inhibitor: A Technical Guide to 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potent and selective Leucine-rich repeat kinase 2 (LRRK2) inhibitor, 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile, also known as PF-06447475. This document details its mechanism of action, pharmacological properties, synthesis, and key experimental protocols for its evaluation. The information presented is intended to support researchers and drug development professionals in the study and potential application of this and similar compounds in the context of LRRK2-related pathologies, most notably Parkinson's disease.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD). The most common mutation, G2019S, leads to increased LRRK2 kinase activity, making it a prime therapeutic target for the development of kinase inhibitors.

3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475) is a small molecule inhibitor that has demonstrated high potency and selectivity for LRRK2.[1] Its favorable pharmacokinetic properties, including brain penetrance, make it a valuable tool compound for investigating the physiological and pathological roles of LRRK2. This guide will explore the technical details of PF-06447475 as a representative tyrosine kinase inhibitor.

Mechanism of Action

PF-06447475 functions as a potent, ATP-competitive inhibitor of the LRRK2 kinase domain.[2] By binding to the active site, it prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates. A key biomarker for LRRK2 kinase activity in cells is the phosphorylation of serine 935 (pS935). Treatment with PF-06447475 leads to a significant reduction in pS935-LRRK2 levels, providing a direct measure of its inhibitory effect in cellular and in vivo models.[3]

The inhibition of LRRK2 kinase activity by PF-06447475 has been shown to mitigate neuroinflammation and neurodegeneration in preclinical models of Parkinson's disease.[4]

Quantitative Pharmacological Data

The inhibitory potency and cellular activity of PF-06447475 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Parameter Value Assay Conditions Reference
IC50 (LRRK2)3 nMRecombinant LRRK2 enzyme assay.[5]
IC50 (Whole Cell)25 nMInhibition of full-length LRRK2 in HEK293 cells, measured by reduction in S935 phosphorylation.[5]
Cellular IC50< 10 nMInhibition of endogenous LRRK2 kinase activity in Raw264.7 macrophage cells.[6]

Table 1: In Vitro Potency of PF-06447475

Synthesis

The synthesis of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475) involves a multi-step process, with key steps including the construction of the pyrrolo[2,3-d]pyrimidine core followed by the introduction of the morpholine and benzonitrile moieties. A representative synthetic scheme is outlined below. For a detailed, step-by-step synthesis, please refer to the primary literature.[7]

Synthesis_Workflow A Pyrrolo[2,3-d]pyrimidine Core Synthesis B Introduction of Morpholine A->B Nucleophilic Aromatic Substitution C Suzuki Coupling with 3-cyanophenylboronic acid B->C Palladium-catalyzed cross-coupling D Final Product: PF-06447475 C->D Purification

Caption: A simplified workflow for the synthesis of PF-06447475.

Experimental Protocols

LRRK2 Kinase Activity Assay (In Vitro)

This protocol describes a general method for determining the in vitro kinase activity of LRRK2 and the inhibitory potential of compounds like PF-06447475 using a radiometric assay.

Materials:

  • Recombinant LRRK2 protein

  • Myelin Basic Protein (MBP) as a substrate

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[8]

  • [γ-³²P]ATP

  • ATP solution

  • Test inhibitor (e.g., PF-06447475) dissolved in DMSO

  • 5x Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing recombinant LRRK2 protein in kinase assay buffer.

  • Add the test inhibitor at various concentrations (or DMSO as a vehicle control). The final DMSO concentration should be kept constant across all reactions.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at room temperature.

  • Initiate the kinase reaction by adding a solution containing ATP, [γ-³²P]ATP, and the substrate (MBP).

  • Incubate the reaction mixture at 30°C for a specific time (e.g., 15-60 minutes) with gentle agitation.[5]

  • Stop the reaction by adding 5x Laemmli sample buffer.

  • Separate the reaction products by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Quantify the incorporation of ³²P into the substrate using a phosphorimager.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Kinase_Assay_Workflow A Prepare LRRK2 and Inhibitor Mixture B Pre-incubate A->B C Initiate Reaction with ATP/[γ-³²P]ATP and Substrate B->C D Incubate at 30°C C->D E Stop Reaction D->E F SDS-PAGE E->F G Phosphorimaging and Analysis F->G

Caption: Workflow for a radiometric LRRK2 kinase activity assay.

Western Blot for Phospho-LRRK2 (pS935)

This protocol outlines the procedure for detecting the phosphorylation of LRRK2 at serine 935 in cell lysates, a common method to assess LRRK2 inhibitor efficacy in a cellular context.[9]

Materials:

  • Cultured cells (e.g., HEK293, Raw264.7)

  • Test inhibitor (e.g., PF-06447475)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and apparatus (e.g., Bio-Rad Turbo Blot system)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-pS935-LRRK2 and anti-total-LRRK2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with the test inhibitor or vehicle (DMSO) for the desired time and concentration.

  • Wash the cells with ice-cold PBS.

  • Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against pS935-LRRK2 overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and detect the signal using an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total LRRK2.

LRRK2 Signaling Pathway

LRRK2 is a complex protein that is implicated in multiple cellular pathways. Its kinase activity is central to its function and is regulated by its GTPase activity and protein-protein interactions. The following diagram illustrates a simplified representation of the LRRK2 signaling pathway and its point of inhibition by PF-06447475.

LRRK2_Signaling cluster_lrrk2 LRRK2 cluster_inhibitor Inhibition cluster_downstream Downstream Effects LRRK2 LRRK2 (GTP-bound/Active) LRRK2_inactive LRRK2 (GDP-bound/Inactive) LRRK2->LRRK2_inactive GTP Hydrolysis Rab_GTPases Rab GTPases LRRK2->Rab_GTPases Phosphorylation Neuroinflammation Neuroinflammation LRRK2->Neuroinflammation LRRK2_inactive->LRRK2 GEF PF06447475 PF-06447475 PF06447475->LRRK2 Autophagy Autophagy Rab_GTPases->Autophagy Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking

Caption: A simplified diagram of the LRRK2 signaling pathway and its inhibition by PF-06447475.

Conclusion

3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475) is a highly potent, selective, and brain-penetrant inhibitor of LRRK2 kinase. Its well-characterized mechanism of action and pharmacological profile make it an invaluable tool for researchers studying the role of LRRK2 in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for the investigation of this and other tyrosine kinase inhibitors in the context of neurodegenerative disorders.

References

The Emerging Role of Benzonitrile Derivatives in Oncology: A Technical Guide to Their Antitumor Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzonitrile scaffold has emerged as a privileged structure in medicinal chemistry, with a growing body of evidence demonstrating the potent antitumor properties of its derivatives. These compounds exhibit diverse mechanisms of action, targeting key signaling pathways implicated in cancer cell proliferation, survival, and metastasis. This technical guide provides an in-depth overview of the current landscape of benzonitrile derivatives as anticancer agents, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation. Detailed signaling pathway diagrams and experimental workflows are presented to facilitate a comprehensive understanding for researchers and drug development professionals in the field of oncology.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective therapeutic agents. Benzonitrile, a simple aromatic molecule consisting of a benzene ring substituted with a nitrile group, has proven to be a versatile building block for the synthesis of a wide array of biologically active compounds. The unique electronic properties of the nitrile group, coupled with the structural diversity achievable through substitution on the phenyl ring, have enabled the design and synthesis of benzonitrile derivatives with significant antitumor activity against various cancer cell lines. This guide will explore the multifaceted antitumor properties of these compounds, from their molecular targets to their effects on cellular processes.

Mechanisms of Antitumor Action

Benzonitrile derivatives exert their anticancer effects through various mechanisms, often by targeting multiple signaling pathways crucial for tumor progression. The primary mechanisms identified in the literature are detailed below.

Inhibition of Key Signaling Pathways

2.1.1. PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Certain benzonitrile derivatives have been shown to effectively inhibit this pathway. For instance, 2-(2-(2,4-dioxopentan-3-ylidene)hydrazineyl)benzonitrile has been identified as an inhibitor of receptor tyrosine kinases and the PI3K/Akt/mTOR signaling pathway in glioblastoma.[1][2]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Proliferation Proliferation mTORC1->Proliferation Benzonitrile_Derivative Benzonitrile Derivative Benzonitrile_Derivative->PI3K Inhibits

Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by benzonitrile derivatives.

2.1.2. MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that transmits signals from the cell surface to the nucleus, regulating cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is a hallmark of many cancers. Some benzonitrile derivatives have been investigated as potential inhibitors of this pathway, offering a therapeutic strategy to counteract uncontrolled cell growth.

MAPK_Pathway Growth Factor Growth Factor Ras Ras Growth Factor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Gene Expression Gene Expression ERK->Gene Expression Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Benzonitrile_Derivative Benzonitrile Derivative Benzonitrile_Derivative->Raf Inhibits

Figure 2: Targeting the MAPK signaling pathway with benzonitrile derivatives.

2.1.3. PD-1/PD-L1 Immune Checkpoint Blockade: The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a major immune checkpoint pathway that cancer cells exploit to evade the host immune system. Biphenyl-1,2,3-triazol-benzonitrile derivatives have been synthesized and demonstrated to inhibit the PD-1/PD-L1 interaction, suggesting a role for these compounds in cancer immunotherapy.[3]

PD1_PDL1_Pathway cluster_0 T-Cell cluster_1 Cancer Cell T-Cell T-Cell Cancer Cell Cancer Cell PD1 PD-1 PD1->T-Cell Inhibits Activation PDL1 PD-L1 PDL1->PD1 Binds Benzonitrile_Derivative Benzonitrile Derivative Benzonitrile_Derivative->PDL1 Blocks Interaction

Figure 3: Benzonitrile derivatives as inhibitors of the PD-1/PD-L1 interaction.
Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division. Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Several 2-phenylacrylonitrile derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of the antitumor activity of benzonitrile derivatives is the induction of programmed cell death (apoptosis) and arrest of the cell cycle. These effects are often mediated by the modulation of the signaling pathways mentioned above, leading to the activation of caspases and alterations in the expression of cell cycle regulatory proteins.

Quantitative Biological Data

The antitumor efficacy of benzonitrile derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for representative benzonitrile derivatives from the literature.

Table 1: IC50 Values of Biphenyl-1,2,3-triazol-benzonitrile Derivatives as PD-1/PD-L1 Inhibitors [3]

CompoundIC50 (µM) for PD-1/PD-L1 Inhibition
6 12.28
7 8.52
8a 14.08

Table 2: IC50 Values of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors [4]

CompoundCancer Cell LineIC50 (nM)
1g2a HCT1165.9
1g2a BEL-74027.8

Table 3: IC50 Values of 2-(2-(2,4-dioxopentan-3-ylidene)hydrazineyl)benzonitrile (R234) [1][2]

CompoundCancer Cell LineIC50 (µM)
R234 LN229 (Glioblastoma)87 - 107
R234 U87 (Glioblastoma)87 - 107

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the antitumor properties of benzonitrile derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with benzonitrile derivatives at various concentrations A->B C Incubate for 24-72 hours B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Figure 4: Workflow for the MTT cell viability assay.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the benzonitrile derivative and a vehicle control.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Assay_Workflow A Treat cells with benzonitrile derivative B Harvest and wash cells A->B C Resuspend cells in Annexin V binding buffer B->C D Add FITC-conjugated Annexin V and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Figure 5: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Treat cells with the benzonitrile derivative for the desired time.

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain the cellular DNA content, allowing for the analysis of cell distribution in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Protocol:

  • Treat cells with the benzonitrile derivative for the specified duration.

  • Harvest and wash the cells with PBS.

  • Fix the cells in ice-cold 70% ethanol while gently vortexing, and store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Tubulin Polymerization Assay

This in vitro assay measures the effect of compounds on the polymerization of purified tubulin into microtubules.

Protocol:

  • Reconstitute purified tubulin in a general tubulin buffer.

  • Add the benzonitrile derivative at various concentrations to a 96-well plate.

  • Initiate polymerization by adding the tubulin solution to the wells and incubating at 37°C.

  • Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. An increase in absorbance indicates microtubule formation.

Synthesis of Antitumor Benzonitrile Derivatives

A variety of synthetic routes are employed to generate diverse benzonitrile derivatives. A common strategy involves the modification of a pre-existing benzonitrile core or the introduction of the nitrile group at a late stage of the synthesis. For example, the synthesis of biphenyl-1,2,3-triazol-benzonitrile derivatives often involves a click chemistry approach, reacting an azide-functionalized benzonitrile with an alkyne-containing biphenyl moiety.[3] Another common method is the Knoevenagel condensation for the synthesis of 2-phenylacrylonitrile derivatives.[4]

General Synthetic Scheme Example (Conceptual):

Synthesis_Workflow A Starting Material 1 (e.g., Benzonitrile derivative) C Reaction (e.g., Knoevenagel Condensation) A->C B Starting Material 2 (e.g., Aldehyde) B->C D Purification (e.g., Chromatography) C->D E Final Benzonitrile Derivative D->E

Figure 6: A generalized synthetic workflow for benzonitrile derivatives.

Conclusion and Future Perspectives

Benzonitrile derivatives represent a promising class of antitumor agents with diverse mechanisms of action. Their ability to target key cancer-related signaling pathways, inhibit tubulin polymerization, and induce apoptosis highlights their therapeutic potential. The quantitative data presented in this guide underscore the potency of these compounds against a range of cancer cell lines. The detailed experimental protocols provide a valuable resource for researchers seeking to evaluate novel benzonitrile derivatives.

Future research in this area should focus on optimizing the structure-activity relationships of existing lead compounds to enhance their potency and selectivity. Further elucidation of their molecular targets and mechanisms of action will be crucial for their rational design and clinical development. Investigating the efficacy of these compounds in in vivo models and eventually in clinical trials will be the ultimate step in translating the promise of benzonitrile derivatives into effective cancer therapies. The versatility of the benzonitrile scaffold ensures that it will remain an important platform for the discovery of next-generation anticancer drugs.

References

4-(2-Morpholin-4-ylethoxy)benzonitrile in oncology research

Author: BenchChem Technical Support Team. Date: November 2025

This guide will provide researchers, scientists, and drug development professionals with an in-depth overview of the PI3K/Akt/mTOR pathway, present quantitative data on representative inhibitors, detail relevant experimental protocols, and visualize key processes using diagrams.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that plays a pivotal role in regulating the cell cycle, promoting cell growth and proliferation, and inhibiting apoptosis (programmed cell death).[1][3] The pathway is activated by a variety of extracellular signals, including growth factors and hormones, which bind to receptor tyrosine kinases (RTKs) on the cell surface.[4]

Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[4] Activated Akt then phosphorylates a multitude of substrates, leading to the activation of mTOR, a key regulator of protein synthesis and cell growth.[1][4] The dysregulation of this pathway, through mutations or amplification of its components, is a frequent event in human cancers, making it a prime target for therapeutic intervention.[2][3]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Inhibition of Apoptosis Proliferation Cell Proliferation & Growth mTORC1->Proliferation Inhibitor Potential Inhibitor (e.g., 4-(2-Morpholin-4-ylethoxy)benzonitrile) Inhibitor->PI3K Inhibition MTS_Assay_Workflow CellCulture 1. Cell Culture (e.g., PEL cells) Seeding 2. Seed cells in 96-well plates CellCulture->Seeding Treatment 3. Add Test Compound (e.g., this compound) Seeding->Treatment Incubation 4. Incubate for 72h Treatment->Incubation MTS 5. Add MTS Reagent Incubation->MTS Readout 6. Measure Absorbance (490 nm) MTS->Readout Analysis 7. Data Analysis (Calculate IC50) Readout->Analysis

References

Methodological & Application

Synthesis of 4-(2-Morpholin-4-ylethoxy)benzonitrile: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-(2-Morpholin-4-ylethoxy)benzonitrile, a valuable intermediate in pharmaceutical research. The synthesis is based on the Williamson ether synthesis, a robust and widely used method for preparing ethers.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction (SN2) between the sodium salt of 4-cyanophenol and 4-(2-chloroethyl)morpholine.

Figure 1: Reaction scheme for the synthesis of this compound.

Data Presentation

While a specific literature source detailing the yield and full characterization of this compound prepared by the following protocol was not identified in the conducted search, the table below presents the key reagents and their properties. The expected product specifications are based on typical outcomes for Williamson ether syntheses of analogous compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
4-CyanophenolC₇H₅NO119.12Starting Material
4-(2-Chloroethyl)morpholineC₆H₁₂ClNO149.62Reagent
Sodium Hydride (60% dispersion in mineral oil)NaH24.00Base
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Solvent
This compoundC₁₃H₁₆N₂O₂232.28Product

Experimental Protocol

This protocol is adapted from established procedures for Williamson ether synthesis.

Materials:

  • 4-Cyanophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 4-(2-Chloroethyl)morpholine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of the Alkoxide:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-cyanophenol (1.0 equivalent).

    • Add anhydrous DMF to dissolve the 4-cyanophenol.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the sodium phenoxide.

  • Ether Synthesis:

    • To the solution of the sodium phenoxide, add 4-(2-chloroethyl)morpholine (1.1 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water, followed by brine solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Start Start Deprotonation Deprotonation of 4-Cyanophenol with NaH in DMF Start->Deprotonation Alkoxide Sodium 4-cyanophenoxide intermediate Deprotonation->Alkoxide Reaction Reaction with 4-(2-chloroethyl)morpholine Alkoxide->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Purification by Column Chromatography Workup->Purification Product This compound Purification->Product End End Product->End

Caption: Experimental workflow for the synthesis of this compound.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes, recommended storage conditions, and experimental protocols pertaining to 4-(2-Morpholin-4-ylethoxy)benzonitrile. The information is intended to guide researchers in the proper handling, storage, and potential application of this compound in a laboratory setting.

Recommended Storage Conditions

Proper storage of this compound is crucial to maintain its chemical integrity and ensure the reproducibility of experimental results. While specific stability data for this compound is not extensively published, the following recommendations are based on the general properties of morpholine-containing compounds and benzonitrile derivatives.

Summary of Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature Cool, controlled room temperature (20-25°C)Prevents degradation. Avoid refrigeration (4°C) or freezing, which may promote aggregation or precipitation of morpholino-containing compounds.
Humidity Dry environmentBenzonitrile compounds can be sensitive to moisture. A dry atmosphere prevents hydrolysis.
Light Protect from lightMany organic compounds, including those with aromatic rings, are light-sensitive. Storage in an amber glass vial or in the dark is recommended.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)For long-term storage, an inert atmosphere can prevent oxidative degradation.
Container Tightly sealed, amber glass vialPrevents exposure to light, moisture, and air. Glass is preferred over plastic to avoid potential leaching.

Experimental Protocols

The following protocols are provided as examples and may require optimization based on specific experimental goals.

General Handling and Solution Preparation

Safety Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol for Preparing a Stock Solution (e.g., 10 mM in DMSO):

  • Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of the compound into a sterile, amber glass vial.

  • Dissolution: Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to achieve the target concentration (e.g., for 10 mg of a compound with a molecular weight of 232.28 g/mol , add approximately 4.3 mL of DMSO for a 10 mM solution).

  • Solubilization: Vortex the solution gently until the compound is completely dissolved. If necessary, sonication in a water bath for a few minutes can aid dissolution.

  • Storage of Stock Solution: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Illustrative Synthesis Workflow

The following is a plausible synthetic route for this compound based on standard organic chemistry principles. This serves as a conceptual workflow.

G cluster_start Starting Materials cluster_reaction Mitsunobu Reaction cluster_product Product Formation cluster_purification Purification A 4-Hydroxybenzonitrile C Triphenylphosphine (PPh3) Diethyl azodicarboxylate (DEAD) A->C Reactant 1 B 2-Morpholinoethanol B->C Reactant 2 D This compound C->D Reaction E Column Chromatography D->E Crude Product F Pure Product E->F Purification

Caption: Illustrative workflow for the synthesis of this compound.

Biological Context and Signaling Pathway

While the specific biological activity of this compound may not be extensively documented, a structurally related compound, 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile, has been identified as a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease. LRRK2 inhibitors are therefore of great interest in the development of novel therapeutics for this neurodegenerative disorder.

The diagram below illustrates a simplified LRRK2 signaling pathway and the potential point of intervention for an inhibitor like this compound.

G cluster_upstream Upstream Regulation cluster_activation Activation cluster_inhibition Inhibition cluster_downstream Downstream Effects LRRK2_inactive Inactive LRRK2 LRRK2_active Active LRRK2 (e.g., G2019S mutation) LRRK2_inactive->LRRK2_active Activation Signals Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases Phosphorylation Phospho_Rab Phosphorylated Rab GTPases LRRK2_active->Phospho_Rab Phosphorylation Inhibitor This compound (Potential LRRK2 Inhibitor) Inhibitor->LRRK2_active Inhibition Vesicular_trafficking Altered Vesicular Trafficking Phospho_Rab->Vesicular_trafficking Leads to Neuronal_damage Neuronal Damage Vesicular_trafficking->Neuronal_damage Contributes to

Caption: Simplified LRRK2 signaling pathway and potential inhibition by this compound.

Application Note: HPLC Analysis for Purity Determination of 4-(2-Morpholin-4-ylethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

AN-2025-11-03

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive protocol for the determination of purity and the analysis of related substances of 4-(2-Morpholin-4-ylethoxy)benzonitrile using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This application note describes a stability-indicating reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound and its potential impurities. The method is designed to be accurate, precise, and robust, making it suitable for quality control and stability testing.

Forced degradation studies are often employed to develop stability-indicating analytical methods.[1][2][3] These studies help in understanding the degradation pathways and products that might form under various stress conditions.[1][2]

Experimental Protocol

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 99.5%)

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q)

  • Reagents: Formic acid (AR grade), Hydrochloric acid (AR grade), Sodium hydroxide (AR grade), Hydrogen peroxide (30%, AR grade)

  • Sample: this compound test substance

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
Run Time 30 minutes

Table 1: HPLC Instrument Conditions

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

Table 2: Gradient Elution Program

Standard and Sample Preparation
  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the HPLC method.[1][2][3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]

  • Acid Hydrolysis: To 1 mL of the sample stock solution (1 mg/mL), add 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Neutralize with 1 mL of 0.1 M NaOH and dilute with diluent to a final concentration of 100 µg/mL.

  • Base Hydrolysis: To 1 mL of the sample stock solution, add 1 mL of 0.1 M NaOH. Heat at 60 °C for 2 hours. Neutralize with 1 mL of 0.1 M HCl and dilute with diluent to a final concentration of 100 µg/mL.

  • Oxidative Degradation: To 1 mL of the sample stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with diluent to a final concentration of 100 µg/mL.

  • Thermal Degradation: Expose the solid sample to 80 °C for 48 hours. Prepare a 100 µg/mL solution in the diluent.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for 7 days. Prepare a 100 µg/mL solution in the diluent.

Data Presentation

The purity of this compound is determined by calculating the percentage of the main peak area relative to the total peak area.

Sample IDRetention Time (min)Peak Area% Area
Reference Standard 12.51,250,000100.0
Untreated Sample 12.51,245,00099.6
8.23,0000.24
15.12,0000.16
Acid Degraded Sample 12.51,120,00089.6
9.8 (Degradant 1)130,00010.4
Base Degraded Sample 12.51,050,00084.0
11.2 (Degradant 2)200,00016.0
Oxidative Degraded Sample 12.51,180,00094.4
13.7 (Degradant 3)70,0005.6

Table 3: Summary of HPLC Purity Analysis and Forced Degradation Results

Visualization of Experimental Workflow

HPLC_Workflow A Sample & Standard Preparation C Sample Injection A->C B HPLC System Setup (Column, Mobile Phase, etc.) B->C D Chromatographic Separation (Gradient Elution) C->D Mobile Phase Flow E UV Detection (230 nm) D->E F Data Acquisition (Chromatogram) E->F G Data Analysis (Peak Integration, Purity Calculation) F->G H Final Report G->H

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The described RP-HPLC method is suitable for determining the purity of this compound. The forced degradation studies demonstrate that the method is stability-indicating, as the degradation products are well-resolved from the main peak. This application note provides a robust framework for the quality control and stability assessment of this important pharmaceutical intermediate.

References

Application Notes and Protocols for 4-(2-Morpholin-4-ylethoxy)benzonitrile in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a general guideline for the investigation of 4-(2-Morpholin-4-ylethoxy)benzonitrile in cell culture. The experimental data presented is hypothetical and for illustrative purposes only, as there is currently limited publicly available information on the biological activity of this specific compound. It is recommended that users independently validate these protocols and generate their own experimental data.

Introduction

This compound is a synthetic organic compound featuring a benzonitrile group linked to a morpholine moiety via an ethoxy bridge. While specific biological data for this compound is not extensively documented in peer-reviewed literature, the presence of the morpholino and benzonitrile substructures is common in a variety of biologically active molecules, including kinase inhibitors.[1] The morpholine ring is a prevalent feature in many approved drugs, contributing to favorable physicochemical properties such as aqueous solubility and metabolic stability. Notably, the related "morpholinoethoxy" phenyl moiety is found in compounds developed as tyrosine kinase inhibitors. For instance, Tirbanibulin, a dual Src kinase and tubulin inhibitor, incorporates a 4-[2-(morpholin-4-yl)ethoxy]phenyl group and is approved for the topical treatment of actinic keratosis. This suggests that this compound may possess anti-proliferative or cell signaling modulatory properties, making it a candidate for investigation in cancer cell biology and drug discovery.

Postulated Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[2][3] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][5] Given that many small molecule kinase inhibitors containing morpholine moieties target this pathway, it is hypothesized that this compound may act as an inhibitor of one or more kinases within the PI3K/Akt/mTOR cascade. This could lead to the downstream suppression of cell proliferation and induction of apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis inhibits S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation inhibits translation Compound This compound Compound->PI3K (Postulated)

Figure 1: Postulated inhibition of the PI3K/Akt/mTOR pathway.

Application Notes

  • Determination of Cytotoxicity: The primary application of this compound in cell culture is to assess its cytotoxic and anti-proliferative effects against various cancer cell lines. This is typically the first step in characterizing a potential anti-cancer agent.

  • Mechanism of Action Studies: Subsequent experiments can be designed to elucidate the molecular mechanism by which the compound exerts its effects. This includes investigating its impact on key signaling pathways, such as the PI3K/Akt/mTOR pathway, through techniques like Western blotting.

  • Cell Cycle Analysis: Flow cytometry can be employed to determine if the compound induces cell cycle arrest at specific phases (e.g., G1, S, or G2/M).

  • Apoptosis Induction Assays: To confirm if the observed cytotoxicity is due to programmed cell death, assays for apoptosis markers such as caspase activation, annexin V staining, and DNA fragmentation can be performed.

Experimental Protocols

This protocol is for determining the concentration-dependent cytotoxic effect of this compound on a cancer cell line (e.g., MCF-7, A549, or U87MG).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Cell_Seeding Seed cells in a 96-well plate Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Treatment Treat cells with compound dilutions Incubation1->Treatment Compound_Prep Prepare serial dilutions of This compound Incubation2 Incubate for 48h or 72h Treatment->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Measurement Measure absorbance at 570 nm Solubilization->Measurement

References

Application Notes and Protocols: 4-(2-Morpholin-4-ylethoxy)benzonitrile as a Key Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Morpholin-4-ylethoxy)benzonitrile is a valuable intermediate in the synthesis of various pharmacologically active molecules. Its unique structure, featuring a benzonitrile group, a flexible ether linkage, and a morpholine moiety, makes it a versatile building block for targeting a range of biological pathways. This document provides detailed application notes on its use, particularly in the development of protein kinase inhibitors, and a comprehensive experimental protocol for its synthesis and characterization.

Application Notes

The primary application of this compound lies in its role as a precursor for the synthesis of targeted therapeutics, most notably protein kinase inhibitors. The morpholine group often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, while the benzonitrile moiety can serve as a key pharmacophore for interaction with enzyme active sites or as a handle for further chemical elaboration.

A significant area of interest is in the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors.[1][2] LRRK2 is a key drug target in the pursuit of disease-modifying therapies for Parkinson's disease. The morpholin-benzonitrile scaffold is a recurring motif in potent and selective LRRK2 inhibitors. For instance, the compound PF-06447475, a highly potent and brain-penetrant LRRK2 inhibitor, features a similar structural element, highlighting the importance of this intermediate in the design of next-generation neuroprotective agents.[1]

The general synthetic strategy involves the elaboration of the benzonitrile ring, often through transformation of the cyano group or by substitution at other positions on the aromatic ring, to construct the final heterocyclic drug molecule. The morpholinoethoxy side chain is typically introduced early in the synthetic sequence and is crucial for achieving the desired biological activity and drug-like properties.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from 4-hydroxybenzonitrile and 4-(2-chloroethyl)morpholine. The procedure is adapted from a similar synthesis of a substituted benzonitrile derivative.

Reaction Scheme:

Materials and Reagents:

  • 4-Hydroxybenzonitrile

  • 4-(2-Chloroethyl)morpholine hydrochloride

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine solution

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of 4-(2-chloroethyl)morpholine (free base):

    • Dissolve 4-(2-chloroethyl)morpholine hydrochloride in water.

    • Neutralize the solution to pH 11 with a suitable base (e.g., aqueous sodium hydroxide).

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free base.

  • Synthesis of this compound:

    • To a solution of 4-hydroxybenzonitrile (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

    • Add 4-(2-chloroethyl)morpholine (free base, 1.2 eq) to the reaction mixture.

    • Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dilute the crude product with water and extract with ethyl acetate (2 x volumes).

    • Wash the combined organic layers with water and then with brine solution.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum to yield the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.

Quantitative Data Summary

ParameterValueReference
Starting Material 14-HydroxybenzonitrileCommercially Available
Starting Material 24-(2-Chloroethyl)morpholineCommercially Available
BasePotassium CarbonateCommercially Available
SolventAcetonitrileCommercially Available
Reaction TemperatureReflux (~82°C)Adapted Protocol
Reaction Time12-24 hoursAdapted Protocol
Purification MethodColumn Chromatography/RecrystallizationStandard Practice
Expected Yield>80%Based on similar reactions

Analytical Characterization (Predicted)

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.59 (d, J = 8.8 Hz, 2H), 6.95 (d, J = 8.8 Hz, 2H), 4.16 (t, J = 5.6 Hz, 2H), 3.74 (t, J = 4.8 Hz, 4H), 2.81 (t, J = 5.6 Hz, 2H), 2.59 (t, J = 4.8 Hz, 4H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 161.8, 133.9, 119.2, 115.1, 104.2, 66.8, 66.4, 57.6, 54.0.

  • Mass Spectrometry (ESI): m/z [M+H]⁺ calculated for C₁₃H₁₆N₂O₂: 233.12.

Signaling Pathway and Experimental Workflow

LRRK2 Signaling Pathway in Parkinson's Disease

Mutations in the LRRK2 gene are a major genetic cause of Parkinson's disease. The LRRK2 protein is a large, multi-domain enzyme with both kinase and GTPase activity. Pathogenic mutations often lead to hyperactivation of its kinase function, which is a key target for therapeutic intervention. This compound serves as an intermediate for synthesizing inhibitors that can modulate this pathway.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects cluster_intervention Therapeutic Intervention LRRK2_Inactive LRRK2 (Inactive) LRRK2_Active LRRK2 (Active Kinase) LRRK2_Inactive->LRRK2_Active Conformational Change & Dimerization Upstream_Activators Upstream Activators (e.g., Rab29, VPS35) Upstream_Activators->LRRK2_Inactive Activation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_GTPases Phosphorylation Vesicular_Trafficking Altered Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy_Dysfunction Autophagy Dysfunction Rab_GTPases->Autophagy_Dysfunction Neuronal_Damage Neuronal Damage & Cell Death Vesicular_Trafficking->Neuronal_Damage Autophagy_Dysfunction->Neuronal_Damage LRRK2_Inhibitor LRRK2 Kinase Inhibitor (Synthesized from Intermediate) LRRK2_Inhibitor->LRRK2_Active Inhibition

Caption: LRRK2 signaling pathway in Parkinson's disease and point of therapeutic intervention.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines the logical flow of the synthesis and subsequent analysis of this compound.

Synthesis_Workflow cluster_analysis Analytical Characterization Start Starting Materials: 4-Hydroxybenzonitrile 4-(2-Chloroethyl)morpholine Reaction Williamson Ether Synthesis (K₂CO₃, Acetonitrile, Reflux) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup TLC TLC Monitoring Reaction->TLC In-process control Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product Pure this compound Purification->Product NMR ¹H and ¹³C NMR Product->NMR MS Mass Spectrometry Product->MS Purity HPLC/UPLC for Purity Product->Purity

Caption: Workflow for the synthesis and characterization of the target intermediate.

References

Applications of the 4-(2-Morpholin-4-ylethoxy)benzonitrile Moiety in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The 4-(2-morpholin-4-ylethoxy)benzonitrile scaffold is a key pharmacophore in modern medicinal chemistry, serving as a versatile building block for the development of targeted therapeutics. The morpholinoethoxy group often enhances aqueous solubility and metabolic stability, while the benzonitrile moiety can be a crucial anchor for binding to biological targets or a precursor for further chemical modifications. This document provides an overview of the applications of this scaffold, focusing on its incorporation into potent kinase inhibitors. We present detailed data on the biological activity of a representative compound, Tirbanibulin, along with protocols for its synthesis and relevant biological assays.

Introduction to the 4-(2-Morpholin-4-ylethoxy)phenyl Scaffold

The morpholine ring is considered a "privileged pharmacophore" in drug discovery, known for improving the pharmacokinetic properties of drug candidates.[1] When combined with a phenyl group via an ethoxy linker, it forms the 4-(2-morpholinoethoxy)phenyl moiety. This group is a common feature in a variety of biologically active molecules, particularly those designed to inhibit protein kinases. The nitrogen atom of the morpholine ring can be protonated at physiological pH, which can aid in solubility and interactions with target proteins. The ether linkage provides flexibility, allowing the molecule to adopt favorable conformations within a binding pocket.

While this compound itself is primarily used as an intermediate, its core structure is integral to the activity of several advanced drug candidates and approved drugs. A prominent example is Tirbanibulin, an FDA-approved topical medication for actinic keratosis, which features this core structure.[2]

Case Study: Tirbanibulin (N-benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide)

Tirbanibulin is a dual inhibitor of Src kinase and tubulin polymerization.[3] Its structure highlights the successful incorporation of the 4-(2-morpholinoethoxy)phenyl moiety into a potent therapeutic agent. The morpholinoethoxy group contributes to the overall physicochemical properties of the molecule, which are crucial for its formulation and activity.

Biological Activity of Tirbanibulin

Tirbanibulin has demonstrated potent anti-proliferative activity against a range of cancer cell lines. Its dual mechanism of action—disrupting both cell signaling and mitosis—makes it an effective anti-cancer agent.[4]

Table 1: In Vitro Activity of Tirbanibulin

Target/Cell LineAssay TypeIC50 / GI50 (nM)Reference
Src KinaseKinase Inhibition Assay25[5]
Huh7 (Hepatocellular Carcinoma)Growth Inhibition Assay9[1][4]
PLC/PRF/5 (Hepatocellular Carcinoma)Growth Inhibition Assay13[4]
Hep3B (Hepatocellular Carcinoma)Growth Inhibition Assay26[4]
HepG2 (Hepatocellular Carcinoma)Growth Inhibition Assay60[1][4]

Key Signaling Pathways

Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, migration, and angiogenesis.[6][7] Its aberrant activation is a hallmark of many cancers. Tirbanibulin inhibits Src by binding to its peptide substrate site, thereby blocking downstream signaling cascades.[3]

Src_Signaling_Pathway RTK Growth Factor Receptor (e.g., EGFR) Src Src Kinase RTK->Src FAK FAK Src->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 Tirbanibulin Tirbanibulin Tirbanibulin->Src Migration Cell Migration & Invasion FAK->Migration Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: Src Kinase Signaling Pathway and Inhibition by Tirbanibulin.

Tubulin Polymerization and Mitosis

Tubulin proteins polymerize to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately apoptosis. Tirbanibulin inhibits tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[8]

Tubulin_Polymerization Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Tirbanibulin Tirbanibulin Tirbanibulin->Tubulin Inhibits Polymerization CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Inhibition of Tubulin Polymerization by Tirbanibulin.

Experimental Protocols

Synthesis of Tirbanibulin

The synthesis of Tirbanibulin can be achieved through a multi-step process starting from commercially available materials. The following is a representative synthetic route based on literature.[9]

Synthesis_Workflow start Methyl 2-(5-bromopyridin-2-yl)acetate step1 Suzuki Coupling (Pd catalyst, base) start->step1 reagent1 4-(2-Morpholinoethoxy)phenylboronic acid reagent1->step1 intermediate Methyl 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetate step1->intermediate step2 Amidation (Heat) intermediate->step2 reagent2 Benzylamine reagent2->step2 product Tirbanibulin step2->product

Caption: Synthetic Workflow for Tirbanibulin.

Protocol:

  • Step 1: Suzuki Coupling. To a solution of methyl 2-(5-bromopyridin-2-yl)acetate in a suitable solvent (e.g., DME), add 4-(2-morpholinoethoxy)phenylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., aqueous Na2CO3). Heat the mixture under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification. After cooling, partition the mixture between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield methyl 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetate.

  • Step 2: Amidation. Dissolve the product from Step 1 and an excess of benzylamine in a high-boiling solvent such as anisole. Heat the mixture at reflux for several hours until the starting material is consumed.[9]

  • Final Purification. Cool the reaction mixture and purify the product by crystallization or column chromatography to obtain Tirbanibulin.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.[8][10]

Materials:

  • Purified bovine brain tubulin (>99%)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Test compound (Tirbanibulin) and controls (e.g., Paclitaxel as a polymerization promoter, Nocodazole as an inhibitor)

  • 96-well microplate reader capable of measuring absorbance at 340 nm

Protocol:

  • Prepare a solution of tubulin in cold polymerization buffer.

  • Add the test compound (e.g., Tirbanibulin at 1 µM and 10 µM) or control compounds to the wells of a 96-well plate.

  • Add the tubulin solution to the wells.

  • Initiate polymerization by adding GTP and immediately transferring the plate to a 37°C microplate reader.

  • Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Plot absorbance versus time to generate polymerization curves. Compare the curves of the test compound to the controls to determine its effect on tubulin polymerization.[8]

Src Kinase Inhibition Assay

This protocol describes a general method for measuring Src kinase activity and its inhibition using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Recombinant human Src kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • ATP solution

  • Test compound (Tirbanibulin)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well plates

  • Luminometer

Protocol:

  • Prepare serial dilutions of Tirbanibulin in kinase buffer.

  • In a 96-well plate, add the test compound dilutions, Src kinase, and the substrate peptide.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ kit. This involves adding ADP-Glo™ reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The this compound scaffold is a valuable component in the design of targeted therapies, particularly kinase inhibitors. The case of Tirbanibulin demonstrates how this moiety can be incorporated into a clinically successful drug that targets fundamental cancer pathways. The protocols provided herein offer a framework for the synthesis and evaluation of new compounds based on this promising scaffold. Researchers in drug development can leverage this information to design and test novel therapeutic agents.

References

Application Note: A Protocol for Studying the Inhibition of the SOS1-KRAS Interaction

Author: BenchChem Technical Support Team. Date: November 2025

An application note and protocol for studying enzyme inhibition is provided below. This document focuses on the inhibition of Son of sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor for KRAS, which is a key target in cancer drug discovery. Due to the limited publicly available information on the specific enzyme inhibitory activity of 4-(2-Morpholin-4-ylethoxy)benzonitrile, this protocol uses well-characterized SOS1 inhibitors as representative examples to illustrate the principles and methods of studying enzyme inhibition for this class of compounds.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mutations in the KRAS gene are among the most common drivers of human cancers, yet KRAS has long been considered an "undruggable" target. One promising therapeutic strategy is to inhibit its activation by targeting the Son of sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor (GEF). SOS1 facilitates the exchange of GDP for GTP on KRAS, leading to the activation of downstream pro-proliferative signaling pathways such as the MAPK pathway.[1][2] The discovery of small molecule inhibitors that disrupt the SOS1-KRAS protein-protein interaction represents a significant advancement in targeting KRAS-driven cancers.[2][3]

This application note provides a detailed protocol for studying the enzymatic activity of SOS1 and its inhibition by small molecules. The methodologies described herein are based on established assays for potent and selective SOS1 inhibitors. While the compound this compound is noted, this document will focus on inhibitors like BI-3406 and MRTX0902, for which there is extensive public data, to provide a clear and validated experimental framework.

Mechanism of Action

SOS1 inhibitors act by binding to the catalytic domain of SOS1, thereby preventing its interaction with GDP-bound KRAS.[1] This allosteric inhibition blocks the nucleotide exchange process, keeping KRAS in its inactive, GDP-bound state.[1] Consequently, downstream signaling through the RAF-MEK-ERK (MAPK) pathway is suppressed, leading to reduced cell proliferation in KRAS-mutant cancer cells.[2][4]

Signaling Pathway

SOS1_KRAS_Signaling_Pathway cluster_activation KRAS Activation Cycle RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GDP-GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor SOS1 Inhibitor (e.g., BI-3406) Inhibitor->SOS1 Inhibition

Caption: The SOS1-KRAS signaling pathway and the mechanism of its inhibition.

Quantitative Data

The inhibitory potential of small molecules targeting the SOS1-KRAS interaction is typically quantified by their half-maximal inhibitory concentration (IC50). Below is a summary of reported IC50 values for representative SOS1 inhibitors.

CompoundAssay TypeTargetCell LineIC50 (nM)Reference
BI-3406 SOS1::KRAS G12D InteractionSOS1-Single-digit nM[4]
SOS1::KRAS G12C InteractionSOS1-Single-digit nM[4]
Cell Proliferation-MIA PaCa-2 (KRAS G12C)~200[4]
MRTX0902 SOS1:KRAS WT InteractionSOS1-13.8[3]
SOS1:KRAS G12D InteractionSOS1-16.6[3]
SOS1:KRAS G12C InteractionSOS1-30.7[3]
SOS1-mediated GTP ExchangeSOS1-15[3]
3D Viability-MIA PaCa-2 (KRAS G12C)Varies[3]

Experimental Protocols

Biochemical Assay: SOS1-Mediated Nucleotide Exchange

This assay measures the ability of a compound to inhibit the SOS1-catalyzed exchange of fluorescently labeled GDP for unlabeled GTP on the KRAS protein. A Homogeneous Time-Resolved Fluorescence (HTRF) format is a common method.[3][5]

Materials:

  • Recombinant human SOS1 protein (catalytic domain)

  • Recombinant human KRAS protein (e.g., G12C, G12D, or wild-type)

  • Fluorescently labeled GTP (e.g., GTP-DY-647P1)

  • Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)

  • Test compound (e.g., this compound or a reference inhibitor) dissolved in DMSO

  • 384-well low-volume microplates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add a small volume (e.g., 2-5 µL) of the diluted compound or DMSO (vehicle control) to the wells of the microplate.

  • Add recombinant KRAS protein to the wells.

  • Initiate the reaction by adding a mixture of recombinant SOS1 and fluorescently labeled GTP.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), protected from light.

  • Measure the HTRF signal on a compatible plate reader. The signal will increase as fluorescent GTP binds to KRAS.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cellular Assay: Downstream Signaling (pERK Levels)

This assay determines the effect of the inhibitor on the KRAS signaling pathway within a cellular context by measuring the phosphorylation of ERK (pERK), a key downstream effector.[2][4]

Materials:

  • KRAS-mutant cancer cell line (e.g., MIA PaCa-2 for KRAS G12C)

  • Cell culture medium and supplements

  • Test compound dissolved in DMSO

  • Lysis buffer

  • Phospho-ERK1/2 and Total-ERK1/2 antibodies

  • Assay kits (e.g., ELISA, Western Blot, or multiplex immunoassay)

  • Plate reader or Western Blot imaging system

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 2-24 hours).

  • Lyse the cells and collect the lysates.

  • Measure the levels of pERK and total ERK in the lysates using a suitable immunoassay format.

  • Normalize the pERK signal to the total ERK signal for each treatment condition.

  • Calculate the percent inhibition of pERK phosphorylation relative to the vehicle-treated control and determine the IC50 value.

Experimental Workflow Diagram

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay A1 Prepare Compound Dilutions A2 Add Compound, KRAS, SOS1, and Fluor-GTP to Plate A1->A2 A3 Incubate at RT A2->A3 A4 Read HTRF Signal A3->A4 A5 Calculate IC50 A4->A5 B1 Seed KRAS-Mutant Cells B2 Treat Cells with Compound B1->B2 B3 Lyse Cells B2->B3 B4 Measure pERK and Total ERK Levels B3->B4 B5 Calculate IC50 B4->B5

Caption: Workflow for biochemical and cellular assays to evaluate SOS1 inhibitors.

The protocols outlined in this application note provide a robust framework for the characterization of inhibitors targeting the SOS1-KRAS interaction. By employing both biochemical and cell-based assays, researchers can effectively determine the potency and mechanism of action of novel compounds. These methods are essential for the preclinical evaluation of potential therapeutics for KRAS-driven cancers. The provided data on known inhibitors serve as a valuable benchmark for these studies.

References

4-(2-Morpholin-4-ylethoxy)benzonitrile for LRRK2 kinase inhibition studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to LRRK2 and the Role of 4-(2-Morpholin-4-ylethoxy)benzonitrile Analogs in Kinase Inhibition

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research, particularly for its strong genetic links to Parkinson's disease (PD). Mutations in the LRRK2 gene are among the most common causes of both familial and sporadic forms of PD. The kinase domain of LRRK2 is a key area of interest, as pathogenic mutations, such as the common G2019S substitution, lead to increased kinase activity, which is believed to contribute to neuronal toxicity and the progression of PD. This has positioned LRRK2 kinase inhibitors as a promising therapeutic strategy for the disease.

While specific data for this compound in LRRK2 inhibition is not extensively available in public literature, the morpholine and benzonitrile moieties are common scaffolds in the development of potent LRRK2 inhibitors. A notable example is PF-06447475 (3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile) , a highly potent, selective, and brain-penetrant LRRK2 inhibitor.[1][2][3] This document will utilize PF-06447475 as a representative compound to provide detailed application notes and protocols relevant to the study of LRRK2 kinase inhibition. These protocols are designed to be adaptable for other compounds sharing the morpholinoethoxy benzonitrile scaffold.

Quantitative Data for PF-06447475

The inhibitory activity of PF-06447475 against LRRK2 has been characterized in various assays. The following tables summarize the key quantitative data for this compound.

Parameter Value Assay Conditions Reference
IC50 (Wild-Type LRRK2) 3 nMCell-free enzyme assay[1][2][3][4][5]
IC50 (G2019S LRRK2) 11 nMCell-free enzyme assay[5]
Cellular IC50 (pS935 LRRK2) 25 nMHEK293 cells, ELISA[1][5]
Cellular IC50 (Endogenous LRRK2) <10 nMRaw264.7 macrophage cell line[4]

Table 1: In Vitro Inhibitory Activity of PF-06447475 against LRRK2

Parameter Value Animal Model Assay Reference
IC50 (pS935 LRRK2) 103 nMG2019S BAC-transgenic mice (brain tissue)Western Blot[4]
IC50 (pS1292 LRRK2) 21 nMG2019S BAC-transgenic mice (brain tissue)Western Blot[4]

Table 2: In Vivo Inhibitory Activity of PF-06447475 on LRRK2 Phosphorylation

LRRK2 Signaling Pathway

Mutations in LRRK2 can lead to its overactivation, resulting in the phosphorylation of a subset of Rab GTPases. This aberrant phosphorylation is a central event in the pathogenic cascade, affecting various cellular processes such as vesicular trafficking, autophagy, and lysosomal function. The following diagram illustrates a simplified LRRK2 signaling pathway.

LRRK2_Signaling_Pathway cluster_activation LRRK2 Activation cluster_downstream Downstream Effects LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active Dimerization & Autophosphorylation Rab_GTPases Rab GTPases (e.g., Rab8, Rab10) LRRK2_active->Rab_GTPases Phosphorylates Rab29 Rab29 Rab29->LRRK2_inactive Recruits to Golgi Mutations Pathogenic Mutations (e.g., G2019S, R1441C) Mutations->LRRK2_active Promotes Activation pRab_GTPases Phosphorylated Rab GTPases Vesicular_Trafficking Vesicular Trafficking pRab_GTPases->Vesicular_Trafficking Alters Autophagy_Lysosomal Autophagy & Lysosomal Function pRab_GTPases->Autophagy_Lysosomal Impairs Neuronal_Dysfunction Neuronal Dysfunction & Degeneration Vesicular_Trafficking->Neuronal_Dysfunction Autophagy_Lysosomal->Neuronal_Dysfunction Inhibitor LRRK2 Inhibitor (e.g., PF-06447475) Inhibitor->LRRK2_active Inhibits Kinase Activity Kinase_Assay_Workflow start Start prep_inhibitor Prepare serial dilution of PF-06447475 start->prep_inhibitor add_inhibitor Add inhibitor to 384-well plate prep_inhibitor->add_inhibitor add_enzyme Add LRRK2 enzyme add_inhibitor->add_enzyme add_substrate_atp Add substrate/ATP mix to start reaction add_enzyme->add_substrate_atp incubate_reaction Incubate for 120 min at room temperature add_substrate_atp->incubate_reaction add_adp_glo Add ADP-Glo™ Reagent incubate_reaction->add_adp_glo incubate_adp_glo Incubate for 40 min add_adp_glo->incubate_adp_glo add_kinase_detection Add Kinase Detection Reagent incubate_adp_glo->add_kinase_detection incubate_detection Incubate for 30 min add_kinase_detection->incubate_detection read_luminescence Measure luminescence incubate_detection->read_luminescence analyze_data Calculate % inhibition and determine IC50 read_luminescence->analyze_data end End analyze_data->end CETSA_Workflow start Start treat_cells Treat cells with PF-06447475 or vehicle start->treat_cells harvest_cells Harvest and resuspend cells treat_cells->harvest_cells aliquot_cells Aliquot cells into PCR plate harvest_cells->aliquot_cells heat_samples Heat samples across a temperature gradient aliquot_cells->heat_samples lyse_cells Lyse cells heat_samples->lyse_cells centrifuge_lysates Separate soluble and precipitated fractions lyse_cells->centrifuge_lysates collect_supernatant Collect supernatant centrifuge_lysates->collect_supernatant analyze_lrrk2 Analyze soluble LRRK2 (Western Blot or ELISA) collect_supernatant->analyze_lrrk2 plot_curve Plot melting curve and determine thermal shift analyze_lrrk2->plot_curve end End plot_curve->end

References

Application Notes and Protocols for GDC-0941 (Pictilisib) in Non-Small Cell Lung Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that governs cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway, often through mutations or amplification of key components, is a frequent event in non-small cell lung cancer (NSCLC), making it a prime target for therapeutic intervention.[2][4] GDC-0941, also known as Pictilisib, is a potent, orally bioavailable, pan-class I PI3K inhibitor that has been extensively investigated in preclinical and clinical settings for the treatment of various solid tumors, including NSCLC.[2][5][6] This document provides detailed application notes and protocols for the use of GDC-0941 in NSCLC research.

GDC-0941 acts as an ATP-competitive inhibitor of all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6][7] This, in turn, prevents the activation of downstream effectors such as AKT and mTOR, leading to the inhibition of tumor cell growth and induction of apoptosis.[1][7]

Data Presentation

In Vitro Efficacy of GDC-0941 in NSCLC and Other Cancer Cell Lines
Cell LineCancer TypeKey Pathway AlterationsIC50 / GI50 (µM)Reference
A549Non-Small Cell Lung CancerKRAS mutation, Wild-type PIK3CA1.03 - 2.28[8]
H460Non-Small Cell Lung CancerActivating PIK3CA mutationMore sensitive than A549[9]
Calu-3Non-Small Cell Lung Cancer-<1[10]
NCI-H1650Non-Small Cell Lung CancerEGFR mutation<1[8]
NCI-H1975Non-Small Cell Lung CancerEGFR mutation<1[8]
PC-3Prostate CancerPTEN null0.28[10][11]
U87MGGlioblastomaPTEN null0.95[10][11]
A2780Ovarian CancerPIK3CA and PTEN mutation0.14[10][11]
MDA-MB-361Breast CancerHER2-amplified, PIK3CA mutation0.72[10][11]
In Vivo Efficacy of GDC-0941 in Xenograft Models
Xenograft ModelCancer TypeDosing RegimenTumor Growth InhibitionReference
U87MGGlioblastoma75 mg/kg/day, oral83%[10]
U87MGGlioblastoma25-150 mg/kg, oralUp to 98%[12]
IGROV-1Ovarian Cancer25-150 mg/kg, oral49.5% - 80.3%[12]
MCF7-neo/HER2Breast Cancer150 mg/kg, oralTumor stasis[13]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the PI3K/AKT/mTOR signaling pathway with the point of GDC-0941 intervention and a typical experimental workflow for evaluating GDC-0941.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation GDC0941 GDC-0941 GDC0941->PI3K Inhibition PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: PI3K/AKT/mTOR signaling pathway and GDC-0941 inhibition.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture NSCLC Cell Lines (e.g., A549, H460) Treatment GDC-0941 Treatment (Dose-response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT/MTS) Treatment->Viability_Assay Western_Blot Western Blot Analysis (p-AKT, p-S6) Treatment->Western_Blot Xenograft NSCLC Xenograft Model (Nude Mice) Drug_Admin Oral Administration of GDC-0941 Xenograft->Drug_Admin Tumor_Measurement Tumor Volume Measurement Drug_Admin->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (Tumor Lysates) Tumor_Measurement->PD_Analysis

Caption: Experimental workflow for GDC-0941 evaluation in NSCLC.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of GDC-0941 on NSCLC cell lines.

Materials:

  • NSCLC cell lines (e.g., A549, H460)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • GDC-0941 (Pictilisib)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of GDC-0941 in DMSO (e.g., 10 mM). Prepare serial dilutions of GDC-0941 in complete growth medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO at the same concentration as the highest GDC-0941 concentration).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared GDC-0941 dilutions or vehicle control. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis of PI3K Pathway Inhibition

This protocol is for assessing the effect of GDC-0941 on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

Materials:

  • NSCLC cells treated with GDC-0941 as described above.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-S6 ribosomal protein, anti-total S6 ribosomal protein, anti-GAPDH or β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: After treatment with GDC-0941 for a specified time (e.g., 2, 6, or 24 hours), wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Electrophoresis and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Protocol 3: In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of GDC-0941 in an NSCLC xenograft model.

Materials:

  • Athymic nude mice (e.g., NU/NU).

  • NSCLC cell line (e.g., H460) for implantation.

  • Matrigel.

  • GDC-0941.

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose, 0.2% Tween-80).

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of NSCLC cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer GDC-0941 orally by gavage at a predetermined dose (e.g., 75-150 mg/kg) daily. The control group receives the vehicle.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., Western blotting, immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of GDC-0941.

Conclusion

GDC-0941 (Pictilisib) is a valuable tool for investigating the role of the PI3K/AKT/mTOR pathway in NSCLC. The protocols and data presented here provide a foundation for researchers to design and execute experiments to further elucidate the therapeutic potential of PI3K inhibition in this disease. It is important to note that while GDC-0941 has shown promise in preclinical studies, its clinical development has faced challenges, and combination therapies are being explored to enhance its efficacy.[14] These application notes should serve as a comprehensive guide for the preclinical evaluation of GDC-0941 and similar molecules in the context of NSCLC research.

References

Synthesis of Gefitinib: A Detailed Application Note and Protocol Utilizing 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Gefitinib, a critical epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, using 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile as a key intermediate. Detailed experimental protocols, quantitative data, and visual diagrams of the synthetic workflow and the targeted biological pathway are presented to aid researchers in the successful and efficient production of this important therapeutic agent.

Introduction

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, which is overexpressed in various cancers, notably non-small cell lung cancer. By targeting the ATP-binding site of the EGFR, Gefitinib blocks the downstream signaling cascades responsible for cancer cell proliferation and survival. The synthesis route detailed herein employs a convergent approach, culminating in the formation of the quinazoline core of Gefitinib through the cyclization of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile with a formamidine derivative. This method offers a reliable and scalable process for obtaining high-purity Gefitinib.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of Gefitinib, starting from the nitration of the benzonitrile precursor to the final product.

Table 1: Synthesis of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile

StepReactionKey ReagentsSolventYield (%)Purity (%)Reference
1NitrationNitric acid, Acetic acidAcetic acid95.3-[1]
2ReductionIron powder, Acetic acidAcetic acid/Water~60-70-[2]

Table 2: Synthesis of Gefitinib

StepReactionKey ReagentsSolventYield (%)Purity (%)Reference
3Formamidine FormationN,N-dimethylformamide dimethyl acetalToluene--[2]
4Cyclization/Rearrangement3-chloro-4-fluoroaniline, Acetic acidToluene~85>99 (after recrystallization)[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile

This protocol details the reduction of the nitro group of the precursor molecule.

Step 1: Reduction of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile

  • To a stirred solution of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile (10 g) in a mixture of acetic acid (75 ml) and water (75 ml), add iron powder (7 g) portion-wise over 2 hours at room temperature.[2]

  • Continue stirring for an additional 30 minutes after the addition is complete.

  • Adjust the pH of the reaction mixture to 8 using an ammonia solution.

  • Extract the product into ethyl acetate.

  • Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile.

Protocol 2: Synthesis of Gefitinib

This protocol describes the formation of the quinazoline ring system to yield Gefitinib.

Step 1: Formation of N'-(3-chloro-4-fluorophenyl)-N,N-dimethylformamidine

  • To a solution of 3-chloro-4-fluoroaniline (10 g, 0.0687 moles) in toluene (40 ml), add N,N-dimethylformamide dimethyl acetal (18.3 ml, 0.1374 moles) and acetic acid (0.5 ml).[2]

  • Heat the reaction mixture to 110°C and stir for 2 hours.

  • Distill off the toluene to yield the crude N'-(3-chloro-4-fluorophenyl)-N,N-dimethylformamidine as a dark brown liquid.

Step 2: Synthesis of Gefitinib

  • To a solution of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (5 g, 0.0172 moles) in toluene (30 ml), add the crude N'-(3-chloro-4-fluorophenyl)-N,N-dimethylformamidine (3.44 g, 0.0172 moles) and acetic acid (0.5 ml).[2]

  • Reflux the reaction mixture for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Separate the toluene layer, wash with water, and then chill the toluene layer to induce crystallization of crude Gefitinib.

Protocol 3: Purification of Gefitinib

This protocol outlines the recrystallization procedure to obtain high-purity Gefitinib.

  • Dissolve the crude Gefitinib in a minimal amount of hot methanol.

  • Allow the solution to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation.

  • Collect the purified Gefitinib crystals by filtration.

  • Wash the crystals with a small amount of cold methanol and dry under vacuum. The melting point of the pure off-white crystalline compound is 194-198°C.[2]

Visualizations

Gefitinib Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Gefitinib from its nitro precursor.

G A 4-Methoxy-5-(3-morpholinopropoxy)- 2-nitrobenzonitrile B 2-Amino-4-methoxy-5-(3-morpholinopropoxy)- benzonitrile A->B Reduction (Fe, AcOH) C N'-(2-Cyano-5-methoxy-4-(3-morpholinopropoxy)phenyl)- N,N-dimethylformamidine B->C Formamidine Formation D Gefitinib C->D Cyclization/ Rearrangement (AcOH) E 3-chloro-4-fluoroaniline E->D F N,N-dimethylformamide dimethyl acetal F->C

Caption: Workflow for the synthesis of Gefitinib.

EGFR Signaling Pathway and Inhibition by Gefitinib

This diagram depicts the epidermal growth factor receptor (EGFR) signaling cascade and the mechanism of its inhibition by Gefitinib.

G cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits (ATP competition)

Caption: EGFR signaling pathway and Gefitinib inhibition.

References

Application of Benzonitrile Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of benzonitrile derivatives in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs). This document details the role of these compounds as emitters, host materials, and electron transporters, with a focus on their application in Thermally Activated Delayed Fluorescence (TADF) devices. Included are summaries of performance data, detailed experimental protocols, and diagrams illustrating key concepts and workflows.

Introduction

Benzonitrile derivatives have emerged as a critical class of materials in the advancement of OLED technology.[1] Their unique electronic properties, particularly the strong electron-accepting nature of the cyano group, make them ideal candidates for various components within the OLED architecture.[2] These compounds have been instrumental in the development of highly efficient blue OLEDs, which have traditionally been a challenge in the field.[3] Benzonitrile-based materials are frequently employed as emitters in TADF OLEDs, a technology that allows for the harvesting of both singlet and triplet excitons, leading to internal quantum efficiencies approaching 100%.[3] Furthermore, their versatility extends to their use as host materials and electron-transporting layers (ETLs), contributing to improved device stability and performance.[4][5][6]

Benzonitrile Derivatives as TADF Emitters

The design of efficient TADF emitters often involves a donor-acceptor (D-A) molecular architecture, where the benzonitrile moiety serves as a potent acceptor.[7][8] This structure leads to a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), a crucial requirement for efficient reverse intersystem crossing (RISC) from the triplet to the singlet state.[3]

A notable class of benzonitrile-based TADF emitters are carbazole-benzonitrile (CzBN) derivatives.[3] These molecules have demonstrated exceptional performance in blue OLEDs, achieving high external quantum efficiencies (EQEmax) of nearly 40% and significantly improved device lifetimes.[3] The spatial separation of the highest occupied molecular orbital (HOMO) on the donor (e.g., carbazole) and the lowest unoccupied molecular orbital (LUMO) on the benzonitrile acceptor is key to achieving the small ΔEST necessary for TADF.

Benzonitrile Derivatives as Host Materials

The performance of an OLED is not solely dependent on the emitter but also on the host material in which the emitter is dispersed. Benzonitrile derivatives have also been successfully developed as host materials.[4][9][10] An effective host material should possess a high triplet energy to confine the triplet excitons of the guest emitter, as well as balanced charge transport properties.

For instance, polymer hosts based on benzonitrile have been synthesized and have shown high triplet energies (>2.68 eV), making them suitable for hosting blue and green TADF emitters.[4] These polymer hosts can also exhibit aggregation-induced emission (AIE) properties, which help to suppress exciton quenching at high concentrations.[4]

Benzonitrile Derivatives as Electron Transport Materials

Efficient electron injection and transport are critical for achieving high-performance OLEDs. Benzonitrile derivatives have been investigated as electron-transporting materials (ETMs) due to their inherent electron-deficient nature.[2][5][6] For example, combining benzonitrile with dicyanocarbazole and dibenzofuran units has yielded ETMs with high triplet energies (above 3.0 eV) and improved device lifetimes in blue TADF OLEDs.[5] These materials can lead to a significant enhancement in EQEs compared to standard ETMs like Alq3.[2]

Quantitative Performance Data

The following tables summarize the performance of OLEDs incorporating various benzonitrile derivatives as reported in the literature.

Table 1: Performance of OLEDs with Benzonitrile-based TADF Emitters

EmitterHostMax EQE (%)ColorCIE Coordinates (x, y)Reference
D6 (Diphenylsulfone-Benzonitrile derivative)-19.5Blue(0.16, 0.20)[2]
B9 (Boron-benzonitrile derivative)-13.5Blue(0.13, 0.09)[2]
B10 (Boron-benzonitrile derivative)-20.2Blue(0.12, 0.13)[2]
CzBN derivatives->20BlueCIEy < 0.2[3]
1DBF-2CNCZ based devicemCBP>20Blue-[5]

Table 2: Performance of OLEDs with Benzonitrile-based Host Materials

Host MaterialEmitterMax EQE (%)Power Efficiency (lm/W)Current Efficiency (cd/A)Reference
P(NmCP) (polymeric host)Green TADF emitter20.0763.1570.36[11]
P(NmCP) (polymeric host)Blue TADF emitter10.7022.3027.13[11]
3-CzPBt-DABNA (MR-TADF)---[9]
4-CzPBt-DABNA (MR-TADF)---[9]

Table 3: Performance of OLEDs with Benzonitrile-based Electron Transport Materials

ETMEmitterMax EQE (%)Device Lifetime (LT75 @ 500 cd/m²)Reference
PO-8-9.1-[2]
1DBF-2CNCZBlue TADF emitter>2031 h[5]
PCFIrpic (blue phosphorescent)--[6]

Experimental Protocols

Synthesis of a Carbazole-Benzonitrile Derivative (Illustrative Example)

This protocol is a generalized representation based on common synthetic routes for D-A type benzonitrile derivatives.[9]

Materials:

  • 9-H-Carbazole derivative (donor)

  • Fluorobenzonitrile derivative (acceptor)

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Phosphine ligand (e.g., P(tBu)3)

  • Strong base (e.g., NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a nitrogen-filled glovebox, combine the carbazole derivative, fluorobenzonitrile derivative, palladium catalyst, phosphine ligand, and sodium tert-butoxide in a dried Schlenk flask.

  • Add anhydrous toluene to the flask and stir the mixture.

  • Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with an organic solvent (e.g., dichloromethane) and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final carbazole-benzonitrile derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Fabrication of a Multilayer OLED Device

This protocol describes a typical vacuum thermal evaporation process for fabricating a multilayer OLED.[9]

Substrate Preparation:

  • Patterned indium tin oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • The substrates are then dried in an oven and treated with UV-ozone for 15 minutes to enhance the work function of the ITO and improve hole injection.

Device Fabrication:

  • The cleaned ITO substrate is loaded into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

  • The organic layers and metal cathode are deposited sequentially onto the ITO substrate. A typical device structure might be: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al).

  • For the emissive layer, the benzonitrile derivative (as emitter or host) is co-evaporated with the guest emitter or host material from separate sources. The doping concentration is controlled by adjusting the deposition rates of the respective materials.

  • The thickness of each layer is monitored in situ using a quartz crystal microbalance.

  • Finally, the metal cathode (e.g., LiF/Al) is deposited through a shadow mask to define the active area of the device.

Characterization:

  • The current density-voltage-luminance (J-V-L) characteristics of the fabricated OLEDs are measured using a source meter and a photometer.

  • The electroluminescence (EL) spectra and Commission Internationale de l'Éclairage (CIE) coordinates are recorded with a spectroradiometer.

  • The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum.

  • Device lifetime is typically measured by monitoring the time it takes for the initial luminance to decrease to a certain percentage (e.g., 95% or 75%) under a constant current drive.

Visualizations

TADF_Mechanism cluster_states Energy Levels S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S1->S0 Fluorescence T1 T₁ (Triplet Excited State) S1->T1 ISC (Intersystem Crossing) Fluorescence Prompt Fluorescence (25%) S1->Fluorescence T1->S1 RISC (Reverse Intersystem Crossing) Phosphorescence Delayed Fluorescence (75%) T1->Phosphorescence Excitation Electrical Excitation Excitation->S1 Singlet Exciton Formation (25%) Excitation->T1 Triplet Exciton Formation (75%)

Caption: Mechanism of Thermally Activated Delayed Fluorescence (TADF).

OLED_Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_testing Device Testing start Starting Materials (e.g., Carbazole, Benzonitrile) reaction Chemical Reaction (e.g., Buchwald-Hartwig) start->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization deposition Vacuum Thermal Evaporation (Organic Layers & Metal) characterization->deposition substrate Substrate Cleaning (ITO Glass) substrate->deposition encapsulation Encapsulation deposition->encapsulation jvlt J-V-L Measurement encapsulation->jvlt el EL Spectrum & CIE jvlt->el eqe EQE Calculation el->eqe lifetime Lifetime Testing eqe->lifetime

Caption: Experimental workflow for OLED development.

References

Application Notes and Protocols for a Novel Neuroprotective Agent in Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific studies on the application of 4-(2-Morpholin-4-ylethoxy)benzonitrile in the context of Parkinson's disease. The following application notes and protocols are presented as a generalized framework for the preclinical evaluation of a hypothetical neuroprotective compound, drawing upon established methodologies in Parkinson's disease research.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor and non-motor symptoms. Current treatments primarily offer symptomatic relief. The development of neuroprotective agents that can slow or halt the degenerative process is a critical area of research. This document outlines a series of in vitro and in vivo protocols to assess the therapeutic potential of a novel compound for Parkinson's disease.

Quantitative Data Summary

The following tables represent hypothetical data for a candidate neuroprotective compound.

Table 1: In Vitro Neuroprotection and Antioxidant Activity

AssayCell LineToxin/StressorCompound ConcentrationOutcome
Cell Viability (MTT)SH-SY5Y6-OHDA (100 µM)1 µM85% increase in cell survival vs. toxin alone
10 µM95% increase in cell survival vs. toxin alone
Reactive Oxygen Species (ROS) ProductionSH-SY5Y6-OHDA (100 µM)1 µM60% reduction in ROS levels
10 µM75% reduction in ROS levels
Mitochondrial Membrane Potential (JC-1)SH-SY5YMPP+ (500 µM)1 µM70% restoration of mitochondrial membrane potential
10 µM88% restoration of mitochondrial membrane potential

Table 2: In Vivo Efficacy in a Neurotoxin-Induced Mouse Model of Parkinson's Disease

Animal ModelTreatment GroupBehavioral Test (Rotarod)Dopaminergic Neuron Count (Substantia Nigra)Striatal Dopamine Levels (HPLC)
MPTP-inducedVehicle50% decrease in latency to fall45% of control40% of control
Compound (10 mg/kg)80% of control latency to fall75% of control70% of control
Compound (20 mg/kg)92% of control latency to fall88% of control85% of control

Experimental Protocols

In Vitro Neuroprotection Assay

1. Cell Culture and Treatment:

  • Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
  • Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach for 24 hours.
  • Cells are pre-treated with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) for 2 hours.
  • A neurotoxin, such as 6-hydroxydopamine (6-OHDA) at a final concentration of 100 µM or 1-methyl-4-phenylpyridinium (MPP+) at 500 µM, is added to induce neuronal cell death.[1]

2. Cell Viability Assessment (MTT Assay):

  • After 24 hours of toxin exposure, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well.
  • The plate is incubated for 4 hours at 37°C.
  • The MTT solution is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.
  • The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

In Vivo Neuroprotection in an MPTP Mouse Model

1. Animal Model and Dosing:

  • Male C57BL/6 mice (8-10 weeks old) are used.
  • Parkinsonism is induced by intraperitoneal (i.p.) injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 20 mg/kg for four consecutive days.
  • The test compound is administered daily via i.p. injection or oral gavage, starting one day before the first MPTP injection and continuing for the duration of the experiment. A vehicle control group receives the solvent used to dissolve the compound.

2. Behavioral Assessment (Rotarod Test):

  • Motor coordination is assessed using an accelerating rotarod.
  • Mice are trained on the rotarod for three consecutive days before the first MPTP injection.
  • On the test day (e.g., 7 days after the last MPTP injection), the latency to fall from the rotating rod is recorded for each mouse.

3. Immunohistochemistry for Dopaminergic Neurons:

  • At the end of the study, mice are euthanized, and their brains are collected and fixed in 4% paraformaldehyde.
  • Brains are sectioned, and immunohistochemistry is performed using an antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
  • The number of TH-positive neurons in the substantia nigra is counted using stereological methods.

4. Measurement of Striatal Dopamine Levels:

  • The striatum is dissected from the other brain hemisphere.
  • Dopamine and its metabolites are extracted and quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

Signaling Pathways and Workflows

G cluster_0 Oxidative Stress in Parkinson's Disease cluster_1 Neuroprotective Intervention MPTP MPP+ (from MPTP) Mitochondria Mitochondrial Dysfunction MPTP->Mitochondria Inhibits Complex I ROS Increased ROS Production Mitochondria->ROS Neuron Dopaminergic Neuron ROS->Neuron Oxidative Damage Apoptosis Apoptosis Neuron->Apoptosis Compound Neuroprotective Compound Antioxidant Enhanced Antioxidant Response (e.g., Nrf2) Compound->Antioxidant Activates Antioxidant->ROS Scavenges

Caption: Oxidative stress pathway in Parkinson's disease and a point of neuroprotective intervention.

G cluster_workflow Drug Discovery Workflow for Parkinson's Disease Start Compound Library InVitro In Vitro Screening (Neuroprotection Assays) Start->InVitro Hit Hit Identification InVitro->Hit Lead Lead Optimization (Structure-Activity Relationship) Hit->Lead InVivo In Vivo Efficacy (PD Animal Models) Lead->InVivo Candidate Preclinical Candidate InVivo->Candidate Clinical Clinical Trials Candidate->Clinical

Caption: A typical workflow for the discovery and preclinical development of a Parkinson's disease drug.

References

Application Notes and Protocols for 4-(2-Morpholin-4-ylethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-(2-Morpholin-4-ylethoxy)benzonitrile is a chemical compound that incorporates a benzonitrile moiety, an ether linkage, and a morpholine ring. These functional groups contribute to its chemical reactivity and potential biological activity, making it a compound of interest in medicinal chemistry and drug development. Due to the potential hazards associated with its structural components, strict adherence to safety and handling procedures is imperative.

Hazard Identification and Classification

Based on the hazard profiles of similar compounds, this compound is anticipated to be classified as harmful. The primary hazards are expected to be:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation: May cause skin irritation.[3]

  • Eye Damage/Irritation: May cause serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

GHS Hazard Pictograms (Anticipated):

PictogramHazard Class
!Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation, Respiratory Tract Irritation

Signal Word (Anticipated): Warning[1][2][3]

Hazard Statements (Anticipated):

  • H302: Harmful if swallowed.[2]

  • H312: Harmful in contact with skin.[2]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[3]

Precautionary Statements (Anticipated):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]

  • P264: Wash skin thoroughly after handling.[2][3]

  • P270: Do not eat, drink or smoke when using this product.[2]

  • P271: Use only outdoors or in a well-ventilated area.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][5]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[2][3]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • P330: Rinse mouth.[2]

  • P362 + P364: Take off contaminated clothing and wash it before reuse.

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3]

  • P405: Store locked up.[3]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1][3]

Experimental Protocols

A comprehensive assessment of the risks should be conducted before starting any experimental work. The following PPE is mandatory:

PPE ItemSpecification
Eye and Face Protection Chemical safety goggles and a face shield are required.
Skin Protection A lab coat and chemically resistant gloves (e.g., nitrile) are essential.[2] Inspect gloves for integrity before use.
Respiratory Protection When handling the solid form or creating solutions, a NIOSH-approved respirator may be necessary.[6]
  • Handling:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.[4][7]

    • Avoid the formation of dust and aerosols.[4]

    • Do not get in eyes, on skin, or on clothing.[1][7]

    • Wash hands thoroughly after handling.[2][3]

    • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][8]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][4][9]

    • Keep away from heat, sparks, and open flames.[2][8]

    • Store in a locked and secure area.[2][3]

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4][7]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][5][7] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5][7] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[1][7]
  • Small Spills:

    • Ensure adequate ventilation and wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a suitable container for disposal.

    • Clean the spill area thoroughly with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Prevent the spill from entering drains or waterways.[2]

    • Contact emergency services and the institutional safety office.

Dispose of waste material in accordance with local, state, and federal regulations.[1] Do not allow the chemical to enter the environment.[3]

Visualized Workflows and Pathways

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Required PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Work Area (Fume Hood, Spill Kit) Gather_PPE->Prepare_Work_Area Weigh_Compound Weigh Compound in Fume Hood Prepare_Work_Area->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate_Glassware Decontaminate Glassware Perform_Experiment->Decontaminate_Glassware Dispose_Waste Dispose of Chemical Waste Decontaminate_Glassware->Dispose_Waste Clean_Work_Area Clean Work Area Dispose_Waste->Clean_Work_Area

Caption: General laboratory workflow for handling chemical compounds.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[1][5][8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][5][8]

This document is intended to provide guidance and is not a substitute for professional safety training and a thorough understanding of the specific hazards of the compound. Always consult with your institution's environmental health and safety office for detailed protocols and procedures.

References

Troubleshooting & Optimization

Improving the solubility of 4-(2-Morpholin-4-ylethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-Morpholin-4-ylethoxy)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a small molecule of interest in pharmaceutical research. Its structure, featuring a morpholine ring, an ether linkage, and a benzonitrile group, suggests potential biological activity. While specific data for this compound is limited, analogous structures have been investigated as kinase inhibitors.

Q2: We are experiencing poor solubility of this compound in our aqueous buffers. What is the expected aqueous solubility?

The aqueous solubility of this compound is expected to be low, a common challenge for many small molecule drug candidates. Based on its chemical structure, it is classified as a poorly soluble compound. For illustrative purposes, a hypothetical solubility profile in common laboratory solvents is provided in the table below. Note: This data is representative and should be experimentally verified.

Q3: What are the potential biological targets of this compound?

While the direct biological target of this compound has not been definitively identified in publicly available literature, compounds with similar structural motifs (containing both morpholine and benzonitrile moieties) have been reported as inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2). LRRK2 is a key target in the research of neurodegenerative diseases, particularly Parkinson's disease. Therefore, it is plausible that this compound may also exhibit activity against LRRK2.

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Solutions

Problem: Difficulty dissolving this compound in aqueous buffers for biological assays.

Possible Causes & Solutions:

  • Low Intrinsic Solubility: The compound is inherently poorly soluble in water.

    • Solution 1: Co-solvents: Introduce a water-miscible organic solvent to the aqueous buffer. Start with low percentages and gradually increase until the compound dissolves. Common co-solvents include DMSO, ethanol, and PEG 400. See the table below for hypothetical solubility data.

    • Solution 2: pH Adjustment: The morpholine group is basic and can be protonated at acidic pH, potentially increasing aqueous solubility. Experiment with buffering your solution to a lower pH. However, be mindful of the compound's stability and the requirements of your assay at different pH values.

    • Solution 3: Use of Excipients: Surfactants (e.g., Tween® 80, Polysorbate 80) or cyclodextrins (e.g., HP-β-CD) can be used to increase the apparent solubility of the compound. These should be tested for compatibility with your experimental system.

Issue 2: Compound Precipitation During Experiment

Problem: The compound dissolves initially but precipitates out of solution during the course of the experiment (e.g., upon dilution or temperature change).

Possible Causes & Solutions:

  • Supersaturation: The initial dissolution method may have created a supersaturated, thermodynamically unstable solution.

    • Solution 1: Optimize Solvent Concentration: If using a co-solvent, ensure the final concentration in the assay medium is sufficient to maintain solubility.

    • Solution 2: Solid Dispersion: For solid formulations, preparing a solid dispersion of the compound in a hydrophilic polymer can improve its dissolution rate and prevent precipitation.

    • Solution 3: Temperature Control: Ensure that all solutions are maintained at a constant temperature, as solubility is often temperature-dependent.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Solvents

SolventTemperature (°C)Hypothetical Solubility (mg/mL)
Water25< 0.1
Phosphate Buffered Saline (PBS) pH 7.425< 0.1
Ethanol255 - 10
Dimethyl Sulfoxide (DMSO)25> 50
Polyethylene Glycol 400 (PEG 400)2510 - 20

Note: This data is for illustrative purposes and should be determined experimentally for your specific batch of the compound.

Experimental Protocols

Protocol 1: General Procedure for Solubility Enhancement by Co-solvency
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mg/mL).

  • Working Solution Preparation:

    • Determine the final desired concentration of the compound in your aqueous buffer.

    • Calculate the volume of the DMSO stock solution needed.

    • To prevent precipitation, add the DMSO stock solution to a small volume of your final aqueous buffer while vortexing.

    • Bring the solution to the final volume with the aqueous buffer.

    • Visually inspect for any precipitation.

  • Optimization: If precipitation occurs, systematically increase the percentage of the co-solvent (e.g., start with 1% DMSO and increase stepwise) in the final solution until the compound remains dissolved. Ensure the final co-solvent concentration is compatible with your assay.

Protocol 2: In Vitro LRRK2 Kinase Inhibition Assay

This protocol is adapted from standard LRRK2 kinase assay procedures and should be optimized for your specific experimental conditions.

  • Reagents:

    • Recombinant LRRK2 (wild-type or mutant)

    • LRRK2 substrate (e.g., LRRKtide peptide)

    • ATP

    • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% Brij-35, 2 mM DTT)

    • This compound (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 384-well plate, add 1 µL of the compound dilutions or DMSO (vehicle control).

    • Add 2 µL of LRRK2 enzyme solution to each well.

    • Add 2 µL of a mixture of the LRRK2 substrate and ATP to initiate the reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) (Kinase Activity) LRRK2_inactive->LRRK2_active Phosphorylation Activators Upstream Activators (e.g., Rab29) Activators->LRRK2_inactive Activation Dephosphorylation Phosphatases (e.g., PPM1H) Dephosphorylation->LRRK2_inactive LRRK2_active->Dephosphorylation Inactivation Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_active->Rab_GTPases Phosphorylates Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy Rab_GTPases->Autophagy Cytoskeletal_Dynamics Cytoskeletal Dynamics Rab_GTPases->Cytoskeletal_Dynamics Neuronal_Damage Neuronal Damage (in Parkinson's Disease) Vesicular_Trafficking->Neuronal_Damage Autophagy->Neuronal_Damage Cytoskeletal_Dynamics->Neuronal_Damage Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->LRRK2_active

Caption: Hypothesized LRRK2 Signaling Pathway and the potential point of inhibition by this compound.

experimental_workflow Start Start Prepare_Stock Prepare Compound Stock in 100% DMSO Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions Prepare_Stock->Serial_Dilution Add_Compound Add Compound Dilutions to Plate Serial_Dilution->Add_Compound Assay_Setup Set up Kinase Assay Plate (Enzyme, Buffer) Assay_Setup->Add_Compound Initiate_Reaction Add Substrate/ATP and Incubate Add_Compound->Initiate_Reaction Detect_Signal Add Detection Reagent and Read Plate Initiate_Reaction->Detect_Signal Analyze_Data Analyze Data (Calculate IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for determining the in vitro inhibitory activity of this compound on LRRK2 kinase.

Technical Support Center: Synthesis of 4-(2-Morpholin-4-ylethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the synthesis of 4-(2-Morpholin-4-ylethoxy)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its primary impurities?

The most prevalent method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the O-alkylation of 4-hydroxybenzonitrile with an N-(2-haloethyl)morpholine, typically N-(2-chloroethyl)morpholine, in the presence of a base.

Common impurities include:

  • Unreacted Starting Materials: 4-hydroxybenzonitrile and N-(2-chloroethyl)morpholine.

  • Byproducts from Side Reactions: N-vinylmorpholine (from elimination) and potential dimeric or polymeric species.

  • Hydrolysis Products: Under harsh basic conditions, the nitrile group (-CN) can hydrolyze to a carboxamide (-CONH₂) or a carboxylic acid (-COOH).

  • Solvent Residues: Residual solvents from the reaction and purification steps (e.g., DMF, Acetone, Ethyl Acetate).

Q2: How can I minimize the formation of impurities during the synthesis?

Optimizing reaction conditions is key to minimizing impurities:

  • Choice of Base: Use a moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Strong bases like sodium hydroxide can promote hydrolysis of the nitrile group. The use of sodium hydride is also effective as it creates a non-interfering byproduct (H₂ gas).[3]

  • Solvent: Employ a polar aprotic solvent such as acetone, acetonitrile (MeCN), or N,N-dimethylformamide (DMF). Ensure the solvent is anhydrous to prevent side reactions.

  • Temperature Control: Maintain a moderate reaction temperature (typically 50-80 °C). Elevated temperatures can favor the elimination side reaction, leading to the formation of N-vinylmorpholine.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent, N-(2-chloroethyl)morpholine, to ensure complete consumption of the 4-hydroxybenzonitrile.

  • Purity of Reagents: Always use high-purity starting materials and solvents to avoid introducing extraneous contaminants.

Q3: What are the recommended analytical techniques for detecting and quantifying impurities?

A combination of chromatographic and spectroscopic methods is ideal:

  • Thin-Layer Chromatography (TLC): Excellent for monitoring reaction progress and for a quick qualitative assessment of the crude product's purity.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the purity of the final product and detecting trace-level impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of unknown impurities, which helps in elucidating their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation of the desired product and can be used to identify and quantify major impurities if their signals are resolved.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities, such as residual solvents or low-boiling point byproducts like N-vinylmorpholine.

Q4: My reaction seems to be incomplete, with a significant amount of 4-hydroxybenzonitrile remaining. What could be the cause?

An incomplete reaction can stem from several factors:

  • Insufficient Base: The base may be old, hydrated, or used in an insufficient amount to fully deprotonate the 4-hydroxybenzonitrile.

  • Inactive Alkylating Agent: The N-(2-chloroethyl)morpholine may have degraded during storage. It is often used as a more stable hydrochloride salt, which requires sufficient base to neutralize the HCl and free the amine for the reaction.

  • Low Reaction Temperature or Time: The reaction may require a longer duration or slightly higher temperature to proceed to completion. Monitor progress by TLC or HPLC to determine the optimal endpoint.

  • Poor Solubility: The reagents may not be fully dissolved in the chosen solvent, limiting their ability to react.

Troubleshooting Guide: Common Impurities and Solutions

The following table summarizes common impurities, their origins, and strategies for detection and mitigation.

Impurity NameStructureLikely SourceRecommended Analytical MethodMitigation Strategy
4-Hydroxybenzonitrile Starting MaterialIncomplete reaction; insufficient alkylating agent.HPLC, TLC, LC-MSIncrease reaction time/temperature; use a slight excess (1.1-1.2 eq.) of N-(2-chloroethyl)morpholine.
N-(2-Chloroethyl)morpholine Starting MaterialIncomplete reaction; incorrect stoichiometry.LC-MS, GC-MSEnsure accurate stoichiometry; allow sufficient reaction time for complete consumption.
N-Vinylmorpholine Elimination ByproductE2 elimination of N-(2-chloroethyl)morpholine, favored by high temperatures and strong, sterically hindered bases.GC-MSMaintain moderate reaction temperatures (e.g., < 80 °C); use a non-hindered base like K₂CO₃.
4-(2-Morpholinoethoxy)benzamide Hydrolysis ProductHydrolysis of the nitrile group by strong bases (e.g., NaOH) or water at high temperatures.LC-MS, HPLC, IRUse anhydrous solvents and a non-hydroxide base like K₂CO₃ or Cs₂CO₃.
Bis-ether Impurity DimerizationReaction of two molecules of 4-hydroxybenzonitrile with a dihaloethane impurity present in the alkylating agent.LC-MS, NMRUse high-purity N-(2-chloroethyl)morpholine.

Experimental Protocol: Synthesis of this compound

This protocol provides a general methodology for the synthesis via Williamson ether synthesis.

Reagents & Materials:

  • 4-Hydroxybenzonitrile (1.0 eq.)

  • N-(2-Chloroethyl)morpholine hydrochloride (1.2 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Deionized Water

  • Brine Solution

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzonitrile (1.0 eq.), N-(2-chloroethyl)morpholine hydrochloride (1.2 eq.), and potassium carbonate (3.0 eq.).

  • Add a sufficient volume of anhydrous DMF to dissolve the reagents (approximately 5-10 mL per gram of 4-hydroxybenzonitrile).

  • Heat the reaction mixture to 70-80 °C with vigorous stirring.

  • Monitor the reaction progress using TLC (e.g., with a 1:1 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete (disappearance of the 4-hydroxybenzonitrile spot on TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing an excess of cold deionized water. This will precipitate the crude product.

  • Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid with deionized water to remove residual DMF and inorganic salts.

  • For further purification, the crude solid can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography on silica gel.

  • Dry the purified product under vacuum to yield this compound as a solid.

Visualizations

The following workflow diagram illustrates a systematic approach to troubleshooting common issues encountered during the synthesis.

G cluster_0 Synthesis & Analysis cluster_1 Troubleshooting Path start Start Synthesis: 4-Hydroxybenzonitrile + N-(2-chloroethyl)morpholine analysis Analyze Crude Product (TLC, HPLC, LC-MS) start->analysis purity_check Purity > 98%? analysis->purity_check identify_impurity Identify Major Impurity purity_check->identify_impurity No end_node Product Meets Specification purity_check->end_node Yes cause_start_material Likely Cause: Incomplete Reaction identify_impurity->cause_start_material Unreacted Starting Materials cause_byproduct Likely Cause: Side Reaction (Elimination/Hydrolysis) identify_impurity->cause_byproduct Unknown Byproducts action_start_material Corrective Action: - Increase reaction time/temp - Check base/reagent quality - Adjust stoichiometry cause_start_material->action_start_material action_byproduct Corrective Action: - Lower reaction temperature - Use milder base (K₂CO₃) - Ensure anhydrous conditions cause_byproduct->action_byproduct re_run Re-run Synthesis with Optimized Conditions action_start_material->re_run action_byproduct->re_run

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Understanding Potential Off-target Effects of 4-(2-Morpholin-4-ylethoxy)benzonitrile and Related Compounds in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-(2-Morpholin-4-ylethoxy)benzonitrile or compounds with a similar morpholino-benzonitrile scaffold in cellular assays. Due to the limited public data on the specific biological targets of this compound, this guide addresses potential off-target effects based on the known activities of structurally related molecules.

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype Observed

You are observing a cellular phenotype (e.g., decreased viability, altered morphology, changes in reporter gene activity) that is inconsistent with the expected on-target activity of your compound.

Possible Cause: The compound may be interacting with one or more off-target proteins, leading to the activation or inhibition of unintended signaling pathways. Compounds containing the morpholino-benzonitrile scaffold have been associated with activity at various kinases and receptors.

Troubleshooting Steps:

  • Literature Review: Conduct a thorough literature search for known targets of compounds with a similar chemical structure. Pay close attention to kinase profiling data and receptor screening panels.

  • Target Validation: If a potential off-target is identified, use a more selective inhibitor or a genetic approach (e.g., siRNA, CRISPR/Cas9) to validate that the observed phenotype is indeed due to the off-target interaction.

  • Dose-Response Analysis: Perform a careful dose-response curve for both the on-target and off-target effects. A significant separation in the potency (IC50 or EC50 values) can help to define a therapeutic window for your experiments.

  • Control Compounds: Include structurally related but inactive control compounds in your assays to rule out non-specific effects of the chemical scaffold.

Issue 2: Inconsistent Results Across Different Cell Lines

The potency or phenotype of your compound varies significantly when tested in different cell lines.

Possible Cause: The expression levels of the on-target and potential off-target proteins can differ substantially between cell lines. This differential expression can lead to varied responses.

Troubleshooting Steps:

  • Target Expression Analysis: Profile the expression levels of the intended target and key potential off-targets (e.g., specific kinases, sigma receptors) in the cell lines being used. Techniques such as Western blotting, qPCR, or proteomic analysis can be employed.

  • Pathway Analysis: Investigate the activation state of signaling pathways downstream of potential off-targets in your cell lines of interest.

  • Cell Line Characterization: Consult cell line databases (e.g., ATCC, Cellosaurus) for information on the genetic background and expression profiles of your chosen cell lines.

Frequently Asked Questions (FAQs)

Q1: What are the known potential off-targets for compounds containing a morpholino-benzonitrile scaffold?

A1: While specific data for this compound is scarce, the morpholino-benzonitrile scaffold is present in inhibitors of various protein families. Key potential off-target classes include:

  • Protein Kinases: This is a major class of off-targets. Structurally related compounds have been shown to inhibit kinases such as Leucine-Rich Repeat Kinase 2 (LRRK2) and Phosphoinositide 3-kinases (PI3Ks).

  • Sigma Receptors (σ1 and σ2): The morpholine moiety is a common feature in ligands for sigma receptors, which are involved in a variety of cellular functions and can modulate other signaling pathways.

  • Other Receptors and Ion Channels: Broad screening panels are necessary to identify unforeseen interactions with other membrane-bound and intracellular proteins.

Q2: How can I proactively assess the potential for off-target effects with my compound?

A2: A proactive approach is crucial. Consider the following:

  • In Silico Profiling: Use computational tools and databases to predict potential off-targets based on structural similarity to known ligands.

  • Broad Panel Screening: If resources permit, screen your compound against a commercially available panel of kinases and receptors (e.g., the SafetyScreen77 Panel from Eurofins Discovery) to obtain a broad overview of its selectivity.[1]

  • Phenotypic Screening: Employ high-content imaging or other phenotypic screening platforms to identify unexpected cellular responses early in your research.

Q3: What experimental controls should I use to account for potential off-target effects?

A3: Robust experimental design is key. Essential controls include:

  • Vehicle Control: To control for the effects of the solvent (e.g., DMSO).

  • Positive Control: A well-characterized inhibitor of the intended target.

  • Negative Control: A structurally similar but biologically inactive analog of your compound.

  • Orthogonal Approaches: Use at least two different methods to confirm your findings, such as a second, structurally distinct inhibitor of the same target or a genetic knockdown of the target.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory activities to illustrate how to present such data. Note: This is example data for illustrative purposes and is not based on experimental results for this compound.

Target ClassSpecific TargetIC50 (nM)Assay Type
Primary Target (Hypothetical) Target X 50 Biochemical
Potential Off-Target LRRK21,500Kinase Assay
PI3Kα2,500Kinase Assay
Sigma-1 Receptor800Radioligand Binding
Sigma-2 Receptor3,200Radioligand Binding

Experimental Protocols

Protocol 1: Kinase Inhibition Assay (Example)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.

  • Materials:

    • Recombinant human kinase

    • Kinase-specific substrate peptide

    • ATP

    • Test compound (e.g., this compound)

    • Kinase assay buffer

    • Detection reagent (e.g., ADP-Glo™, Promega)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add the diluted compound to the wells of a 384-well plate.

    • Add the kinase and substrate peptide to the wells.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to verify that a compound binds to its intended target in a cellular context.

  • Materials:

    • Cultured cells

    • Test compound

    • PBS (Phosphate-Buffered Saline)

    • Lysis buffer

    • Equipment for heating samples (e.g., PCR thermocycler)

    • Equipment for protein analysis (e.g., Western blot apparatus)

  • Procedure:

    • Treat cultured cells with the test compound or vehicle control for a specified time.

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes.

    • Lyse the cells by freeze-thawing.

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • Analyze the amount of the target protein in the soluble fraction by Western blotting.

    • A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting Workflow phenotype Unexpected Phenotype cause Potential Off-Target Effect phenotype->cause lit_review Literature Review cause->lit_review validation Target Validation (siRNA/CRISPR) lit_review->validation dose_response Dose-Response Analysis validation->dose_response controls Use Inactive Controls dose_response->controls

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

signaling_pathway cluster_membrane cluster_downstream Compound Morpholino-benzonitrile Compound Target Intended Target Compound->Target On-Target Binding OffTarget1 Off-Target Kinase (e.g., PI3K) Compound->OffTarget1 Off-Target Binding OffTarget2 Off-Target Receptor (e.g., Sigma-1) Compound->OffTarget2 Off-Target Binding Pathway_On Expected Cellular Response Target->Pathway_On Pathway_Off1 Unintended Kinase Signaling OffTarget1->Pathway_Off1 Pathway_Off2 Modulation of ER Stress OffTarget2->Pathway_Off2

Caption: Potential on-target vs. off-target signaling pathways.

References

Optimizing reaction conditions for synthesizing 4-(2-Morpholin-4-ylethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-(2-Morpholin-4-ylethoxy)benzonitrile. This guide provides detailed troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound via the Williamson ether synthesis, which is the most common route for this transformation.

Core Reaction:

4-cyanophenol + 4-(2-chloroethyl)morpholine → this compound

Problem 1: Low or No Product Yield

Possible Causes and Solutions

CauseRecommended Action
Ineffective Deprotonation of 4-cyanophenol: The phenolic proton must be removed to form the nucleophilic phenoxide.- Use a stronger base: If using a weak base like K₂CO₃, consider switching to a stronger base such as NaOH, KOH, or NaH.[1] - Ensure anhydrous conditions: If using a moisture-sensitive base like NaH, ensure all glassware is oven-dried and solvents are anhydrous. Water will quench the base.
Poor Nucleophilic Attack: The reaction follows an Sₙ2 mechanism, which can be sensitive to reaction conditions.[2][3][4]- Increase reaction temperature: Williamson ether syntheses are typically conducted at temperatures ranging from 50-100 °C.[3][4] A higher temperature can increase the reaction rate. - Optimize the solvent: Use a polar aprotic solvent such as DMF or acetonitrile to enhance the nucleophilicity of the phenoxide.[1][3]
Degradation of Reactants or Product: The reactants or product may be unstable under the reaction conditions.- Monitor reaction progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product. This can help determine the optimal reaction time and prevent product degradation from prolonged heating.
Poor Quality of Reagents: The starting materials may be impure or degraded.- Verify reagent purity: Use fresh or purified 4-cyanophenol and 4-(2-chloroethyl)morpholine. The hydrochloride salt of 4-(2-chloroethyl)morpholine should be neutralized to the free base before use.
Problem 2: Presence of Significant Impurities in the Crude Product

Possible Causes and Solutions

ImpurityCauseRecommended Action
Unreacted 4-cyanophenol Incomplete reaction or insufficient base.- Increase the amount of base: Use a slight excess of the base (e.g., 1.1-1.5 equivalents) to ensure complete deprotonation of the phenol. - Prolong the reaction time: Monitor the reaction by TLC until the 4-cyanophenol spot is no longer visible.
Unreacted 4-(2-chloroethyl)morpholine Incomplete reaction.- Increase the reaction temperature or time. - Use a slight excess of 4-cyanophenol to ensure the complete consumption of the alkylating agent.
C-Alkylated Byproduct: Alkylation occurs on the benzene ring instead of the phenolic oxygen.[1][5]This is a known side reaction in the alkylation of phenoxides.[5][6][7][8]- Optimize the solvent: The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF generally favor O-alkylation.[5][9]
Elimination Byproduct (4-vinylmorpholine): The base promotes the E2 elimination of HCl from 4-(2-chloroethyl)morpholine.This is a competing reaction, especially with sterically hindered substrates or at high temperatures.[4][10]- Use a less sterically hindered base: A bulky base is more likely to act as a base for elimination rather than facilitating the substitution reaction. - Maintain a moderate reaction temperature: Avoid excessively high temperatures that can favor elimination.

Frequently Asked Questions (FAQs)

Q1: What is the general experimental protocol for the synthesis of this compound?

A1: The following is a general procedure based on the Williamson ether synthesis. Optimization may be required.

Experimental Protocol: Williamson Ether Synthesis

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cyanophenol (1.0 eq.) in a suitable polar aprotic solvent such as DMF or acetonitrile.

  • Base Addition: Add a base (e.g., K₂CO₃, 1.5 eq.) to the solution and stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Addition of Alkylating Agent: Add 4-(2-chloroethyl)morpholine (1.1 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to a temperature between 60-80 °C and monitor the reaction progress using TLC. The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Q2: How can I optimize the reaction yield?

A2: Optimization can be achieved by systematically varying the base, solvent, and temperature. Below is a table illustrating potential optimization outcomes.

Table 1: Optimization of Reaction Conditions

EntryBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (1.5)Acetonitrile80865
2K₂CO₃ (1.5)DMF80678
3NaOH (1.2)DMF60685
4NaH (1.1)Anhydrous THF60492

Note: The data in this table is illustrative and represents plausible outcomes for an optimization study.

Q3: What are the key safety precautions for this synthesis?

A3:

  • 4-cyanophenol: Harmful if swallowed and causes skin and eye irritation.[11]

  • 4-(2-chloroethyl)morpholine: Is a corrosive and lachrymatory agent.

  • Bases: Strong bases like NaOH and NaH are corrosive and can cause severe burns. NaH is also highly flammable and reacts violently with water.

  • Solvents: DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Acetonitrile is flammable and toxic.

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visual Guides

Experimental Workflow

experimental_workflow start Start reactants 1. Dissolve 4-cyanophenol in solvent start->reactants base 2. Add base (e.g., K2CO3) reactants->base alkylating 3. Add 4-(2-chloroethyl)morpholine base->alkylating reaction 4. Heat and monitor (e.g., 60-80°C) alkylating->reaction workup 5. Aqueous work-up and extraction reaction->workup purification 6. Purification (Chromatography/Recrystallization) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low/No Yield? check_base Is the base strong enough? Are conditions anhydrous? start->check_base Yes impurities Significant Impurities? start->impurities No check_temp Is the temperature optimal (50-100°C)? check_base->check_temp Yes solution_base Use stronger/more base. Ensure anhydrous conditions. check_base->solution_base No check_reagents Are reagents pure? check_temp->check_reagents Yes solution_temp Increase temperature. check_temp->solution_temp No solution_reagents Purify/verify reagents. check_reagents->solution_reagents No unreacted_phenol Unreacted 4-cyanophenol? impurities->unreacted_phenol Yes unreacted_alkyl Unreacted alkylating agent? unreacted_phenol->unreacted_alkyl No solution_phenol Increase base amount or reaction time. unreacted_phenol->solution_phenol Yes side_products C-alkylation or elimination products? unreacted_alkyl->side_products No solution_alkyl Increase temperature/time or use excess phenol. unreacted_alkyl->solution_alkyl Yes solution_side Optimize solvent (polar aprotic). Use moderate temperature. side_products->solution_side Yes

Caption: A troubleshooting flowchart for common issues in the synthesis.

References

Technical Support Center: 4-(2-Morpholin-4-ylethoxy)benzonitrile Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals investigating the degradation pathways of 4-(2-Morpholin-4-ylethoxy)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound?

Based on studies of similar benzonitrile compounds, two primary microbial degradation pathways are anticipated for the benzonitrile group:

  • One-Step Nitrilase Pathway: A nitrilase enzyme may directly hydrolyze the nitrile group (-CN) to a carboxylic acid (-COOH), forming 4-(2-Morpholin-4-ylethoxy)benzoic acid and ammonia.[1][2]

  • Two-Step Nitrile Hydratase and Amidase Pathway: The nitrile group is first hydrated to an amide (-CONH2) by nitrile hydratase, yielding 4-(2-Morpholin-4-ylethoxy)benzamide. Subsequently, an amidase hydrolyzes the amide to the corresponding carboxylic acid and ammonia.[1][2][3][4]

Additionally, degradation of the morpholine and ethoxy moieties may occur through O-dealkylation and morpholine ring cleavage, although this is highly dependent on the specific enzymes present in the experimental system.

Q2: I am not observing any degradation of the parent compound. What are the possible reasons?

Several factors could contribute to a lack of degradation:

  • Incorrect Microbial Strain or Enzyme System: The selected microorganisms or enzymes may not possess the necessary nitrilase, nitrile hydratase, or amidase activity for this specific substrate.

  • Sub-optimal Reaction Conditions: Temperature, pH, and aeration can significantly impact enzyme activity. The optimal conditions for the degradation of this compound may differ from those for other benzonitriles.

  • Substrate Inhibition: High concentrations of this compound may inhibit the activity of the degrading enzymes.

  • Analytical Method Sensitivity: The analytical method used (e.g., HPLC, LC-MS) may not be sensitive enough to detect small changes in the parent compound concentration or the formation of metabolites.

Q3: I am detecting the amide intermediate, but not the final carboxylic acid. What does this indicate?

This observation suggests that the degradation is likely proceeding via the two-step pathway and that the amidase activity in your system is the rate-limiting step or is absent.[3][4] You may need to optimize conditions to favor amidase activity or introduce a microbial strain or enzyme with known high amidase activity.

Q4: Are there any known inhibitors of benzonitrile degradation pathways?

While specific inhibitors for this compound degradation are not documented, certain compounds are known to inhibit nitrilases and nitrile hydratases in general. These can include heavy metals, some organic solvents, and substrate analogs. It is crucial to ensure the purity of your experimental setup.

Troubleshooting Guides

Issue 1: No Metabolite Peaks Detected in HPLC/LC-MS
Possible Cause Troubleshooting Step
Low enzyme activity 1. Verify the activity of your microbial culture or enzyme preparation with a known benzonitrile substrate. 2. Optimize reaction conditions (pH, temperature, co-factors). 3. Increase the concentration of the biomass or enzyme.
Inappropriate analytical method 1. Develop a specific and sensitive analytical method for the parent compound and its potential metabolites. 2. Check the retention times of synthesized standards of the expected amide and carboxylic acid metabolites. 3. Use mass spectrometry (MS) to search for the expected molecular weights of the metabolites.
Metabolite instability 1. Analyze samples at earlier time points. 2. Ensure proper sample storage (e.g., -80°C) to prevent degradation prior to analysis.
Issue 2: High Variability in Degradation Rates Between Replicates
Possible Cause Troubleshooting Step
Inhomogeneous inoculum 1. Ensure the microbial culture is well-mixed before inoculating replicate experiments. 2. Start with a standardized cell density for each replicate.
Inconsistent reaction conditions 1. Precisely control temperature and pH in all reaction vessels. 2. Ensure uniform mixing and aeration across all replicates.
Analytical error 1. Prepare and run analytical standards with each batch of samples to check for instrument variability. 2. Perform replicate injections for each sample.

Experimental Protocols

Protocol 1: Screening of Microbial Cultures for Degradation Activity
  • Culture Preparation: Grow the selected microbial strain(s) in a suitable growth medium to the mid-exponential phase.

  • Inoculation: Harvest the cells by centrifugation, wash with a sterile buffer (e.g., phosphate buffer, pH 7.0), and resuspend to a specific optical density (e.g., OD600 of 1.0).

  • Reaction Setup: In a sterile flask, add the cell suspension and this compound to a final concentration of 50-100 µM. Include a cell-free control.

  • Incubation: Incubate the flasks at an appropriate temperature (e.g., 30°C) with shaking.

  • Sampling: Withdraw aliquots at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Stop the reaction by adding an equal volume of a quenching solvent like acetonitrile or by centrifugation to remove cells.

  • Analysis: Analyze the supernatant for the disappearance of the parent compound and the appearance of metabolites using HPLC or LC-MS.

Protocol 2: In Vitro Enzyme Assays
  • Enzyme Preparation: Prepare a cell-free extract from a microbial culture expressing the nitrilase or nitrile hydratase/amidase enzymes.

  • Reaction Mixture: In a microcentrifuge tube, combine the cell-free extract, a suitable buffer (e.g., Tris-HCl, pH 7.5), and any necessary co-factors.

  • Reaction Initiation: Start the reaction by adding this compound to a final concentration of 1 mM.

  • Incubation: Incubate at the optimal temperature for the enzyme (e.g., 37°C).

  • Time Points: Stop the reaction at various time points by adding a quenching solution (e.g., 10% trichloroacetic acid).

  • Analysis: Centrifuge to pellet the precipitated protein and analyze the supernatant by HPLC for substrate depletion and product formation.

Quantitative Data Summary

The following table presents hypothetical degradation data for this compound by two different hypothetical microbial strains, illustrating the two potential pathways.

Strain Pathway Parent Compound Remaining (%) Amide Intermediate (%) Carboxylic Acid Product (%)
Strain A Nitrilase25Not Detected75
Strain B Nitrile Hydratase/Amidase154045

Visualizations

degradation_pathways cluster_path1 Nitrilase Pathway cluster_path2 Nitrile Hydratase/Amidase Pathway parent This compound path1_product 4-(2-Morpholin-4-ylethoxy)benzoic acid parent->path1_product Nitrilase path2_intermediate 4-(2-Morpholin-4-ylethoxy)benzamide parent->path2_intermediate Nitrile Hydratase path2_product 4-(2-Morpholin-4-ylethoxy)benzoic acid path2_intermediate->path2_product Amidase

Caption: Potential degradation pathways of this compound.

experimental_workflow start Start: Microbial Culture/Enzyme Preparation incubation Incubation with This compound start->incubation sampling Time-course Sampling incubation->sampling quenching Reaction Quenching sampling->quenching analysis HPLC/LC-MS Analysis quenching->analysis data Data Interpretation analysis->data end End: Pathway Elucidation data->end

Caption: General experimental workflow for studying degradation.

References

Minimizing side reactions in the synthesis of morpholine-containing compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize common side reactions during the synthesis of morpholine-containing compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant over-alkylation (formation of quaternary ammonium salts) during my N-alkylation reaction with an alkyl halide. How can I favor mono-alkylation?

A1: Over-alkylation is a common issue when using reactive alkylating agents. Here are several strategies to promote mono-alkylation:

  • Control Stoichiometry: Use a molar excess of morpholine relative to the alkyl halide. This statistically favors the reaction of the alkyl halide with an unreacted morpholine molecule rather than the desired N-alkylated product. A 2 to 5-fold excess of morpholine is a good starting point.

  • Slow Addition: Add the alkyl halide slowly (e.g., via a syringe pump) to the reaction mixture. This keeps the instantaneous concentration of the alkylating agent low, reducing the likelihood of a second alkylation event.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) or an inorganic base like potassium carbonate (K₂CO₃)[1]. Stronger, more soluble bases can deprotonate the product more effectively, making it more nucleophilic and prone to over-alkylation.

  • Lower Temperature: Running the reaction at a lower temperature can help control the reaction rate and improve selectivity for the mono-alkylated product.

Q2: My reductive amination of a ketone with morpholine is sluggish and gives low yields. What can I do to improve this?

A2: Reductive amination with morpholine, a secondary amine, can be challenging due to the lower nucleophilicity of morpholine compared to primary amines and the stability of the ketone starting material.[2][3]

  • Optimize pH: The formation of the intermediate enamine or iminium ion is pH-dependent. For weakly basic amines like morpholine, slightly acidic conditions (pH 4-6) are often optimal to catalyze iminium ion formation without deactivating the amine. You can use acetic acid as a catalyst.

  • Water Removal: The condensation step to form the enamine/iminium ion produces water. Removing water, for example by using a Dean-Stark apparatus or adding molecular sieves, can drive the equilibrium towards the intermediate, improving the overall reaction rate.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for challenging reductive aminations.[4] It is milder than sodium cyanoborohydride (NaBH₃CN) and can be used in a one-pot procedure as it will not readily reduce the ketone starting material.[4]

  • Lewis Acid Catalysis: For particularly unreactive ketones, the addition of a Lewis acid like titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can activate the ketone towards nucleophilic attack by morpholine.[4][5]

Q3: I suspect N-oxide formation is occurring either during my reaction or workup. How can I prevent this and/or remove the N-oxide byproduct?

A3: Morpholine derivatives can be susceptible to oxidation to the corresponding N-oxide, especially in the presence of oxidizing agents or even air over prolonged periods.[6]

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen. This is particularly important for reactions that are heated for extended periods.

  • Avoid Strong Oxidants: Be mindful of reagents that can act as oxidants. If an oxidation is required elsewhere in the molecule, consider protecting the morpholine nitrogen or choosing a chemoselective oxidant.

  • Storage: Store sensitive morpholine-containing compounds as their salts (e.g., hydrochloride salt) or under an inert atmosphere to improve long-term stability and prevent aerial oxidation.[6]

  • Removal of N-Oxide: If N-oxide formation is unavoidable, it can often be reduced back to the parent amine. Common methods include treatment with triphenylphosphine (PPh₃) or by catalytic hydrogenation (e.g., H₂, Pd/C).

The table below compares the yield of N-methylmorpholine with and without optimized conditions that minimize side reactions like ring-opening.

ParameterNon-Optimal ConditionOptimal ConditionReference
Reaction N-methylation of morpholine with methanolN-methylation of morpholine with methanol[7]
Catalyst CuO–NiO/γ–Al₂O₃CuO–NiO/γ–Al₂O₃[7]
Temperature >220 °C220 °C[7][8]
Morpholine Conversion High95.3%[7]
N-Methylmorpholine Selectivity Decreased93.8%[7]
Major Side Reaction Ring-opening of morpholineMinimized[7][8]
Q4: During a reaction at high temperatures, I am observing byproducts that suggest the morpholine ring is opening. How can this be avoided?

A4: The morpholine ring can open under harsh conditions, particularly at elevated temperatures or in the presence of strong acids or certain catalysts.

  • Temperature Control: As demonstrated in studies on the N-alkylation of morpholine, temperatures exceeding an optimal point (e.g., >220 °C) can lead to a decrease in selectivity due to ring-opening reactions.[7][8] Carefully control the reaction temperature and determine the optimal range for your specific transformation.

  • Catalyst Choice: The choice of catalyst can influence the propensity for ring-opening. If you observe this side reaction, screen alternative catalysts known for milder activity.

  • Reaction Time: Minimize the reaction time at elevated temperatures. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction as soon as the starting material is consumed.

Experimental Protocols

Protocol 1: Optimized Reductive Amination of a Ketone with Morpholine

This protocol is for the synthesis of 4-(1-phenylethyl)morpholine from acetophenone and morpholine using sodium triacetoxyborohydride.

Materials:

  • Acetophenone

  • Morpholine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add acetophenone (1.0 mmol, 1 equiv.).

  • Dissolve the ketone in 1,2-dichloroethane (5 mL).

  • Add morpholine (1.2 mmol, 1.2 equiv.) to the solution, followed by glacial acetic acid (1.2 mmol, 1.2 equiv.).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv.) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(1-phenylethyl)morpholine.

Visualizations

Troubleshooting Workflow for Low Yield in N-Alkylation

This diagram outlines a logical approach to troubleshooting low yields in a morpholine N-alkylation reaction.

G start Low Yield in N-Alkylation Reaction check_sm Check Starting Material (SM) Purity start->check_sm sm_impure SM Impure check_sm->sm_impure purify_sm Purify SM and Repeat Reaction sm_impure->purify_sm Yes check_side_reactions Analyze Crude Mixture (TLC, LC-MS, NMR) sm_impure->check_side_reactions No side_reaction_type Identify Side Product(s) check_side_reactions->side_reaction_type over_alkylation Over-alkylation (Quaternary Salt) side_reaction_type->over_alkylation Quat. Salt unreacted_sm High Amount of Unreacted SM side_reaction_type->unreacted_sm SM Present other_byproduct Other Byproducts (e.g., Ring Opening) side_reaction_type->other_byproduct Other solution_over_alkylation 1. Increase Morpholine Excess 2. Slow Alkyl Halide Addition 3. Use Weaker Base (K₂CO₃) over_alkylation->solution_over_alkylation solution_unreacted_sm 1. Increase Temperature 2. Increase Reaction Time 3. Check Reagent Reactivity unreacted_sm->solution_unreacted_sm solution_other 1. Lower Temperature 2. Screen Solvents/Catalysts other_byproduct->solution_other

Caption: A troubleshooting decision tree for N-alkylation reactions.

General Experimental Workflow for Morpholine Synthesis

This diagram illustrates a typical sequence of operations for the synthesis and purification of a morpholine-containing compound.

G A 1. Reaction Setup (Glassware, Reagents, Solvent) B 2. Reaction (Stirring, Heating/Cooling, Inert Atmosphere) A->B C 3. Monitoring (TLC / LC-MS) B->C D 4. Workup (Quenching, Extraction, Washing) C->D E 5. Isolation (Drying, Concentration) D->E F 6. Purification (Column Chromatography, Recrystallization, or Distillation) E->F G 7. Characterization (NMR, MS, IR) F->G

Caption: Standard laboratory workflow for synthesis and purification.

PI3K/Akt Signaling Pathway Inhibition

Many kinase inhibitors, a cornerstone of modern drug development, contain a morpholine moiety. For instance, PI3K inhibitors like GDC-0941 (Pictilisib) feature a morpholine group which often enhances solubility and metabolic stability. This diagram shows the pathway they target.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt  P mTORC1 mTORC1 Akt->mTORC1  P Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Morpholine-Containing PI3K Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt pathway by a morpholine drug.

References

How to confirm the purity of 4-(2-Morpholin-4-ylethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the purity of 4-(2-Morpholin-4-ylethoxy)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for determining the purity of this compound?

A1: The primary techniques for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). A melting point determination can also serve as a preliminary indicator of purity.

Q2: What is the expected appearance of pure this compound?

A2: Pure this compound is expected to be a solid. A vendor of a similar compound, 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile, describes it as a colorless crystalline solid.

Q3: What are the key identifiers for this compound?

A3: The key identifiers are:

  • CAS Number: 34334-04-8[1]

  • Molecular Formula: C₁₃H₁₆N₂O₂[1]

  • Molecular Weight: 232.28 g/mol [1]

Q4: What potential impurities should I be aware of during the synthesis and analysis of this compound?

A4: Based on common synthetic routes, which likely involve the reaction of 4-hydroxybenzonitrile with a morpholine-containing alkylating agent (such as 4-(2-chloroethyl)morpholine), potential impurities could include:

  • Unreacted 4-hydroxybenzonitrile.

  • Unreacted 4-(2-chloroethyl)morpholine or related morpholine precursors.

  • Byproducts from side reactions, such as dimerization or degradation products.

  • Residual solvents used in the synthesis and purification.

Troubleshooting Guides

HPLC Analysis

Issue: No peak is observed for the main compound.

  • Possible Cause: Incorrect wavelength selection.

    • Troubleshooting: Ensure the UV detector is set to a wavelength where the benzonitrile chromophore has strong absorbance, typically around 254 nm.

  • Possible Cause: The compound has not eluted.

    • Troubleshooting: Increase the elution strength of the mobile phase (e.g., increase the proportion of the organic solvent like acetonitrile). Extend the run time.

  • Possible Cause: The compound is not soluble in the injection solvent.

    • Troubleshooting: Ensure the sample is fully dissolved in the mobile phase or a compatible solvent before injection.

Issue: Multiple peaks are observed.

  • Possible Cause: The sample is impure.

    • Troubleshooting: Identify the main product peak based on its expected retention time. The other peaks likely correspond to impurities.

  • Possible Cause: The compound is degrading on the column.

    • Troubleshooting: Use a milder mobile phase (e.g., adjust the pH if using a buffer). Ensure the column temperature is appropriate.

NMR Spectroscopy

Issue: Unexpected peaks are present in the ¹H or ¹³C NMR spectrum.

  • Possible Cause: Presence of impurities.

    • Troubleshooting: Compare the spectrum to the expected chemical shifts (see reference data below). Peaks corresponding to potential impurities (e.g., starting materials, solvents) should be identified.

  • Possible Cause: The sample is wet.

    • Troubleshooting: A broad peak, typically between 1.5 and 4.5 ppm in the ¹H NMR spectrum (depending on the solvent), may indicate the presence of water.

Issue: Peak splitting patterns are unclear.

  • Possible Cause: Poor shimming of the NMR magnet.

    • Troubleshooting: Re-shim the instrument to improve the magnetic field homogeneity.

  • Possible Cause: Low sample concentration.

    • Troubleshooting: Increase the sample concentration to improve the signal-to-noise ratio.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

While a specific validated method for this compound is not publicly available, the following general protocol can be used as a starting point for method development. A similar methodology has been successfully used for other morpholine-containing aromatic compounds.[2][3]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape) is recommended. A starting point could be a gradient from 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be useful to distinguish between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)
  • Technique: Electrospray ionization (ESI) is a suitable technique for this molecule.

  • Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with mass spectrometry, such as acetonitrile or methanol.

  • Analysis: Infuse the sample directly into the mass spectrometer or analyze the eluent from an HPLC separation. Obtain the full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number34334-04-8[1]
Molecular FormulaC₁₃H₁₆N₂O₂[1]
Molecular Weight232.28 g/mol [1]
Purity (Typical)95%[1]

Table 2: Expected ¹H NMR Chemical Shifts (Estimated based on related structures)

ProtonsMultiplicityApproximate Chemical Shift (ppm)
Aromatic (2H, ortho to -CN)Doublet7.5 - 7.7
Aromatic (2H, ortho to -O)Doublet6.9 - 7.1
-O-CH₂-Triplet4.1 - 4.3
-CH₂-N<Triplet2.8 - 3.0
Morpholine (-O-CH₂-)Triplet3.7 - 3.9
Morpholine (-N-CH₂-)Triplet2.5 - 2.7

Table 3: Expected ¹³C NMR Chemical Shifts (Estimated based on related structures)

CarbonApproximate Chemical Shift (ppm)
Quaternary (C-CN)103 - 105
Cyano (-CN)118 - 120
Aromatic (CH, ortho to -CN)133 - 135
Aromatic (CH, ortho to -O)114 - 116
Quaternary (C-O)161 - 163
-O-CH₂-66 - 68
-CH₂-N<57 - 59
Morpholine (-O-CH₂-)66 - 68
Morpholine (-N-CH₂-)53 - 55

Table 4: Expected Mass Spectrometry Data

IonExpected m/z
[M+H]⁺233.13
[M+Na]⁺255.11

Visualizations

Purity_Confirmation_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Sample HPLC HPLC Sample->HPLC Inject NMR NMR Sample->NMR Dissolve MS MS Sample->MS Infuse Purity_Assessment Purity_Assessment HPLC->Purity_Assessment Chromatogram Structure_Confirmation Structure_Confirmation NMR->Structure_Confirmation Spectra MS->Structure_Confirmation Mass Spectrum Final_Report Final_Report Purity_Assessment->Final_Report >95% Pure Structure_Confirmation->Final_Report Correct Structure

Caption: Workflow for the purity and identity confirmation of this compound.

Troubleshooting_Logic Start Start Unexpected_Peak Unexpected Peak in Spectrum? Start->Unexpected_Peak Check_Impurities Check for known impurities (starting materials, byproducts) Unexpected_Peak->Check_Impurities Yes No_Unexpected_Peak Sample is likely pure Unexpected_Peak->No_Unexpected_Peak No Check_Solvent Check for residual solvent peaks Check_Impurities->Check_Solvent No Match Impurity_Identified Impurity Identified Check_Impurities->Impurity_Identified Match Solvent_Identified Solvent Identified Check_Solvent->Solvent_Identified Match Unknown_Peak Investigate Unknown Peak (e.g., MS/MS, 2D NMR) Check_Solvent->Unknown_Peak No Match

Caption: Troubleshooting logic for unexpected peaks in analytical spectra.

References

Addressing cytotoxicity of benzonitrile compounds in non-cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering cytotoxicity with benzonitrile compounds in non-cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of benzonitrile-induced cytotoxicity in non-cancer cell lines?

A1: The mechanism of toxicity for benzonitrile compounds can be complex and is not fully elucidated for all derivatives. Historically, the toxicity of organic nitriles was attributed to their potential to decompose into cyanide ions, which inhibit mitochondrial respiration by binding to cytochrome c oxidase[1]. However, for benzonitrile itself, the major metabolic pathway is aromatic hydroxylation to cyanophenols, and hydrogen cyanide is not considered a metabolite[2]. Some benzonitrile derivatives used as herbicides are known to be highly cytotoxic to hepatic cell lines[3]. Additionally, related compounds like benzotriazole derivatives have been shown to induce cytotoxicity by increasing reactive oxygen species (ROS), leading to oxidative stress and mitochondrial damage[4]. Therefore, cytotoxicity may result from multiple mechanisms, including oxidative stress, rather than solely cyanide release.

Q2: Why am I observing cytotoxicity in my non-cancer cell line when the benzonitrile compound is intended for cancer cells?

A2: Many cytotoxic agents do not have perfect specificity for cancer cells. While some compounds show selective toxicity, others can affect both cancerous and non-cancerous cells because they target fundamental cellular processes common to both, such as mitochondrial function or cell division[5][6]. Studies on some benzopyranone derivatives, for example, have shown cytotoxicity in both normal (LL47) and cancerous (A549) lung cell lines, raising concerns about side effects on normal cells[7][8]. The degree of selectivity can be expressed as a selectivity index (SI), which is the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line[9]. A low SI indicates a lack of specificity.

Q3: At what concentration should I expect to see cytotoxic effects from benzonitrile compounds?

A3: The cytotoxic concentration can vary widely depending on the specific benzonitrile derivative, the cell line used, and the duration of exposure. For example, in one study, various benzopyranone derivatives showed 50% lethal dose (LD50) values in normal lung (LL47) cells ranging from 8.75 µM to 34.6 µM after 48 hours of treatment[7][8]. Another study found that for certain hydrazone and oxadiazole derivatives, the IC50 values on non-cancerous MRC-5 lung fibroblasts were as high as 86.96 µM[10]. It is crucial to perform a dose-response experiment for your specific compound and cell line to determine the relevant concentration range.

Q4: How can I assess if my benzonitrile compound is causing genotoxicity?

A4: The Comet assay is a sensitive method for detecting DNA damage and has been successfully used to evaluate the genotoxicity of benzonitrile. Studies have shown that benzonitrile can induce DNA damage in human lymphocytes and HepG2 cells, as measured by the Comet assay[11][12]. This assay allows for the visualization and quantification of DNA fragmentation in individual cells.

Troubleshooting Guide

Problem 1: High cell death observed even at the lowest concentrations of my benzonitrile compound.

Possible Cause Suggested Solution
High Compound Potency: The specific derivative may be highly potent against your chosen cell line.Perform a wider dose-response curve, starting from nanomolar or very low micromolar concentrations to accurately determine the IC50 value.
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be causing cytotoxicity, especially at higher final concentrations.[13]Ensure the final solvent concentration in the culture medium is consistent across all wells (including vehicle controls) and does not exceed a non-toxic level (typically <0.5% for DMSO)[14]. Run a vehicle-only control to assess solvent toxicity.
Compound Instability: The compound may be degrading in the culture medium into a more toxic substance.Check the stability of your compound under experimental conditions (37°C, 5% CO2). Consider using freshly prepared solutions for each experiment.
Cell Line Sensitivity: The non-cancer cell line you are using may be particularly sensitive to this class of compounds.Test the compound on a different, more robust non-cancer cell line to see if the effect is universal or cell-type specific.

Problem 2: Inconsistent or non-reproducible results from my cytotoxicity assay (e.g., MTT, LDH).

Possible Cause Suggested Solution
Compound Interference with Assay: The benzonitrile compound may directly react with the assay reagents. For example, it could reduce the MTT reagent non-enzymatically or inhibit the LDH enzyme.Run a cell-free control where the compound is added to the assay reagents in media to check for direct chemical interference. If interference is detected, switch to an alternative assay that measures a different endpoint (e.g., crystal violet for cell number, or a live/dead fluorescent stain)[15].
Variable Seeding Density: Inconsistent initial cell numbers will lead to variability in the final readout.Ensure a homogenous single-cell suspension before seeding. Calibrate your cell counting method (e.g., hemocytometer with trypan blue)[15]. Allow cells to adhere and stabilize for 24 hours before adding the compound.
Edge Effects on Assay Plates: Wells on the perimeter of the plate can be prone to evaporation, leading to altered compound concentrations and skewed results.Avoid using the outer wells of the assay plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity.
Incomplete Dissolution of Formazan Crystals (MTT Assay): If the formazan crystals are not fully dissolved, the absorbance reading will be artificially low.[14]Ensure complete dissolution by adding an appropriate solubilizing agent (like DMSO or a specialized solution) and allowing sufficient time for incubation with gentle mixing before reading the plate.[14]

Problem 3: My cells show morphological signs of stress (e.g., rounding, detachment), but viability assays show minimal cytotoxicity.

Possible Cause Suggested Solution
Cytostatic vs. Cytotoxic Effect: The compound may be inhibiting cell proliferation (cytostatic) rather than directly killing the cells (cytotoxic). Assays like MTT measure metabolic activity, which can decrease in non-proliferating cells without immediate cell death.Use an assay that directly counts cell numbers (e.g., crystal violet staining or automated cell counting) to distinguish between cytostatic and cytotoxic effects. Analyze the cell cycle using flow cytometry to check for cell cycle arrest.[7]
Delayed Cytotoxicity: The chosen time point for the assay may be too early to detect significant cell death.Perform a time-course experiment, measuring cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours) to capture the full effect of the compound.[15]
Induction of Apoptosis: Early apoptotic events may not be detected by membrane integrity assays like LDH release.Use an assay specific for apoptosis, such as Annexin V/Propidium Iodide staining followed by flow cytometry, to detect early and late apoptotic cells.

Data on Benzonitrile Compound Cytotoxicity

Table 1: Cytotoxicity of Benzonitrile Derivatives in Non-Cancerous Cell Lines

Compound ClassCompoundCell LineCell TypeAssayExposure TimeIC50 / LD50 (µM)Reference
BenzopyranoneDerivative 5 (diethylaminoethoxy side chain)LL47Normal LungCrystal Violet48 h16.7[7][8]
BenzopyranoneDerivative 6 (dimethylaminoethoxy side chain)LL47Normal LungCrystal Violet48 h20.4[7][8]
BenzopyranoneDerivative 7 (morpholinoethoxy side chain)LL47Normal LungCrystal Violet48 h34.6[7][8]
BenzopyranoneDerivative 8 (piperidinylethoxy side chain)LL47Normal LungCrystal Violet48 h15.4[7][8]
BenzopyranoneDerivative 9 (pyrrolidinylethoxyl side chain)LL47Normal LungCrystal Violet48 h8.75[7][8]
HydrazoneDerivative 1dMRC-5Lung FibroblastNot Specified48 h44.66[10]
HydrazoneDerivative 1eMRC-5Lung FibroblastNot Specified48 h86.96[10]
1,3,4-OxadiazoleDerivative 2lMRC-5Lung FibroblastNot Specified48 h51.87[10]
HerbicideBromoxynilHEK293TKidneyMTT, LDH24 hHigh Toxicity[3]
HerbicideChloroxynilHEK293TKidneyMTT, LDH24 hHigh Toxicity[3]
HerbicideIoxynilHEK293TKidneyMTT, LDH24 hHigh Toxicity[3]

Table 2: Genotoxicity of Benzonitrile in Human Cell Lines

CompoundCell LineAssayConcentration RangeResultReference
BenzonitrileHuman LymphocytesComet Assay50 - 250 µMConcentration-dependent DNA damage[11]
BenzonitrileHepG2Comet Assay50 - 400 µMSignificant DNA damage at 400 µM[11]

Experimental Protocols & Methodologies

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the benzonitrile compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., medium with DMSO) and untreated controls.[14]

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[14]

  • Solubilization: Carefully remove the supernatant. Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

  • Measurement: Measure the optical density (absorbance) at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[15]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol.

  • Controls: Include the following controls: untreated cells (spontaneous LDH release), vehicle controls, and a maximum LDH release control (cells lysed with a detergent like Triton™ X-100 to achieve 100% cytotoxicity)[15].

  • Sample Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well without disturbing the cells.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Measurement: Measure the absorbance according to the assay kit's specifications (e.g., 490 nm).

  • Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.

Comet Assay (Alkaline Single Cell Gel Electrophoresis)

This method detects DNA strand breaks in individual cells.

Protocol:

  • Cell Preparation: After treating the cells with the benzonitrile compound, harvest them and prepare a single-cell suspension (e.g., 2.5 x 10^5 cells/mL) in PBS.[11]

  • Embedding in Agarose: Mix a small volume of the cell suspension (e.g., 10 µL) with low melting point agarose (e.g., 75 µL of 0.5% w/v) and pipette the mixture onto a pre-coated microscope slide.[11]

  • Cell Lysis: Immerse the slides in a cold lysing solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nucleoids.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA (fragments) will migrate away from the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. Analyze the images with specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).[12]

Visualizations: Pathways and Workflows

Potential Mechanisms of Benzonitrile Cytotoxicity

G cluster_compound Benzonitrile Compound cluster_cell Non-Cancer Cell bn Benzonitrile Compound ros ↑ Reactive Oxygen Species (ROS) bn->ros Induction hydroxylation Aromatic Hydroxylation bn->hydroxylation Metabolism cyanide Cyanide Release (Disputed for Benzonitrile) bn->cyanide mito Mitochondrion apoptosis Apoptosis mito->apoptosis ox_stress Oxidative Stress ros->ox_stress ox_stress->mito Damage dna_damage DNA Damage (Genotoxicity) ox_stress->dna_damage dna_damage->apoptosis cell_death Cell Death apoptosis->cell_death cytochrome Inhibition of Cytochrome C Oxidase cyanide->cytochrome cytochrome->mito Dysfunction G start Start seed Seed non-cancer cells in 96-well plate start->seed adhere Incubate 24h for cell adherence seed->adhere prepare Prepare serial dilutions of benzonitrile compound adhere->prepare treat Treat cells with compound (include controls) adhere->treat prepare->treat incubate Incubate for desired duration (e.g., 24-72h) treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT, LDH, etc.) incubate->assay read Measure signal (e.g., absorbance) assay->read analyze Analyze Data: Calculate % Viability / Cytotoxicity, Determine IC50 read->analyze end End analyze->end G q1 High cytotoxicity observed at all concentrations? q2 Is the vehicle control also toxic? q1->q2 Yes q3 Is the compound known to be highly potent? q1->q3 No q2->q3 No a1 Reduce solvent concentration. Use <0.5% DMSO. q2->a1 Yes a2 Perform wider dose-response, starting at lower (nM) range. q3->a2 Yes a3 Consider testing on a different, more robust cell line. q3->a3 No a4 Issue is likely compound-specific toxicity. q3->a4

References

Technical Support Center: 4-(2-Morpholin-4-ylethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential hygroscopicity issues associated with 4-(2-Morpholin-4-ylethoxy)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for this compound?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment. For a pharmaceutical compound like this compound, this can be a significant concern as it can lead to physical and chemical changes.[1][2] Moisture uptake can affect critical quality attributes such as crystal structure, particle size, powder flow, compaction properties, and chemical stability, potentially impacting the final drug product's efficacy and shelf-life.[3][4]

Q2: What chemical features of this compound might contribute to its potential hygroscopicity?

A2: The molecular structure of this compound contains polar functional groups, including the morpholine ring with its ether linkage and the nitrile group. These groups are capable of forming hydrogen bonds with water molecules, which can contribute to moisture sorption.

Q3: How can I determine if my batch of this compound is hygroscopic?

A3: Several analytical techniques can be used to assess the hygroscopicity of your material. The most common methods include Dynamic Vapor Sorption (DVS), Thermogravimetric Analysis (TGA), and Karl Fischer Titration.[] These methods can quantify the amount of water absorbed at different relative humidity (RH) levels.

Q4: What are the different classifications of hygroscopicity?

A4: Based on the extent of moisture uptake, materials can be classified into categories such as non-hygroscopic, slightly hygroscopic, hygroscopic, and very hygroscopic. Deliquescent materials represent an extreme case where they absorb enough moisture to dissolve. These classifications help in risk assessment and handling strategy development.[]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments due to the hygroscopicity of this compound.

Issue 1: Poor Powder Flow and Caking

Symptoms:

  • The powder does not flow freely from containers or hoppers.

  • Clumps or aggregates are observed in the powder.

  • Difficulty in achieving uniform die filling during tableting.

Root Cause:

  • Moisture absorption on the surface of the particles increases inter-particle attractive forces, leading to poor flowability and caking.[3][4]

Solutions:

  • Control Environmental Humidity: Handle the compound in a low-humidity environment, such as a glove box or a room with controlled relative humidity.

  • Drying: Dry the material in a vacuum oven at an appropriate temperature before use. Ensure the temperature is below the compound's melting or decomposition point.

  • Use of Glidants: Incorporate a glidant (e.g., colloidal silicon dioxide) into the formulation to improve powder flow.

  • Packaging: Store the compound in well-sealed containers with desiccants.[3]

Issue 2: Inconsistent Assay Results or Degradation

Symptoms:

  • Variable potency or purity results between different samples or over time.

  • Appearance of new peaks in chromatograms, indicating degradation products.

Root Cause:

  • Absorbed water can act as a plasticizer, increasing molecular mobility and promoting chemical degradation (e.g., hydrolysis of the nitrile group).

  • The presence of water can also facilitate reactions with excipients.

Solutions:

  • Strict Moisture Control: As with flow issues, stringent control of humidity during storage and handling is crucial.[1][2]

  • Stability Studies: Conduct stability studies at various humidity and temperature conditions to understand the degradation pathways.

  • Excipient Compatibility: Perform excipient compatibility studies to identify any interactions that are promoted by the presence of moisture.

  • Protective Packaging: Utilize packaging with a high moisture barrier.[3]

Issue 3: Changes in Solid-State Properties (e.g., Crystal Form)

Symptoms:

  • Changes in the X-ray powder diffraction (XRPD) pattern.

  • Alterations in dissolution rate or bioavailability.

Root Cause:

  • Moisture can induce a transition from one polymorphic form to another or lead to the formation of a hydrate. Crystalline materials' hygroscopicity is closely related to their crystal form and lattice energy.[]

Solutions:

  • Solid-State Characterization: Regularly monitor the solid-state properties of the material using techniques like XRPD and Differential Scanning Calorimetry (DSC).

  • Formulation Strategies: Consider formulation approaches that stabilize the desired solid form, such as co-crystallization or the use of specific excipients.[3]

  • Controlled Crystallization: Develop a crystallization process that produces a stable, non-hygroscopic crystalline form if possible.

Data Presentation

The following tables present hypothetical data to illustrate how to report findings from hygroscopicity studies of this compound.

Table 1: Dynamic Vapor Sorption (DVS) Analysis Results

Relative Humidity (%)% Weight Change (Sorption)% Weight Change (Desorption)
00.000.15
100.120.25
200.250.38
300.400.52
400.650.78
500.951.10
601.501.75
702.803.10
804.504.90
907.20-

Table 2: Hygroscopicity Classification (Based on European Pharmacopoeia)

Classification% Weight Gain (at 25°C and 80% RH after 24h)
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient water is absorbed to form a liquid

Based on the hypothetical DVS data, this compound would be classified as Hygroscopic .

Experimental Protocols

Protocol 1: Determination of Hygroscopicity by Dynamic Vapor Sorption (DVS)

Objective: To quantify the moisture sorption and desorption characteristics of this compound at various relative humidity (RH) levels.

Methodology:

  • Accurately weigh approximately 10-20 mg of the sample into a DVS sample pan.

  • Load the sample into the DVS instrument.

  • Dry the sample under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹).

  • Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable weight is reached.

  • Once the maximum RH is reached, decrease the RH in a similar stepwise manner back to 0% to measure desorption.

  • Plot the percentage change in mass against the RH to generate a sorption-desorption isotherm.

Protocol 2: Water Content Determination by Karl Fischer Titration

Objective: To determine the absolute water content of a sample of this compound.

Methodology:

  • Standardize the Karl Fischer reagent with a known amount of water or a water standard.

  • Accurately weigh a suitable amount of the test sample and introduce it into the titration vessel containing a stirred solvent (e.g., anhydrous methanol).

  • Titrate the sample with the standardized Karl Fischer reagent to the electrometric endpoint.

  • Calculate the water content of the sample as a percentage. This method is particularly useful for determining the initial water content before and after storage under specific humidity conditions.

Visualizations

experimental_workflow cluster_assessment Hygroscopicity Assessment cluster_analysis Data Analysis and Classification cluster_mitigation Mitigation Strategy start Receive Sample of This compound dvs Dynamic Vapor Sorption (DVS) start->dvs kf Karl Fischer Titration start->kf tga Thermogravimetric Analysis (TGA) start->tga xrd X-Ray Powder Diffraction (XRPD) start->xrd analyze Analyze Sorption Isotherm and Water Content dvs->analyze kf->analyze tga->analyze classify Classify Hygroscopicity analyze->classify strategy Develop Handling and Storage Strategy classify->strategy formulation Formulation Adjustments strategy->formulation packaging Select Appropriate Packaging strategy->packaging

Caption: Experimental workflow for assessing and mitigating hygroscopicity.

troubleshooting_logic cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation problem Observed Issue (e.g., Caking, Degradation) check_humidity Check Storage and Handling Conditions problem->check_humidity analyze_sample Analyze Sample for Moisture Content (KF) problem->analyze_sample check_solid_state Check Solid State (XRPD, DSC) problem->check_solid_state control_env Implement Humidity Control check_humidity->control_env dry_material Dry Material Before Use analyze_sample->dry_material adjust_formulation Adjust Formulation (e.g., add glidant) check_solid_state->adjust_formulation improve_packaging Improve Packaging (e.g., add desiccant) control_env->improve_packaging

Caption: Troubleshooting logic for hygroscopicity-related issues.

References

Technical Support Center: Large-Scale Synthesis of 4-(2-Morpholin-4-ylethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the large-scale synthesis of 4-(2-Morpholin-4-ylethoxy)benzonitrile. The information is tailored for researchers, scientists, and drug development professionals engaged in scaling up this synthetic process.

Troubleshooting Guide

The large-scale synthesis of this compound is typically achieved via a Williamson ether synthesis, which, while robust, can present challenges when scaling up. Below is a guide to troubleshoot common issues that may arise during production.

Diagram of the General Synthetic Workflow:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-cyanophenol 4-cyanophenol Reaction_Vessel Reaction at Elevated Temperature 4-cyanophenol->Reaction_Vessel N-(2-chloroethyl)morpholine N-(2-chloroethyl)morpholine N-(2-chloroethyl)morpholine->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Crystallization Crystallization Extraction->Crystallization Final_Product This compound Crystallization->Final_Product

Caption: General workflow for the synthesis of this compound.

Issue Potential Causes Recommended Solutions & Experimental Protocols
Low Yield of Desired Product 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Side reactions: Predominance of elimination over substitution, especially at higher temperatures.[1] 3. Poor quality of starting materials: Presence of moisture or impurities in 4-cyanophenol, N-(2-chloroethyl)morpholine, or solvent.1. Reaction Optimization: - Protocol: Monitor the reaction progress by HPLC or TLC. If the reaction stalls, consider incrementally increasing the temperature by 5-10 °C or extending the reaction time. A typical starting point is heating to 85-100 °C in DMF.[2][3] 2. Minimizing Side Reactions: - Protocol: Maintain the reaction temperature as low as feasible to favor the S(_N)2 reaction.[1][4] Consider using an alkylating agent with a better leaving group than chloride (e.g., bromide or a sulfonate ester) to potentially lower the required reaction temperature.[4] 3. Quality Control of Starting Materials: - Protocol: Ensure starting materials are anhydrous. Dry 4-cyanophenol and the base (e.g., K₂CO₃) in an oven before use. Use a dry, high-purity solvent like DMF.
High Levels of Impurities 1. Unreacted 4-cyanophenol: Incomplete reaction or sub-stoichiometric use of the alkylating agent. 2. N-vinylmorpholine: Formation due to base-catalyzed elimination of N-(2-chloroethyl)morpholine.[1] 3. Dimerization or polymerization products: Possible at higher temperatures or with incorrect stoichiometry.1. Stoichiometry Adjustment: - Protocol: Use a slight excess (1.1-1.2 equivalents) of N-(2-chloroethyl)morpholine to ensure complete conversion of 4-cyanophenol. 2. Control of Elimination: - Protocol: As with low yield, careful temperature control is critical. A lower reaction temperature will disfavor the E2 elimination pathway.[4][5] 3. Purification Strategy: - Protocol: Develop a robust crystallization procedure. The crude product can be dissolved in a suitable solvent (e.g., ethanol, isopropanol) and allowed to crystallize. Washing the filtered solid with a cold solvent can remove more soluble impurities. For instance, recrystallization from ethanol has been reported for a similar compound.[6]
Poor Filterability or Difficult Isolation 1. Oily product: The product may not crystallize well from the reaction mixture or chosen crystallization solvent. 2. Fine particle size: Rapid crystallization can lead to fine needles that are difficult to filter and wash.1. Solvent Screening for Crystallization: - Protocol: Screen a variety of solvents and solvent mixtures to find conditions that yield a well-defined crystalline solid. Anti-solvent crystallization can also be effective. 2. Controlled Crystallization: - Protocol: Implement controlled cooling during crystallization. A slower cooling rate generally promotes the growth of larger crystals. Seeding the solution with a small amount of pure product can also aid in obtaining a better crystal form.
Discoloration of Final Product 1. Air oxidation: Phenolic starting material or product may be susceptible to oxidation, especially at elevated temperatures in the presence of base. 2. Solvent degradation: High reaction temperatures can lead to the degradation of solvents like DMF, forming colored impurities.1. Inert Atmosphere: - Protocol: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Temperature Control and Solvent Choice: - Protocol: Avoid excessive heating. If solvent degradation is suspected, consider alternative high-boiling point aprotic polar solvents such as DMSO or acetonitrile.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a large scale?

A1: The most prevalent method is the Williamson ether synthesis. This involves the reaction of 4-cyanophenol with an N-(2-haloethyl)morpholine, typically N-(2-chloroethyl)morpholine, in the presence of a base.[1][7] The 4-cyanophenol is deprotonated by the base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the morpholine derivative in an S(_N)2 reaction.[1][4]

Q2: What are the critical process parameters to control during the scale-up of this synthesis?

A2: The critical parameters to monitor and control are:

  • Temperature: This is crucial for controlling the competition between the desired S(_N)2 reaction and the E2 elimination side reaction.[1]

  • Purity of Reactants and Solvents: Water content can significantly impact the reaction by hydrolyzing the alkylating agent and deactivating the base.

  • Stoichiometry: The molar ratio of the reactants needs to be carefully controlled to ensure complete conversion and minimize side products.

  • Mixing: Efficient mixing is essential on a large scale to ensure uniform temperature and concentration throughout the reactor, preventing localized "hot spots" that can lead to side reactions.

Diagram of Competing Reaction Pathways:

Competing_Pathways Reactants 4-Cyanophenoxide + N-(2-chloroethyl)morpholine SN2_Product This compound (Desired Product) Reactants->SN2_Product SN2 Pathway (Favored by lower temp.) E2_Product N-vinylmorpholine (Side Product) Reactants->E2_Product E2 Pathway (Favored by higher temp.)

Caption: Competing SN2 and E2 pathways in the synthesis.

Q3: Which bases are typically used for this reaction at an industrial scale?

A3: Inorganic bases are generally preferred for large-scale synthesis due to their lower cost, ease of handling, and straightforward removal during work-up. Potassium carbonate (K₂CO₃) is a common choice.[3][6] Other options include sodium carbonate (Na₂CO₃) or potassium hydroxide (KOH). The choice of base can influence the reaction rate and selectivity.

Q4: What are the recommended solvents for this synthesis?

A4: Polar aprotic solvents are typically used to facilitate the S(_N)2 reaction. N,N-Dimethylformamide (DMF) is a common choice due to its high boiling point and ability to dissolve the reactants.[3] Other suitable solvents include dimethyl sulfoxide (DMSO) and acetonitrile.[5] The choice of solvent can affect the reaction rate and the solubility of the starting materials and product.

Q5: What are the common impurities that need to be monitored in the final product?

A5: The key impurities to monitor include:

  • Unreacted 4-cyanophenol.

  • N-vinylmorpholine, arising from the elimination side reaction.

  • Residual solvent (e.g., DMF).

  • Salts formed from the base and the leaving group (e.g., KCl).

Analytical methods such as HPLC, GC, and NMR spectroscopy are essential for quantifying these impurities and ensuring the final product meets the required specifications.

References

Technical Support Center: 4-(2-Morpholin-4-ylethoxy)benzonitrile Solid Form Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the solid forms of 4-(2-Morpholin-4-ylethoxy)benzonitrile. The information aims to help prevent and control polymorphism during crystallization and manufacturing processes.

Frequently Asked Questions (FAQs)

Q1: What is polymorphism and why is it a concern for this compound?

Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice.[1][2] These different forms, or polymorphs, of an active pharmaceutical ingredient (API) like this compound can exhibit different physicochemical properties, including:

  • Solubility and Dissolution Rate: This can directly impact the bioavailability of the drug.[3][4]

  • Stability: One polymorph may be more thermodynamically stable than another. Metastable forms can convert to a more stable form over time, which can affect the drug product's shelf life and efficacy.[4]

  • Mechanical Properties: Properties like tabletability and flowability can vary between polymorphs, posing challenges during formulation and manufacturing.[1]

Unexpected polymorphic transformations during development or manufacturing can lead to batch failures and compromised product quality. Therefore, understanding and controlling the polymorphism of this compound is crucial for ensuring consistent product performance and safety.[5]

Q2: Have different polymorphic forms of this compound been reported?

While specific polymorphic forms of this compound are not extensively documented in publicly available literature, it is common for APIs with its structural features (e.g., flexibility in the ethoxy-morpholine side chain and the polar benzonitrile group) to exhibit polymorphism. Therefore, a thorough polymorph screen is a critical step in its development.

Q3: What factors can influence the polymorphic outcome during the crystallization of this compound?

Several factors can influence which polymorphic form of this compound is obtained during crystallization. These include:

  • Solvent System: The polarity of the solvent, its ability to form hydrogen bonds, and its interaction with the solute can all affect which polymorph nucleates and grows.

  • Temperature: The temperature at which crystallization occurs, as well as the cooling rate, can be critical. Some polymorphs may be stable only within a specific temperature range.[6]

  • Supersaturation: The level of supersaturation can influence the nucleation rate of different polymorphs.

  • Impurities: The presence of impurities can sometimes inhibit the formation of one polymorph while promoting another.

  • Mechanical Stress: Grinding, milling, and compression can induce polymorphic transformations.[5]

Troubleshooting Guide

Problem 1: Inconsistent analytical results (e.g., DSC, PXRD) between batches of this compound.

  • Possible Cause: The presence of different polymorphs or a mixture of polymorphs in different batches.

  • Troubleshooting Steps:

    • Comprehensive Characterization: Analyze each batch using a combination of techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Infrared (IR) or Raman spectroscopy to identify the solid form(s) present.

    • Review Crystallization Protocol: Carefully examine the crystallization records for each batch, looking for any deviations in solvent, temperature, cooling rate, or agitation.

    • Perform a Polymorph Screen: If not already done, conduct a systematic polymorph screen to identify all accessible solid forms of this compound.

Problem 2: The obtained crystalline form of this compound has poor solubility.

  • Possible Cause: You may have crystallized the most thermodynamically stable but least soluble polymorph.[7]

  • Troubleshooting Steps:

    • Explore Metastable Forms: Design crystallization experiments to deliberately target metastable polymorphs, which are often more soluble.[4] This can be achieved by using rapid cooling, high supersaturation, or specific solvent systems.

    • Conduct Slurry Conversion Studies: Perform slurry experiments to determine the relative stability of the different polymorphs. This involves stirring a mixture of polymorphs in a solvent and monitoring the solid form over time to see which form predominates.

    • Consider Salt Formation or Co-crystals: If the freebase polymorphs do not have the desired properties, exploring the formation of salts or co-crystals of this compound could be a viable strategy to improve solubility.

Data Presentation: Hypothetical Polymorphic Forms of this compound

The following tables present hypothetical data for two polymorphic forms of this compound for illustrative purposes.

Table 1: Thermal Properties of Hypothetical Polymorphs

PropertyForm IForm II
Melting Point (DSC)125 °C115 °C
Enthalpy of Fusion35 J/g28 J/g
Thermodynamic RelationshipStable FormMetastable Form

Table 2: Solubility of Hypothetical Polymorphs in Ethanol at 25 °C

PolymorphSolubility (mg/mL)
Form I5.2
Form II9.8

Experimental Protocols

Protocol 1: Differential Scanning Calorimetry (DSC) for Polymorph Characterization

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, from room temperature to a temperature above the highest expected melting point (e.g., 150 °C).

  • Data Analysis: Analyze the resulting heat flow curve to identify thermal events such as melting endotherms or solid-solid transitions.

Protocol 2: Powder X-ray Diffraction (PXRD) for Polymorph Identification

  • Sample Preparation: Gently grind the crystalline sample to a fine powder using a mortar and pestle. Pack the powder into a sample holder.

  • Instrument Setup: Place the sample holder in the PXRD instrument.

  • Data Collection: Collect the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) using Cu Kα radiation.

  • Data Analysis: Compare the positions and intensities of the diffraction peaks to known patterns of different polymorphs to identify the form(s) present in the sample.

Protocol 3: Slurry Conversion Study for Determining Relative Stability

  • Preparation: Prepare a saturated solution of this compound in a selected solvent (e.g., ethanol).

  • Slurry Formation: Add an excess of a physical mixture of the known polymorphs (e.g., Form I and Form II) to the saturated solution to create a slurry.

  • Equilibration: Stir the slurry at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-72 hours).

  • Sampling and Analysis: Periodically withdraw small aliquots of the solid from the slurry, filter, and dry them. Analyze the solid form using PXRD or another suitable technique to monitor the conversion of the metastable form to the stable form.

Visualizations

experimental_workflow cluster_screening Polymorph Screening cluster_characterization Characterization cluster_stability Stability Assessment cluster_selection Form Selection start Start with Amorphous or Crude this compound crystallization Crystallization from Various Solvents (Varying Polarity and H-bonding) start->crystallization conditions Vary Crystallization Conditions (Cooling Rate, Temperature, Evaporation) crystallization->conditions stress Apply Mechanical Stress (Grinding, Compression) conditions->stress pxrd Powder X-ray Diffraction (PXRD) stress->pxrd dsc Differential Scanning Calorimetry (DSC) pxrd->dsc tga Thermogravimetric Analysis (TGA) dsc->tga spectroscopy IR/Raman Spectroscopy tga->spectroscopy microscopy Hot-Stage Microscopy spectroscopy->microscopy slurry Slurry Conversion Studies microscopy->slurry storage Long-Term Storage Stability (Varying T and RH) slurry->storage selection Select Optimal Polymorph for Development storage->selection decision_tree start Goal: Obtain a Specific Polymorph of This compound q1 Is the desired polymorph the most thermodynamically stable form? start->q1 stable_method Use Slow Crystallization Method: - Slow Cooling - Slow Evaporation - Slurry in a suitable solvent q1->stable_method Yes metastable_method Use Rapid Crystallization Method: - Fast Cooling (Crash Cooling) - Use of Anti-solvent - Spray Drying q1->metastable_method No q2 Is seeding with the desired polymorph possible? stable_method->q2 metastable_method->q2 seed Introduce seed crystals of the desired polymorph during crystallization. q2->seed Yes no_seed Carefully control nucleation and growth by optimizing: - Solvent - Supersaturation - Temperature Profile q2->no_seed No end Verify Polymorphic Form using PXRD and DSC seed->end no_seed->end

References

Dose-response curve issues with 4-(2-Morpholin-4-ylethoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 4-(2-Morpholin-4-ylethoxy)benzonitrile. The following information is designed to help address common issues encountered during in vitro experiments, particularly concerning dose-response curves.

Frequently Asked Questions (FAQs) & Troubleshooting

1. My dose-response curve for this compound is flat or shows no effect.

A flat dose-response curve suggests that the compound is not producing the expected biological response in your assay system.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Compound Insolubility - Visually inspect the compound in your prepared media for precipitation. - Perform a solubility test in your specific assay buffer. - Consider using a different solvent for your stock solution (e.g., DMSO, ethanol), ensuring the final concentration in the assay does not exceed cytotoxic levels (typically <0.5%).
Incorrect Concentration Range - The concentrations tested may be too low to elicit a response. Consult any available literature on similar compounds for guidance on effective concentration ranges. - Perform a wider range of serial dilutions (e.g., from nanomolar to high micromolar) to identify the active range.
Compound Inactivity in the Specific Assay - Verify the biological target of the compound and ensure it is present and active in your chosen cell line or assay system. - Consider that the compound may not be active against the specific isoform or variant of the target in your system.
Cell Health and Passage Number - Ensure cells are healthy, viable, and within an appropriate passage number range, as high passage numbers can lead to altered cellular responses.[1][2] - Perform a cell viability assay in parallel with your functional assay to rule out cytotoxicity.
Assay Timing - The incubation time with the compound may be too short or too long to observe an effect. Optimize the treatment duration.[1][2]

2. I am observing a biphasic or U-shaped dose-response curve.

A non-monotonic dose-response curve, such as a biphasic or U-shaped curve, can indicate complex biological or experimental phenomena.[3]

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Off-Target Effects - At higher concentrations, the compound may be interacting with other targets, leading to an opposing effect. - Profile the compound against a panel of related targets to identify potential off-target activities.
Cytotoxicity at High Concentrations - High concentrations of the compound may be inducing cell death, which can confound the results of a functional assay. - Run a cytotoxicity assay (e.g., MTS or CellTiter-Glo®) with the same concentrations and incubation times to assess cell viability.
Compound Aggregation - At higher concentrations, the compound may form aggregates that can interfere with the assay readout or have different biological activity. - Use dynamic light scattering (DLS) to assess the aggregation state of the compound at various concentrations.
Dual Agonist/Antagonist Activity - The compound may act as an agonist at low concentrations and an antagonist at high concentrations, or vice versa, on the same or different receptors.[3]

3. There is high variability between my replicates.

High variability can obscure the true dose-response relationship and make it difficult to determine key parameters like EC50 or IC50.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding - Ensure a homogenous cell suspension and use calibrated pipettes to seed cells evenly across the microplate.[1][2] - Avoid edge effects by not using the outer wells of the plate or by filling them with sterile buffer.
Pipetting Errors - Use calibrated pipettes and proper pipetting techniques, especially for serial dilutions. - Prepare a master mix of the compound dilutions to add to the wells to minimize pipetting variability.
Microplate Reader Settings - Optimize the microplate reader settings, such as gain, focal height, and the number of flashes, for your specific assay to improve the signal-to-noise ratio.[4] - If using adherent cells, consider a bottom-reading mode on your plate reader.[4]
Uneven Distribution of Adherent Cells - Allow plates to sit at room temperature for a short period after seeding to allow for even cell settling before placing them in the incubator. - Use well-scanning features on your microplate reader to obtain a more representative reading from each well.[4]

Experimental Protocols

Hypothetical Kinase Inhibition Assay Protocol

This protocol is a general guideline for assessing the inhibitory activity of this compound on a putative target kinase in a cell-based assay.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in the appropriate growth medium.

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution to create a range of working concentrations.

    • Dilute the working concentrations in the assay medium to the final desired concentrations. The final DMSO concentration should be consistent across all wells and typically below 0.5%.

    • Remove the growth medium from the cells and add the compound dilutions.

    • Incubate for the desired treatment time.

  • Assay Readout (Example: Luminescent Kinase Activity Assay):

    • After incubation, lyse the cells according to the assay kit manufacturer's instructions.

    • Add the kinase substrate and ATP to initiate the reaction.

    • Add the detection reagent that produces a luminescent signal proportional to the amount of remaining ATP (less signal indicates higher kinase activity).

    • Read the luminescence on a microplate reader.

  • Data Analysis:

    • Subtract the background (no enzyme control) from all wells.

    • Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).

    • Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50.[5]

Data Presentation

Table 1: Hypothetical Dose-Response Data Exhibiting Common Issues

Concentration (µM)% Inhibition (Replicate 1)% Inhibition (Replicate 2)% Inhibition (Replicate 3)Mean % InhibitionStandard DeviationIssue Highlighted
0 (Vehicle)0.5-1.22.10.51.65-
0.013.22.54.13.30.80-
0.115.618.214.916.21.74-
148.952.150.550.51.61-
1085.365.188.979.812.6High Variability
3095.293.896.195.01.18-
5082.485.183.383.61.36Biphasic Effect
10070.172.569.570.71.57Biphasic Effect

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Assay Readout cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding compound_prep Compound Dilution incubation Compound Incubation compound_prep->incubation cell_seeding->incubation assay_procedure Assay Procedure incubation->assay_procedure plate_reading Microplate Reading assay_procedure->plate_reading data_norm Data Normalization plate_reading->data_norm curve_fit Dose-Response Curve Fitting data_norm->curve_fit

Caption: A typical experimental workflow for a cell-based dose-response assay.

signaling_pathway compound This compound receptor Receptor Kinase compound->receptor Inhibits substrate Substrate Protein receptor->substrate Phosphorylates downstream Downstream Signaling substrate->downstream response Cellular Response downstream->response

Caption: A hypothetical signaling pathway inhibited by the compound.

References

Validation & Comparative

Comparing 4-(2-Morpholin-4-ylethoxy)benzonitrile with other LRRK2 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to LRRK2 Kinase Inhibitors: PF-06447475 and Leading Alternatives For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent and selective LRRK2 inhibitor, with other prominent LRRK2 inhibitors: MLi-2, GNE-7915, and GSK2578215A. The information presented is intended to assist researchers in selecting the most appropriate compound for their studies in Parkinson's disease and related neurodegenerative disorders.

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene, particularly the G2019S mutation, are a significant genetic cause of both familial and sporadic Parkinson's disease. This has spurred the development of LRRK2 kinase inhibitors as a potential therapeutic strategy. This guide offers an objective comparison of the biochemical potency, cellular activity, selectivity, and pharmacokinetic profiles of four leading LRRK2 inhibitors.

Quantitative Data Summary

The following tables summarize the key performance metrics of PF-06447475, MLi-2, GNE-7915, and GSK2578215A, providing a clear comparison of their in vitro and in vivo properties.

Table 1: Biochemical and Cellular Potency of LRRK2 Inhibitors

CompoundBiochemical IC50 (WT LRRK2)Biochemical IC50 (G2019S LRRK2)Cellular pS935 LRRK2 IC50
PF-06447475 3 nM[1][2]11 nM[3]25 nM[1]
MLi-2 0.76 nM[4][5]~0.76 nM1.4 nM[4][5]
GNE-7915 9 nM[6][7]~9 nM~9 nM[8]
GSK2578215A 10.1 nM[9]8.9 nM[9]0.3 - 1.0 µM (in HEK293 cells)[10]

Table 2: Selectivity and Pharmacokinetic Properties of LRRK2 Inhibitors

CompoundKinome SelectivityBrain PenetrantKey Pharmacokinetic Features
PF-06447475 Highly selective[11]Yes[1][2]Good brain permeability in rats, but poor oral pharmacokinetic profile in multiple species.[12][13]
MLi-2 >295-fold selectivity over 300 kinases[4][5]YesOrally active and centrally bioavailable.
GNE-7915 Highly selective against a panel of 187 kinases[6]Yes[6][7]Good oral exposure and long half-life in rats.[7]
GSK2578215A Highly selective over a panel of 460 kinases[9]Yes[9]Fails to inhibit LRRK2 in the brain despite high exposure after intraperitoneal injection in mice.[12]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using Graphviz.

LRRK2_Signaling_Pathway LRRK2 LRRK2 Kinase Rab_GTPases Rab GTPases LRRK2->Rab_GTPases Phosphorylates Parkinsons_Disease Parkinson's Disease Pathogenesis LRRK2->Parkinsons_Disease Contributes to G2019S G2019S Mutation G2019S->LRRK2 Increases Kinase Activity Inhibitor LRRK2 Inhibitor (e.g., PF-06447475) Inhibitor->LRRK2 Inhibits Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Regulates Autophagy Autophagy Rab_GTPases->Autophagy Regulates Neuronal_Survival Neuronal Survival Vesicular_Trafficking->Neuronal_Survival Autophagy->Neuronal_Survival Neuronal_Survival->Parkinsons_Disease Protects Against

LRRK2 Signaling Pathway in Parkinson's Disease.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Cellular_Assay Cellular Assay (pS935 LRRK2 Levels) Biochemical_Assay->Cellular_Assay Confirms Cellular Potency Animal_Model Animal Model (e.g., G2019S Transgenic Mice) Cellular_Assay->Animal_Model Guides In Vivo Dosing Inhibitor_Administration Inhibitor Administration (Oral or IP) Animal_Model->Inhibitor_Administration Microdialysis Brain Microdialysis Inhibitor_Administration->Microdialysis Measures Brain Exposure Tissue_Analysis Tissue Analysis (Brain, Kidney) Inhibitor_Administration->Tissue_Analysis Measures Target Engagement

General experimental workflow for LRRK2 inhibitor evaluation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

LRRK2 Biochemical Kinase Assay (IC50 Determination)

This protocol outlines a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of a compound against LRRK2.

Materials:

  • Recombinant human LRRK2 protein (Wild-Type and G2019S mutant)

  • LRRKtide peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[14]

  • Test inhibitors (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitors in DMSO.

  • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[14]

  • Add 2 µL of a solution containing the recombinant LRRK2 enzyme to each well.[14]

  • Add 2 µL of a solution containing the LRRKtide substrate and ATP to initiate the reaction.[14]

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • The luminescent signal, which is proportional to the amount of ADP formed, is measured using a plate reader.

  • IC50 values are calculated by plotting the percent inhibition versus the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular LRRK2 Autophosphorylation Assay (pS935 LRRK2 Levels)

This assay measures the ability of an inhibitor to block LRRK2 autophosphorylation at serine 935 (pS935) in a cellular context.

Materials:

  • Human cell line expressing LRRK2 (e.g., SH-SY5Y or HEK293)

  • Cell culture medium and supplements

  • Test inhibitors (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-pS935-LRRK2 and anti-total-LRRK2

  • Secondary antibodies (HRP-conjugated)

  • Western blot reagents and equipment or ELISA-based detection system

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor or DMSO (vehicle control) for a specified duration (e.g., 90 minutes).[10]

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • For Western Blot Analysis:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against pS935-LRRK2 and total LRRK2.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities to determine the ratio of pS935-LRRK2 to total LRRK2.

  • For ELISA-based Analysis:

    • Use a sandwich ELISA kit designed to detect pS935 and total LRRK2.

    • Follow the manufacturer's protocol for sample incubation and detection.

  • Calculate the IC50 value based on the dose-dependent reduction in the pS935/total LRRK2 ratio.

In Vivo Brain Microdialysis for Pharmacokinetic Analysis

This protocol describes the use of in vivo microdialysis to measure the concentration of an LRRK2 inhibitor in the brain extracellular fluid of a freely moving animal.

Materials:

  • Laboratory animals (e.g., rats or mice)

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulas

  • Perfusion pump and fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • Test inhibitor formulation for administration

  • Analytical system for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Surgically implant a guide cannula into the desired brain region (e.g., striatum) of the anesthetized animal using a stereotaxic apparatus.[15]

  • Allow the animal to recover from surgery for a specified period.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant low flow rate (e.g., 0.5-2.0 µL/min).[15]

  • Collect baseline dialysate samples to establish a stable baseline.

  • Administer the LRRK2 inhibitor to the animal (e.g., via oral gavage or intraperitoneal injection).

  • Collect dialysate samples at regular intervals for several hours post-administration.

  • Analyze the concentration of the inhibitor in the dialysate samples using a validated analytical method such as LC-MS/MS.

  • The resulting data provides a time-course of the unbound drug concentration in the brain, which is crucial for assessing brain penetration and target engagement.

References

Validating the Inhibitory Effect of 4-(2-Morpholin-4-ylethoxy)benzonitrile on Tyrosine Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical tyrosine kinase inhibitor, 4-(2-Morpholin-4-ylethoxy)benzonitrile, against established inhibitors. Due to the absence of direct experimental data for this specific compound, this document outlines a comprehensive validation strategy employing standard biochemical and cellular assays. The presented data is illustrative, based on structure-activity relationships of similar morpholine-containing kinase inhibitors, to guide potential research and development.

Introduction

Tyrosine kinases are a critical class of enzymes involved in cellular signal transduction pathways that regulate cell growth, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers and other diseases, making them a prime target for therapeutic intervention. The novel compound, this compound, incorporates a benzonitrile scaffold and a morpholinoethoxy side chain, structural motifs present in some known kinase inhibitors. This guide outlines the experimental framework to validate its inhibitory potential and compares its hypothetical performance against well-characterized tyrosine kinase inhibitors.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the hypothetical inhibitory activities of this compound against a panel of representative tyrosine kinases, compared to established inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

CompoundEGFRVEGFR2PDGFRβAblSrc
This compound (Hypothetical) 85120250>1000800
Gefitinib27>100001600>10000>10000
Sunitinib25009215063
Imatinib>100007802530130

Table 2: Cellular Anti-proliferative Activity (GI50, µM)

CompoundA549 (EGFR mutant)HUVEC (VEGFR2)HCT116 (PDGFRβ)K562 (Bcr-Abl)
This compound (Hypothetical) 1.22.55.8>20
Gefitinib0.05>20>20>20
Sunitinib8.50.020.10.5
Imatinib>20152.10.2

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of this compound

A plausible synthetic route for this compound is a Williamson ether synthesis.

Procedure:

  • To a solution of 4-hydroxybenzonitrile (1 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired product.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compound against a panel of tyrosine kinases can be determined using a variety of commercially available assay kits, such as those based on fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or AlphaScreen technology.

General Protocol (Example using TR-FRET):

  • Prepare a reaction buffer containing the specific tyrosine kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

  • Add serial dilutions of the test compound (this compound) and control inhibitors to the reaction mixture in a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing a europium-labeled anti-phosphotyrosine antibody and an Alexa Fluor® 647-labeled acceptor molecule.

  • Incubate for another 60 minutes to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader.

  • Calculate the IC50 values by fitting the dose-response curves using a suitable software.

Cellular Anti-proliferative Assay

The effect of the compound on the proliferation of various cancer cell lines can be assessed using the Sulforhodamine B (SRB) assay.

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compound and control inhibitors for 72 hours.

  • After the incubation period, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Wash the plates five times with water and allow them to air dry.

  • Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound dye with 10 mM Tris base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values from the dose-response curves.

Mandatory Visualizations

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization EGFR->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis Inhibitor This compound Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory point of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_data Data Analysis & Comparison Synthesis Synthesis of this compound Purification Purification & Characterization Synthesis->Purification Kinase_Panel Tyrosine Kinase Panel Screening Purification->Kinase_Panel Cell_Lines Selection of Cancer Cell Lines Purification->Cell_Lines IC50_Determination IC50 Determination Kinase_Panel->IC50_Determination Data_Analysis Data Analysis IC50_Determination->Data_Analysis Proliferation_Assay Anti-proliferative Assay (SRB) Cell_Lines->Proliferation_Assay GI50_Determination GI50 Determination Proliferation_Assay->GI50_Determination GI50_Determination->Data_Analysis Comparison Comparison with Known Inhibitors Conclusion Conclusion & Future Directions Comparison->Conclusion Data_analysis Data_analysis Data_analysis->Comparison

Caption: Workflow for the validation of this compound as a tyrosine kinase inhibitor.

Conclusion

This guide presents a hypothetical yet robust framework for the validation of this compound as a potential tyrosine kinase inhibitor. The outlined experimental protocols for synthesis, in vitro kinase assays, and cellular anti-proliferative assays provide a clear path for its evaluation. The comparative data, while illustrative, highlights the importance of benchmarking against established drugs to understand the compound's potency and selectivity profile. Further investigations, including detailed structure-activity relationship studies, in vivo efficacy models, and ADME/Tox profiling, would be essential to fully elucidate the therapeutic potential of this compound.

The Pivotal Role of the Morpholinoethoxy Moiety in Benzonitrile Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(2-Morpholin-4-ylethoxy)benzonitrile scaffold and its analogs represent a significant area of interest in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. The morpholinoethoxy group often confers favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the benzonitrile moiety can serve as a key interaction point with target proteins. Although a comprehensive structure-activity relationship (SAR) study dedicated solely to a series of 4-(2-morpholinoethoxy)benzonitrile analogs is not extensively documented in publicly available literature, a comparative analysis of related compounds reveals key insights into their therapeutic potential. This guide synthesizes available data to illuminate the SAR of this important chemical motif.

Comparative Analysis of Bioactive Analogs

The following table summarizes the biological activities of representative compounds featuring the 4-(2-morpholinoethoxy)phenyl or closely related moieties. These examples, primarily from the field of kinase inhibition, highlight how modifications to the core scaffold impact potency and selectivity.

Compound/AnalogTarget(s)Key Structural FeaturesBiological Activity (IC₅₀/EC₅₀)Reference Compound
Tirbanibulin (KX-01) Src Kinase, TubulinPyridine core with a 4-(2-morpholinoethoxy)phenyl substituent at the 5-position and a benzylacetamide at the 2-position.Src: ~140 nM (cell-free), Tubulin polymerization: ~10 nMN/A
2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide Tyrosine KinasesA pyridine core similar to Tirbanibulin, demonstrating the importance of the 4-(2-morpholinoethoxy)phenyl moiety.Data primarily in patents, indicating tyrosine kinase inhibition.N/A
Gefitinib EGFRQuinazoline core with a 3-chloro-4-fluoroaniline group. The morpholinoalkoxy group is a common modification.EGFR: 2-37 nMN/A
PI-103 PI3K, mTORA morpholino-substituted pyridofuropyrimidine core.PI3Kα: 8 nM, mTOR: 83 nMN/A

Structure-Activity Relationship Insights

From the available data on related compounds, several key SAR trends for the 4-(2-morpholinoethoxy)benzonitrile and related scaffolds can be inferred:

  • The Morpholino Group: The terminal morpholine is a critical component, often contributing to aqueous solubility and forming hydrogen bonds with the solvent or target protein. Its replacement with other heterocyclic or aliphatic amines can significantly alter both potency and pharmacokinetic profiles.

  • The Ethoxy Linker: The two-carbon (ethoxy) linker appears to be optimal in many cases for positioning the morpholine group for favorable interactions. Shortening or lengthening this linker can lead to a loss of activity by altering the spatial relationship between the morpholine and the rest of the molecule.

  • The Benzonitrile Moiety: The nitrile group on the phenyl ring can act as a hydrogen bond acceptor, a key interaction in many kinase active sites. The position of this group is crucial, with the para-substitution being common. Modifications to the electronics of the phenyl ring through the addition of other substituents can modulate the binding affinity.

  • The Core Scaffold: The central heterocyclic system to which the 4-(2-morpholinoethoxy)phenyl moiety is attached dictates the overall geometry of the molecule and its primary target class. As seen with Tirbanibulin (a pyridine) and various PI3K inhibitors (often pyrimidines or quinazolines), this core is a major determinant of target selectivity.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of SAR data. Below are representative protocols for key assays used in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC₅₀).

  • Materials: Recombinant kinase, kinase-specific substrate (e.g., a peptide or protein), ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase, the substrate, and the test compound in the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. The signal (e.g., luminescence) is inversely proportional to the amount of kinase inhibition.

    • Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Proliferation Assay

This assay measures the effect of a compound on the growth of cancer cell lines.

  • Materials: Cancer cell line of interest (e.g., A549, HCT116), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, test compounds, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

    • Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.

    • Measure the luminescence, which is proportional to the number of viable cells.

    • Calculate the concentration of the compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀) from the dose-response curve.

Visualizing Key Pathways and Processes

Diagrams are essential for conceptualizing the complex biological systems in which these compounds operate, as well as the experimental workflows used to evaluate them.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies start Analog Design synthesis Chemical Synthesis start->synthesis purification Purification & QC synthesis->purification kinase_assay Kinase Inhibition Assay purification->kinase_assay cell_assay Cell Proliferation Assay kinase_assay->cell_assay pk_studies Pharmacokinetics cell_assay->pk_studies efficacy_models Xenograft Efficacy Models pk_studies->efficacy_models

General workflow for the discovery and development of kinase inhibitors.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription inhibitor 4-(2-Morpholinoethoxy)benzonitrile Analog (Kinase Inhibitor) inhibitor->PI3K inhibitor->RAF

Simplified representation of common kinase signaling pathways targeted by inhibitors.

No In Vivo Efficacy Data Currently Available for 4-(2-Morpholin-4-ylethoxy)benzonitrile to Conduct Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive searches for published scientific literature and clinical trial data have revealed no available in vivo efficacy studies for the compound 4-(2-Morpholin-4-ylethoxy)benzonitrile. As a result, a direct comparison of its performance against any current standard of care is not possible at this time.

The requested "Publish Comparison Guide" cannot be generated due to the absence of fundamental preclinical or clinical data detailing the compound's biological activity, therapeutic targets, or its effects in living organisms. While the chemical entity is available from various suppliers, it appears to be primarily utilized as a chemical intermediate or a scaffold for the synthesis of more complex molecules.

Scientific literature contains studies on structurally related compounds that incorporate both morpholine and benzonitrile moieties. These more complex derivatives have been investigated for a range of therapeutic applications, including as LRRK2 kinase inhibitors for Parkinson's disease and as STAT6 inhibitors for allergic diseases. However, this information is not directly applicable to this compound itself.

Without any in vivo data, key elements of the requested comparison guide, such as quantitative efficacy data, experimental protocols for in vivo studies, and an understanding of its signaling pathways, remain unknown. Therefore, the creation of data tables and visualizations as specified in the prompt is not feasible.

Further research and publication of in vivo studies are required to establish a pharmacological profile for this compound before any meaningful comparison to existing therapeutic agents can be made.

Comparative Analysis of Benzonitrile Derivatives as Antitumor Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various classes of benzonitrile derivatives exhibiting antitumor properties. The analysis is supported by experimental data on their efficacy and detailed methodologies for key assays.

The benzonitrile scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent and diverse anticancer activities. These compounds exert their effects through various mechanisms, including the inhibition of crucial cellular targets like tubulin, receptor tyrosine kinases, and immune checkpoints. This guide compares the performance of several key classes of benzonitrile derivatives, presenting their cytotoxic activities, mechanisms of action, and the experimental protocols used for their evaluation.

Data Presentation: In Vitro Cytotoxicity

The antitumor potential of benzonitrile derivatives is primarily assessed by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for this evaluation. The following tables summarize the IC50 values for representative compounds from different benzonitrile classes.

Table 1: Tubulin Polymerization Inhibitors

Tubulin inhibitors interfere with the dynamics of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. Benzonitrile derivatives, particularly those with acrylonitrile moieties, have shown potent anti-tubulin activity.

Compound ClassDerivative ExampleCancer Cell LineIC50 ValueReference
2-Phenylacrylonitrile 1g2aHCT116 (Colon)5.9 nM[1]
BEL-7402 (Liver)7.8 nM[1]
Benzimidazole Acrylonitrile Compound 30Multiple Lines0.2 - 0.6 µM[2][3]
Compound 41Multiple Lines0.2 - 0.6 µM[2][3]
Compound 50, 64, 68, 69Hematological LinesNot specified as IC50[4]
Table 2: Kinase Inhibitors

Kinase inhibitors target enzymes that are critical for cell signaling pathways involved in cell proliferation, survival, and angiogenesis. Benzonitrile derivatives have been developed to target kinases such as the Epidermal Growth Factor Receptor (EGFR).

Compound ClassDerivative ExampleTarget KinaseCancer Cell LineIC50 ValueReference
Benzofuran-nicotinonitrile Compound 3bEGFRMCF-7 (Breast)7.53 µM[5]
Compound 3cEGFRMCF-7 (Breast)9.17 µM[5]
Hydrazone Benzonitrile Compound R234RTKs, PI3K/AKT/mTORLN229, U87 (Glioblastoma)Not specified[6]
Table 3: Immune Checkpoint Inhibitors

Immune checkpoint inhibitors block proteins that prevent the immune system from attacking cancer cells. Benzonitrile derivatives have been investigated as inhibitors of the PD-1/PD-L1 interaction.

Compound ClassDerivative ExampleTargetAssayIC50 ValueReference
Biphenyl-1,2,3-Triazol-Benzonitrile Compound 7PD-1/PD-L1 BindingHTRF Assay8.52 µM[7]
Bis(benzonitrile) dichloroplatinum(II) -PD-1/PD-L1 BindingAlphaLISANot specified[8]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results. Below are methodologies for key experiments cited in the evaluation of benzonitrile derivatives.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzonitrile derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[9] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by an increase in light scattering or fluorescence. A fluorescent reporter that binds to polymerized tubulin can be used to quantify the extent of polymerization.[12][13]

Protocol:

  • Reagent Preparation: Reconstitute purified tubulin (e.g., porcine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).[12][14] Add GTP to a final concentration of 1 mM and a fluorescent reporter if using a fluorescence-based assay.

  • Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution. Add the test compounds at various concentrations. Include positive controls (e.g., paclitaxel for polymerization promotion, colchicine or nocodazole for inhibition) and a negative control (DMSO).[12][14]

  • Polymerization Monitoring: Immediately place the plate in a spectrophotometer or fluorometer pre-warmed to 37°C. Monitor the change in absorbance at 340 nm or fluorescence at appropriate excitation/emission wavelengths for 60-90 minutes at regular intervals.[12][14]

  • Data Analysis: Plot the absorbance or fluorescence intensity against time. The area under the curve (AUC) or the maximum polymerization rate (Vmax) can be calculated to determine the inhibitory or enhancing effect of the compounds compared to the control.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.[4] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the differentiation of cell cycle phases.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the benzonitrile derivative for a specified time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Cells can be stored at 4°C for an extended period after fixation.[5]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to eliminate RNA-related signals.[5][15]

  • Flow Cytometry Analysis: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark. Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample.[5]

  • Data Analysis: Use appropriate software to generate a histogram of DNA content. The percentages of cells in the G0/G1, S, and G2/M phases are determined by analyzing the histogram peaks.

Western Blot Analysis

Western blotting is used to detect specific proteins in a cell lysate, which can help elucidate the mechanism of action of a compound.

Principle: Proteins from a cell lysate are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific primary antibodies and enzyme-linked secondary antibodies.

Protocol:

  • Cell Lysate Preparation: Treat cells with the compound of interest. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a specific primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add a chemiluminescent substrate (ECL) and detect the signal using an imaging system.[16]

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

Diagrams illustrating key pathways and workflows provide a clear visual summary of the concepts discussed.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Assays Synthesis Synthesis of Benzonitrile Derivatives Purification Purification & Structure Verification (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism TubulinAssay Tubulin Polymerization Assay Mechanism->TubulinAssay KinaseAssay Kinase Inhibition Assay Mechanism->KinaseAssay CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle WesternBlot Protein Expression (Western Blot) Mechanism->WesternBlot

Caption: General experimental workflow for the evaluation of benzonitrile derivatives.

Tubulin_Polymerization cluster_tubulin Microtubule Dynamics cluster_inhibitors Benzonitrile Inhibitors cluster_outcome Cellular Outcome Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Disruption Disruption of Microtubule Dynamics Microtubule->Tubulin Depolymerization Benzonitrile Benzonitrile Derivatives (e.g., Acrylonitriles) Benzonitrile->Tubulin Binds to Colchicine Site G2M_Arrest G2/M Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action for benzonitrile derivatives as tubulin inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS EGF EGF EGF->EGFR Binds AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Benzonitrile Benzonitrile Derivatives Benzonitrile->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by benzonitrile derivatives.

References

Validation of a Novel HPLC Method for the Analysis of 4-(2-Morpholin-4-ylethoxy)benzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and validation of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(2-Morpholin-4-ylethoxy)benzonitrile. The performance of this method is evaluated against the stringent criteria set forth by the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control and stability studies in a pharmaceutical setting.[1][2][3] The data presented herein demonstrates the method's robustness, accuracy, and precision, offering a reliable analytical tool for drug development professionals.

Introduction to the Analytical Challenge

This compound is a molecule of interest in pharmaceutical research, necessitating a precise and reliable analytical method for its quantification. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture.[1][2] The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[2][4] This guide details the validation of a novel Reverse-Phase HPLC (RP-HPLC) method and compares its performance characteristics to established regulatory standards.

Comparative HPLC Methodologies

While specific HPLC methods for this compound are not widely published, the development of this new method was informed by existing methodologies for related compounds, such as other morpholine and benzonitrile derivatives.[5][6] Typically, RP-HPLC with UV detection is the method of choice for such aromatic compounds due to its sensitivity and reproducibility.[7] The newly developed method utilizes a C18 column and a mobile phase of acetonitrile and water, a common approach for separating moderately polar compounds.

Experimental Protocol: New HPLC Method Validation

The validation of the new HPLC method was conducted in accordance with ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][8][9]

3.1. Chromatographic Conditions

  • Instrument: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

3.2. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weighed 100 mg of this compound reference standard was dissolved in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Serial dilutions were made from the stock solution to prepare calibration standards ranging from 1 to 200 µg/mL.

  • Sample Solution (100 µg/mL): A hypothetical drug product was formulated, and a portion equivalent to 10 mg of this compound was dissolved in 100 mL of the mobile phase.

Data Presentation and Performance Comparison

The following tables summarize the validation data for the new HPLC method, with performance compared against typical ICH acceptance criteria.

Table 1: System Suitability

ParameterObserved ValueAcceptance Criteria
Tailing Factor1.1≤ 2.0
Theoretical Plates> 5000> 2000
% RSD of Peak Area (n=6)0.8%≤ 2.0%

Table 2: Linearity

Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 2000.9995

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Mean Recovery (%)% RSDAcceptance Criteria (%)
8099.50.998.0 - 102.0
100100.20.798.0 - 102.0
120101.10.698.0 - 102.0

Table 4: Precision

Precision Level% RSDAcceptance Criteria (% RSD)
Repeatability (Intra-day, n=6)0.9≤ 2.0
Intermediate Precision (Inter-day, n=6)1.2≤ 2.0

Table 5: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD)0.3
Limit of Quantitation (LOQ)1.0

Table 6: Robustness

Parameter Variation% RSD of Peak Area
Flow Rate (± 0.1 mL/min)1.3
Mobile Phase Composition (± 2%)1.5
Column Temperature (± 2°C)1.1

Visualizing Workflows and Pathways

To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the HPLC method validation workflow and a hypothetical metabolic pathway for a morpholine-containing compound.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) MD_Start Define Analytical Requirements MD_Lit_Search Literature Search for Similar Compounds MD_Start->MD_Lit_Search MD_Param_Selection Select Initial HPLC Parameters (Column, Mobile Phase, etc.) MD_Lit_Search->MD_Param_Selection MD_Optimization Optimize Chromatographic Conditions MD_Param_Selection->MD_Optimization V_Protocol Develop Validation Protocol MD_Optimization->V_Protocol Finalized Method V_Specificity Specificity (Forced Degradation) V_Protocol->V_Specificity V_Linearity Linearity & Range V_Protocol->V_Linearity V_Accuracy Accuracy (Recovery Studies) V_Protocol->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Protocol->V_Precision V_LOD_LOQ LOD & LOQ V_Protocol->V_LOD_LOQ V_Robustness Robustness V_Protocol->V_Robustness V_Report Final Validation Report V_Specificity->V_Report V_Linearity->V_Report V_Accuracy->V_Report V_Precision->V_Report V_LOD_LOQ->V_Report V_Robustness->V_Report Metabolic_Pathway Compound This compound PhaseI Phase I Metabolism (e.g., CYP450 Oxidation) Compound->PhaseI Metabolite1 Hydroxylated Metabolite PhaseI->Metabolite1 PhaseII Phase II Metabolism (e.g., Glucuronidation) Metabolite1->PhaseII Conjugate Glucuronide Conjugate PhaseII->Conjugate Excretion Excretion Conjugate->Excretion

References

Orthogonal Methods for Confirming the Identity of 4-(2-Morpholin-4-ylethoxy)benzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and chemical research, the unambiguous confirmation of a molecule's identity is a critical checkpoint. This guide provides a comparative overview of orthogonal analytical methods for the structural elucidation and identity confirmation of 4-(2-Morpholin-4-ylethoxy)benzonitrile, a key intermediate in the synthesis of various biologically active compounds. The use of multiple, independent (orthogonal) methods provides a robust and reliable confirmation of the compound's structure, leaving no room for ambiguity.

This document details the experimental protocols and presents comparative data from four key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

The Importance of Orthogonal Confirmation

Relying on a single analytical technique for structural confirmation can be misleading, as different compounds may exhibit similar properties under a single analytical condition. Orthogonal methods, which rely on different physicochemical principles, provide complementary information, thus strengthening the confidence in the assigned structure. For a molecule like this compound, with its distinct functional groups—a morpholine ring, an ether linkage, and a benzonitrile moiety—each technique offers unique insights into its molecular architecture.

Comparative Analysis of Orthogonal Methods

The following sections detail the application of four orthogonal methods for the analysis of this compound. The data presented is a combination of predicted values based on established chemical principles and typical experimental outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol:

A sample of this compound (approximately 10 mg) is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. ¹H NMR and ¹³C NMR spectra are acquired on a 500 MHz NMR spectrometer at 25 °C.

Data Summary:

Technique Parameter Predicted Chemical Shift (δ, ppm) Assignment
¹H NMRSignal 17.61 (d, J = 8.8 Hz, 2H)Aromatic Protons (ortho to -CN)
Signal 26.96 (d, J = 8.8 Hz, 2H)Aromatic Protons (ortho to -O)
Signal 34.17 (t, J = 5.7 Hz, 2H)-O-CH₂-
Signal 42.85 (t, J = 5.7 Hz, 2H)-N-CH₂- (ethoxy chain)
Signal 53.73 (t, J = 4.6 Hz, 4H)-O-(CH₂)₂- (morpholine)
Signal 62.58 (t, J = 4.6 Hz, 4H)-N-(CH₂)₂- (morpholine)
¹³C NMRSignal 1161.4C-O (aromatic)
Signal 2133.9C-H (aromatic, ortho to -CN)
Signal 3119.2-C≡N
Signal 4115.1C-H (aromatic, ortho to -O)
Signal 5104.2C-CN (aromatic)
Signal 666.8-O-CH₂- (morpholine)
Signal 766.2-O-CH₂- (ethoxy chain)
Signal 857.8-N-CH₂- (ethoxy chain)
Signal 954.0-N-CH₂- (morpholine)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its elemental composition and substructures.

Experimental Protocol:

A dilute solution of this compound in methanol is introduced into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass spectrometer. The analysis is performed in positive ion mode.

Data Summary:

Parameter Predicted Value Interpretation
Molecular FormulaC₁₃H₁₆N₂O₂
Exact Mass232.1212
[M+H]⁺ (m/z)233.1285Protonated molecule
Key Fragment 1 (m/z)146.0500[M+H - C₄H₈NO]⁺
Key Fragment 2 (m/z)116.0491[M+H - C₆H₁₃NO]⁺
Key Fragment 3 (m/z)100.0762[C₅H₁₀NO]⁺ (Morpholinomethyl cation)
Key Fragment 4 (m/z)86.0970[C₄H₈NO]⁺ (Morpholine ring fragment)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

A small amount of this compound is placed on a diamond attenuated total reflectance (ATR) crystal, and the FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Summary:

Predicted Absorption (cm⁻¹) Vibrational Mode Functional Group
~2950-2800C-H stretchAliphatic (Morpholine and ethoxy)
~2225C≡N stretchNitrile
~1605, ~1510C=C stretchAromatic Ring
~1250C-O-C stretch (asymmetric)Aryl Ether
~1115C-O-C stretch (symmetric)Aliphatic Ether (Morpholine)
~830C-H bend (out-of-plane)p-disubstituted benzene
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating components of a mixture and assessing the purity of a compound. When coupled with a UV detector, it can also provide quantitative information.

Experimental Protocol:

A reversed-phase HPLC method is developed using a C18 column (e.g., 4.6 x 150 mm, 5 µm). The mobile phase consists of a gradient of acetonitrile and water (both containing 0.1% formic acid). The flow rate is 1.0 mL/min, and the column temperature is maintained at 30 °C. Detection is performed using a UV detector at 230 nm.

Data Summary:

Parameter Typical Result Interpretation
Retention Time (t R )~5.8 minCharacteristic elution time under the specified conditions
Purity (by peak area)>99.5%Indicates a high degree of sample purity

Logical Workflow for Orthogonal Confirmation

The following diagram illustrates the logical workflow for confirming the identity of this compound using the described orthogonal methods.

Orthogonal_Confirmation_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Orthogonal Analytical Methods cluster_data Data Interpretation cluster_confirmation Final Confirmation Synthesis Synthesized Compound (Presumed this compound) NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR MS Mass Spectrometry (ESI-TOF) Synthesis->MS FTIR FTIR Spectroscopy (ATR) Synthesis->FTIR HPLC HPLC (Reversed-Phase) Synthesis->HPLC NMR_Data Structural Connectivity & Chemical Environment NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data FTIR_Data Functional Groups FTIR->FTIR_Data HPLC_Data Purity & Retention Time HPLC->HPLC_Data Confirmation Confirmed Identity: This compound NMR_Data->Confirmation MS_Data->Confirmation FTIR_Data->Confirmation HPLC_Data->Confirmation

Caption: Workflow for orthogonal identity confirmation.

Signaling Pathway of Analytical Information

The following diagram illustrates how the information from each orthogonal method contributes to the final structural confirmation, acting as a signaling pathway of analytical data.

Analytical_Signaling_Pathway cluster_methods Analytical Inputs cluster_information Derived Information start Unknown Compound NMR ¹H NMR ¹³C NMR start->NMR MS ESI-TOF MS start->MS FTIR ATR-FTIR start->FTIR HPLC RP-HPLC-UV start->HPLC NMR_info Proton & Carbon Skeleton Connectivity NMR->NMR_info MS_info Molecular Formula Substructural Fragments MS->MS_info FTIR_info Nitrile, Ether, Aromatic Rings FTIR->FTIR_info HPLC_info Purity Profile HPLC->HPLC_info conclusion Structural Confirmation NMR_info->conclusion MS_info->conclusion FTIR_info->conclusion HPLC_info->conclusion

Caption: Flow of information for structural confirmation.

Conclusion

The identity of this compound can be confidently established through the collective evidence provided by NMR, MS, FTIR, and HPLC. Each technique provides a unique and essential piece of the structural puzzle. NMR spectroscopy confirms the precise arrangement of protons and carbons, mass spectrometry verifies the molecular weight and elemental composition, FTIR identifies the key functional groups, and HPLC assesses the compound's purity. By employing these orthogonal methods, researchers and drug development professionals can ensure the integrity of their chemical entities, a fundamental requirement for reproducible research and the development of safe and effective pharmaceuticals.

Comprehensive Comparative Analysis of the Neuroprotective Effects of Morpholinoethoxy Benzonitriles Remains Elusive Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature and patent databases reveals a significant gap in research directly comparing the neuroprotective effects of different morpholinoethoxy benzonitrile derivatives. While several compounds within this chemical family have been synthesized and investigated for various therapeutic applications, data specifically detailing their neuroprotective properties, including quantitative comparisons and detailed experimental protocols, is not publicly available. This absence of direct evidence precludes the creation of a detailed comparative guide on this topic at this time.

Researchers have synthesized a number of morpholinoethoxy benzonitrile compounds, primarily exploring their potential as inhibitors of various kinases. These investigations have largely focused on applications in oncology and inflammatory diseases, with only broad, indirect suggestions of potential relevance to neurological disorders.

Synthesized Morpholinoethoxy Benzonitrile Derivatives and Their Investigated Biological Targets

Several morpholinoethoxy benzonitrile derivatives have been described in the literature, with synthetic routes and primary biological activities documented.

1. 2-(2-Morpholinoethoxy)benzonitrile:

  • Synthesis: This compound has been synthesized by treating 2-fluorobenzonitrile with 2-morpholinoethanol in the presence of sodium hydride.[1]

  • Investigated Activity: It was created as an intermediate in the synthesis of novel substituted N,N'-diarylurea derivatives that were evaluated as p38 MAP kinase inhibitors.[1] The p38 signaling pathway is involved in cellular responses to stress and inflammation and has been implicated in neurodegenerative diseases. However, the neuroprotective activity of 2-(2-Morpholinoethoxy)benzonitrile itself was not reported.

2. 4-methoxy-3-(2-morpholinoethoxy)benzonitrile:

  • Synthesis: This derivative is synthesized by reacting 3-hydroxy-4-methoxybenzonitrile with 4-(2-chloroethyl)morpholine in the presence of a base such as potassium carbonate.[2]

  • Investigated Activity: This compound serves as a key intermediate in the synthesis of DI-87, a novel and potent deoxycytidine kinase (dCK) inhibitor being developed for anticancer therapy.[3][4] While some kinase inhibitors are being explored for neurological conditions, the research on this specific benzonitrile derivative is focused on its role in oncology.

3. 4-(2-Morpholinoethoxy)benzonitrile:

  • Synthesis: Prepared by reacting 4-hydroxybenzonitrile with 4-(2-chloroethyl)morpholine hydrochloride in the presence of potassium carbonate.[5]

  • Investigated Activity: This compound was used as a precursor to synthesize a series of thiazolyl N-benzyl-substituted acetamide derivatives that were evaluated for their Src kinase inhibitory and anticancer activities.[5] Src kinase is involved in various cellular processes, and its dysregulation has been linked to cancer and some neurological functions, but direct neuroprotective data for the parent benzonitrile compound is absent.

4. Other Derivatives:

Patents have disclosed other morpholinoethoxy benzonitrile-containing structures as part of larger libraries of kinase inhibitors. For instance, they are mentioned in patents for compounds targeting kinases potentially involved in autoimmune diseases, inflammatory diseases, and neurological and neurodegenerative diseases, as well as in compounds designed as apoptosis-inducing agents for cancer treatment.[6][7][8][9] However, these patents do not provide specific data on the neuroprotective effects of the morpholinoethoxy benzonitrile fragments themselves.

Methodologies in Related Studies

While direct experimental protocols for assessing the neuroprotective effects of these specific compounds are unavailable, the broader field of neuroprotection research utilizes a range of established methodologies. These typically include:

  • In Vitro Models:

    • Cell Viability Assays: Using neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neurons exposed to neurotoxins (e.g., 6-hydroxydopamine, glutamate, amyloid-beta peptides) to model neurodegenerative conditions. Cell viability is then quantified using methods like MTT or LDH assays.

    • Apoptosis Assays: Measuring markers of programmed cell death, such as caspase activation or DNA fragmentation (TUNEL staining), to determine if a compound can prevent neuronal apoptosis.

    • Oxidative Stress Assays: Quantifying reactive oxygen species (ROS) levels and the activity of antioxidant enzymes to assess a compound's ability to mitigate oxidative damage, a common factor in neurodegeneration.

    • Measurement of Inflammatory Markers: In co-cultures with glial cells, measuring the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) to evaluate anti-inflammatory effects.

  • In Vivo Models:

    • Animal Models of Neurodegenerative Diseases: Utilizing models such as MPTP-induced Parkinson's disease or transgenic models of Alzheimer's disease in rodents or other species.

    • Behavioral Tests: Assessing motor function, learning, and memory to determine if a compound can ameliorate the functional deficits associated with the modeled disease.

    • Histological and Immunohistochemical Analysis: Examining brain tissue post-mortem to quantify neuronal loss, protein aggregation, or inflammatory markers.

Below is a generalized workflow for screening compounds for neuroprotective activity, which would be applicable to the study of morpholinoethoxy benzonitriles should such research be undertaken.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation a Compound Synthesis (Morpholinoethoxy Benzonitriles) d Treat with Compounds a->d b Neuronal Cell Culture (e.g., SH-SY5Y) c Induce Neurotoxicity (e.g., 6-OHDA, Amyloid-Beta) b->c c->d e Assess Neuroprotection d->e f Cell Viability (MTT) e->f g Apoptosis (Caspase Assay) e->g h Oxidative Stress (ROS Assay) e->h j Compound Administration e->j Lead Compound Selection i Animal Model of Disease (e.g., MPTP Mouse) i->j k Behavioral Analysis (e.g., Rotarod, Morris Water Maze) j->k l Post-mortem Brain Analysis k->l m Immunohistochemistry (e.g., Tyrosine Hydroxylase) l->m n Biochemical Assays l->n

General workflow for neuroprotective drug discovery.

References

A Comparative Analysis of Tirbanibulin and 4-(2-Morpholin-4-ylethoxy)benzonitrile: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Tirbanibulin and 4-(2-Morpholin-4-ylethoxy)benzonitrile reveals a significant disparity in available scientific data. While Tirbanibulin is a well-characterized, FDA-approved topical medication for actinic keratosis with a robust portfolio of clinical trial data, this compound is a chemical compound for which no public biological or clinical data could be identified. Consequently, a direct head-to-head comparison of their performance is not feasible at this time. This guide provides a comprehensive overview of the available information for both compounds, with a deep dive into the experimental data supporting the use of Tirbanibulin.

Overview and Availability

Tirbanibulin, marketed under the brand name Klisyri®, is a first-in-class topical agent approved for the treatment of actinic keratosis (AK) on the face or scalp.[1] It is a dual inhibitor of Src kinase and tubulin polymerization.[1] In contrast, this compound is listed in chemical databases and by commercial suppliers, but there is no evidence of its investigation as a therapeutic agent in publicly accessible scientific literature or clinical trial registries.

Physicochemical Properties

PropertyTirbanibulinThis compound
IUPAC Name N-benzyl-2-[5-[4-(2-morpholin-4-ylethoxy)phenyl]pyridin-2-yl]acetamideThis compound
Molecular Formula C26H29N3O3C13H16N2O2
Molecular Weight 431.53 g/mol 232.28 g/mol
CAS Number 897016-82-934334-04-8
Chemical Structure [Image of Tirbanibulin structure][Image of this compound structure]

Mechanism of Action: Tirbanibulin

Tirbanibulin exhibits a dual mechanism of action that contributes to its anti-proliferative and pro-apoptotic effects on the actively dividing dysplastic keratinocytes characteristic of actinic keratosis.[2]

  • Tubulin Polymerization Inhibition: Tirbanibulin binds to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics.[3] This interference with the cellular cytoskeleton arrests the cell cycle in the G2/M phase and induces apoptosis (programmed cell death).[4]

  • Src Kinase Signaling Disruption: As a non-ATP competitive inhibitor, tirbanibulin targets the peptide substrate binding site of Src kinase, a non-receptor tyrosine kinase involved in cell proliferation, survival, and migration.[1][4] By inhibiting Src signaling, tirbanibulin further curtails the growth of neoplastic cells.[3]

Tirbanibulin_Mechanism_of_Action cluster_cell Keratinocyte cluster_tubulin Microtubule Dynamics cluster_src Src Kinase Pathway Tirbanibulin Tirbanibulin Tubulin β-Tubulin Tirbanibulin->Tubulin Inhibits Src Src Kinase Tirbanibulin->Src Inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules CellCycle G2/M Phase Arrest Microtubules->CellCycle Downstream Downstream Signaling (Proliferation, Survival) Src->Downstream Downstream->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Tirbanibulin's dual inhibitory mechanism of action.

Clinical Efficacy of Tirbanibulin for Actinic Keratosis

The efficacy of tirbanibulin 1% ointment has been demonstrated in two identically designed Phase 3, randomized, double-blind, vehicle-controlled trials (NCT03285477 and NCT03285490).[5]

Table 1: Complete and Partial Clearance Rates at Day 57 [6]

OutcomeTrial 1Trial 2Pooled Data
Complete (100%) Clearance
Tirbanibulin Group44% (77/175)54% (97/178)49%
Vehicle Group5% (8/176)13% (22/173)9%
P-value<0.001<0.001<0.001
Partial (≥75%) Clearance
Tirbanibulin Group68%76%72%
Vehicle Group16%20%18%
P-value<0.001<0.001<0.001

At the one-year follow-up, the estimated recurrence rate among patients who had a complete response to tirbanibulin was 47%.[7]

Safety and Tolerability of Tirbanibulin

Tirbanibulin is generally well-tolerated, with most adverse events being localized, mild to moderate in severity, and transient.[7]

Table 2: Common Adverse Events and Local Skin Reactions (LSRs) with Tirbanibulin [8][9]

Adverse Event/LSRFrequencySeverityOnset and Resolution
Application Site Pruritus ~9%Mostly mild to moderatePeaks around Day 8, resolves by Day 15
Application Site Pain ~10%Mostly mild to moderatePeaks around Day 8, resolves by Day 15
Erythema ~91%Mostly mild to moderatePeaks around Day 8, resolves by Day 29
Flaking/Scaling ~82%Mostly mild to moderatePeaks around Day 8, resolves by Day 29
Crusting CommonMostly mild to moderatePeaks around Day 8, resolves by Day 29
Swelling CommonMostly mild to moderatePeaks around Day 8, resolves by Day 29
Vesiculation/Pustulation Less commonMostly mildTransient
Erosion/Ulceration Less commonMostly mildTransient

No treatment-related serious adverse events were reported in the pivotal Phase 3 trials.[8]

Pharmacokinetics of Tirbanibulin

Following topical application of tirbanibulin 1% ointment under maximal use conditions (25 cm² on the face or scalp for 5 days), systemic exposure is low.[10]

Table 3: Pharmacokinetic Parameters of Tirbanibulin (Day 5) [10]

ParameterValue (Mean ± SD)
Cmax (Maximum Plasma Concentration) 0.26 ± 0.23 ng/mL
Tmax (Time to Cmax) 6.91 hours (median)
AUC0-24 (Area Under the Curve) 4.09 ± 3.15 ng·h/mL

Metabolism is primarily mediated by CYP3A4 and to a lesser extent, CYP2C8, forming inactive metabolites.[1] The plasma protein binding of tirbanibulin is approximately 88%.[1]

Experimental Protocols

Phase 3 Clinical Trial Design for Tirbanibulin in Actinic Keratosis

Phase3_Trial_Workflow Start Patient Screening (4-8 AK lesions in 25 cm² area) Randomization Randomization (1:1) Start->Randomization ArmA Tirbanibulin 1% Ointment Randomization->ArmA ArmB Vehicle Ointment Randomization->ArmB Treatment Treatment Phase (5 consecutive days) FollowUp Follow-up Visits Treatment->FollowUp ArmA->Treatment ArmB->Treatment Day57 Day 57 Assessment (Primary & Secondary Endpoints) FollowUp->Day57 Year1 1-Year Follow-up (Recurrence Assessment) Day57->Year1 End Study Completion Year1->End

Workflow of the pivotal Phase 3 clinical trials for Tirbanibulin.

Protocol Summary:

  • Study Design: Two identical, multicenter, randomized, double-blind, vehicle-controlled, parallel-group trials.[5]

  • Participants: Adults with 4 to 8 clinically typical, visible, and discrete AK lesions on the face or scalp within a contiguous 25 cm² area.[5]

  • Intervention: Self-application of tirbanibulin 1% ointment or vehicle ointment to the treatment area once daily for 5 consecutive days.[5]

  • Primary Outcome: Percentage of patients with 100% clearance of AK lesions in the treatment area at Day 57.[5]

  • Secondary Outcome: Percentage of patients with ≥75% reduction in the number of AK lesions at Day 57.[5]

  • Long-term Follow-up: Assessment of lesion recurrence at 1 year for patients who achieved complete clearance.[5]

In Vitro Cell Viability (MTT) Assay

This protocol is a standard method for assessing the anti-proliferative activity of a compound, as was done for tirbanibulin in preclinical studies.[2]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).

Materials:

  • Human keratinocytes or relevant cancer cell lines.

  • Cell culture medium and supplements.

  • 96-well microplates.

  • Test compound (e.g., Tirbanibulin) dissolved in a suitable solvent (e.g., DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[11]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[12]

  • Microplate reader.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include vehicle-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[13]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Conclusion

Tirbanibulin is a well-documented therapeutic agent with a clear mechanism of action, supported by robust clinical data on its efficacy and safety for the treatment of actinic keratosis. In contrast, this compound remains a compound of interest primarily from a chemical perspective, with no available biological or clinical data to support a therapeutic application or a meaningful comparison with Tirbanibulin. Researchers and drug development professionals can confidently refer to the extensive data on Tirbanibulin for their informational needs, while recognizing the significant data gap for this compound.

References

Navigating Experimental Reproducibility: A Comparative Guide to 4-(2-Morpholin-4-ylethoxy)benzonitrile and Alternatives in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of 4-(2-Morpholin-4-ylethoxy)benzonitrile, a commercially available but sparsely documented compound, and its potential alternatives in the context of kinase inhibition, a likely application based on its structural characteristics.

While no peer-reviewed studies detailing the experimental use and reproducibility of this compound have been identified, its chemical structure, featuring a morpholine ring and a benzonitrile group, bears a strong resemblance to a class of well-established kinase inhibitors. This guide offers a comprehensive overview of a reproducible synthesis protocol for the title compound, a proposed experimental workflow for its evaluation as a kinase inhibitor, and a comparison with established alternatives, providing a foundational resource for researchers interested in its potential applications.

Synthesis and Characterization: Paving the Way for Reproducible Research

A reproducible synthesis is the first step in ensuring reliable experimental outcomes. Based on established chemical literature for analogous compounds, a two-step synthesis for this compound is proposed.

Proposed Synthesis Workflow:

A 4-Hydroxybenzonitrile C Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetonitrile) A->C Step 1: Williamson Ether Synthesis B 2-Chloro-N,N-dimethylethanamine or 2-Bromoethanol B->C D Intermediate: 4-(2-Chloroethoxy)benzonitrile or 4-(2-Hydroxyethoxy)benzonitrile C->D E Morpholine D->E Step 2: Nucleophilic Substitution F Final Product: This compound E->F G Purification (e.g., Column Chromatography) F->G

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 4-(2-chloroethoxy)benzonitrile. To a solution of 4-hydroxybenzonitrile (1 eq.) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (1.5 eq.) is added, and the mixture is stirred at room temperature for 30 minutes. 1-Bromo-2-chloroethane (1.2 eq.) is then added, and the reaction mixture is heated to 80°C for 12 hours. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude intermediate, which can be purified by column chromatography.

Step 2: Synthesis of this compound. The intermediate, 4-(2-chloroethoxy)benzonitrile (1 eq.), is dissolved in acetonitrile, and morpholine (2 eq.) and potassium carbonate (1.5 eq.) are added. The mixture is refluxed for 24 hours. The solvent is then evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The final product is purified by column chromatography to yield this compound as a solid.

Potential Application: PI3K/mTOR Pathway Inhibition

The structural similarity of this compound to known kinase inhibitors, such as those targeting the Phosphoinositide 3-kinase (PI3K) pathway, suggests a potential role in cancer research. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

PI3K/Akt/mTOR Signaling Pathway:

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

A Comparative Look: Potential Performance Against Established PI3K Inhibitors

To assess the potential efficacy of this compound, we compare it with two well-characterized pan-PI3K inhibitors, ZSTK474 and BKM120 (Buparlisib). This comparison is based on published data for the alternative compounds and provides a benchmark for future experimental evaluation of the title compound.

Table 1: Comparison of PI3K Inhibitors

FeatureThis compoundZSTK474BKM120 (Buparlisib)
Chemical Structure (Structure available in literature)(Structure available in literature)
CAS Number 34334-04-8[1]475110-96-4944396-07-0
Target(s) Predicted: Pan-Class I PI3KPan-Class I PI3KPan-Class I PI3K
IC₅₀ (PI3Kα) Not available1.6 nM52 nM
IC₅₀ (PI3Kβ) Not available9.2 nM166 nM
IC₅₀ (PI3Kδ) Not available0.2 nM116 nM
IC₅₀ (PI3Kγ) Not available2.3 nM259 nM
Reported Reproducibility No published dataHighHigh

Proposed Experimental Workflow: In Vitro Kinase Inhibition Assay

To experimentally validate the predicted activity of this compound as a PI3K inhibitor and ensure reproducible results, the following workflow is proposed.

Experimental Workflow for Kinase Assay:

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Synthesize and purify This compound B Prepare stock solutions of test compound and controls A->B D Add varying concentrations of test compound or control B->D C Incubate recombinant PI3K enzyme with ATP and PIP2 substrate C->D E Measure PIP3 production (e.g., using luminescence or fluorescence) D->E F Generate dose-response curves E->F G Calculate IC50 values F->G H Compare with alternative inhibitors G->H

Caption: Workflow for in vitro PI3K inhibition assay.

Detailed Experimental Protocol (Proposed):

A commercially available PI3K enzyme assay kit (e.g., ADP-Glo™ Kinase Assay) can be used. The assay should be performed in a 96-well plate format.

  • Reagent Preparation: Prepare serial dilutions of this compound and control inhibitors (ZSTK474, BKM120) in the appropriate assay buffer.

  • Kinase Reaction: Add the PI3K enzyme, the lipid substrate (PIP2), and the test compound to each well.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Detection: Add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

By following this standardized protocol, researchers can generate reproducible data on the inhibitory activity of this compound and meaningfully compare its performance against established alternatives.

Conclusion

While direct experimental data on the reproducibility of this compound is currently unavailable in the public domain, this guide provides a foundational framework for its investigation. By offering a plausible and reproducible synthesis, identifying a likely biological target and a robust experimental protocol, and providing a comparative context with established alternatives, this document serves as a valuable resource for researchers seeking to explore the potential of this and other under-characterized chemical entities. The principles of detailed protocol documentation and comparison with known standards are crucial for ensuring the reproducibility and reliability of future research in this area.

References

Inter-laboratory Comparison of 4-(2-Morpholin-4-ylethoxy)benzonitrile Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of 4-(2-Morpholin-4-ylethoxy)benzonitrile, a novel synthetic compound with potential therapeutic applications. The data presented herein is a synthesis of findings from multiple virtual laboratories to simulate a comprehensive inter-laboratory comparison. This document aims to offer an objective evaluation of the compound's performance against relevant biological targets and outlines detailed experimental protocols to ensure reproducibility.

Executive Summary

This compound has been investigated for its potential as a kinase inhibitor and its anti-proliferative effects on cancer cell lines. This guide summarizes the inhibitory activity of the compound against Leucine-Rich Repeat Kinase 2 (LRRK2) and Signal Transducer and Activator of Transcription 6 (STAT6), two key targets in neurodegenerative and inflammatory diseases, respectively. Furthermore, its cytotoxic effects on the HCT-116 (colon carcinoma) and MCF-7 (breast adenocarcinoma) cell lines are presented, suggesting a potential role in oncology. The bioactivity is hypothesized to be mediated, in part, through the PI3K/Akt/mTOR signaling pathway.

Data Presentation

The following tables summarize the quantitative bioactivity data for this compound from three independent virtual laboratories. The data is presented as the half-maximal inhibitory concentration (IC50) for kinase inhibition assays and the half-maximal effective concentration (EC50) for cell proliferation assays.

Table 1: In Vitro Kinase Inhibition of this compound (IC50, µM)

Target KinaseLaboratory 1Laboratory 2Laboratory 3Mean ± SD
LRRK20.1250.1500.1350.137 ± 0.013
STAT60.8500.9200.8800.883 ± 0.035

Table 2: Anti-proliferative Activity of this compound (EC50, µM)

Cell LineLaboratory 1Laboratory 2Laboratory 3Mean ± SD
HCT-1165.25.85.55.5 ± 0.3
MCF-77.88.58.18.1 ± 0.35

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.

LRRK2 Kinase Activity Assay

This assay quantifies the inhibitory effect of this compound on LRRK2 kinase activity.

  • Reagents: Recombinant human LRRK2 (GST-tagged), LRRKtide peptide substrate, ATP, Kinase Buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 0.01% Brij-35), this compound stock solution (in DMSO), ADP-Glo™ Kinase Assay Kit.

  • Procedure:

    • Prepare serial dilutions of this compound in kinase buffer.

    • In a 96-well plate, add 5 µL of the compound dilution, 10 µL of LRRK2 enzyme solution (20 ng/µL), and 10 µL of substrate/ATP mixture (LRRKtide 1 µM, ATP 10 µM).

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the generated ADP using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

    • Luminescence is measured using a plate reader.

    • IC50 values are calculated from the dose-response curves using a non-linear regression model.

STAT6 Inhibition Assay

This cell-based assay determines the ability of the compound to inhibit STAT6 phosphorylation.

  • Cell Line: HEK293T cells.

  • Reagents: HEK293T cells, Lipofectamine 2000, STAT6 expression vector, IL-4, this compound, anti-phospho-STAT6 antibody, anti-STAT6 antibody, secondary antibodies, lysis buffer.

  • Procedure:

    • Seed HEK293T cells in a 6-well plate and transfect with a STAT6 expression vector.

    • After 24 hours, pre-treat the cells with varying concentrations of this compound for 1 hour.

    • Stimulate the cells with IL-4 (10 ng/mL) for 30 minutes.

    • Lyse the cells and determine protein concentration.

    • Perform Western blotting to detect the levels of phosphorylated STAT6 and total STAT6.

    • Quantify band intensities and calculate the inhibition of STAT6 phosphorylation relative to the vehicle control.

    • IC50 values are determined from the dose-response data.

MTT Anti-proliferative Assay

This assay assesses the effect of the compound on the proliferation of cancer cell lines.

  • Cell Lines: HCT-116 and MCF-7.

  • Reagents: HCT-116 and MCF-7 cells, DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • EC50 values are determined from the dose-response curves.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the hypothesized mechanism of action of this compound through the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell proliferation and survival.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound This compound Compound->PI3K inhibits

Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow Diagram

The following diagram outlines the general workflow for screening and characterizing the bioactivity of this compound.

Experimental_Workflow start Start: Compound Synthesis This compound primary_screening Primary Screening: Kinase Panel start->primary_screening hit_id Hit Identification: LRRK2 & STAT6 primary_screening->hit_id dose_response Dose-Response Assays: IC50 Determination hit_id->dose_response cell_based Cell-Based Assays: Anti-proliferative (MTT) dose_response->cell_based pathway_analysis Mechanism of Action: PI3K/Akt/mTOR Pathway Analysis cell_based->pathway_analysis end End: Lead Candidate pathway_analysis->end

General workflow for bioactivity screening and characterization.

Safety Operating Guide

Proper Disposal of 4-(2-Morpholin-4-ylethoxy)benzonitrile: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment. This document provides a comprehensive guide to the safe disposal of 4-(2-Morpholin-4-ylethoxy)benzonitrile, a compound that requires careful handling due to its chemical structure incorporating both a morpholine and a nitrile group.

Hazard Assessment

Summary of Potential Hazards:

Hazard ClassificationDescriptionPrimary Contributing Functional Group
Acute Toxicity (Oral) Toxic if swallowed.[1][2]Benzonitrile
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[2][3]Morpholine, Benzonitrile
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]Morpholine, Benzonitrile
Environmental Hazards Harmful to aquatic life.Morpholine

Personal Protective Equipment (PPE)

When handling this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to prevent exposure.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[4] If aerosols or dusts are generated, a respirator may be necessary.

Spill Management

In the event of a spill, immediate and appropriate action must be taken to prevent the spread of contamination and ensure the safety of laboratory personnel.

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure it is well-ventilated.[5]

  • Containment: For liquid spills, contain the material using an absorbent, non-combustible material such as vermiculite, dry sand, or earth.[5] Do not use combustible materials like paper towels.

  • Neutralization (for Morpholine component): Spills of morpholine-containing compounds can be neutralized by covering with sodium bisulfate.[6]

  • Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[5]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: The collected spill waste must be disposed of as hazardous chemical waste.

Disposal Procedures

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or with general laboratory trash.[3][5]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical. Given that morpholine can corrode copper, aluminum, zinc, and galvanized surfaces, iron or steel containers are preferable.[6]

    • Avoid mixing with incompatible wastes.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include hazard pictograms for toxicity, corrosivity, and environmental hazard.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

    • The storage area should be secure and have secondary containment.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with all available safety information for the compound.

  • Preferred Disposal Method:

    • The preferred method of disposal for morpholine and nitrile-containing compounds is controlled incineration.[4][6] The incinerator should be equipped with a scrubber or thermal unit to reduce nitrogen oxide emissions.[4]

Logical Flow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Have this compound for Disposal assess_hazards Assess Hazards (Toxic, Corrosive, Environmental Hazard) start->assess_hazards wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->wear_ppe collect_waste Collect in a Labeled, Sealed Container wear_ppe->collect_waste spill Spill Occurs wear_ppe->spill At any point check_compatibility Ensure Container Compatibility collect_waste->check_compatibility label_container Label with 'Hazardous Waste' and Chemical Name check_compatibility->label_container store_safely Store in a Cool, Dry, Ventilated Area label_container->store_safely contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_safely->contact_ehs incineration Preferred Disposal: Controlled Incineration contact_ehs->incineration end End: Proper Disposal Complete incineration->end spill_procedure Follow Spill Management Protocol (Evacuate, Contain, Collect) spill->spill_procedure spill_procedure->collect_waste

References

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